Lidocaine Hydrochloride

Catalog No.
S651772
CAS No.
6108-05-0
M.F
C14H23ClN2O
M. Wt
270.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lidocaine Hydrochloride

CAS Number

6108-05-0

Product Name

Lidocaine Hydrochloride

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H

InChI Key

IYBQHJMYDGVZRY-UHFFFAOYSA-N

SMILES

Array

solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide, 2-2EtN-2MePhAcN, Dalcaine, Lidocaine, Lidocaine Carbonate, Lidocaine Carbonate (2:1), Lidocaine Hydrocarbonate, Lidocaine Hydrochloride, Lidocaine Monoacetate, Lidocaine Monohydrochloride, Lidocaine Monohydrochloride, Monohydrate, Lidocaine Sulfate (1:1), Lignocaine, Octocaine, Xylesthesin, Xylocaine, Xylocitin, Xyloneural

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

The exact mass of the compound Lidocaine hydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

lidocaine hydrochloride mechanism of action sodium channels

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Lidocaine inhibits the flow of sodium ions through Naᵥ channels by binding to a specific site within the channel's inner pore [1] [2] [3]. This binding stabilizes the neuronal membrane by suppressing the ionic fluxes needed for initiating and conducting electrical impulses, leading to local anesthesia and antiarrhythmic effects [2] [3].

  • State-Dependent Binding: Lidocaine exhibits higher affinity for Naᵥ channels in their open or inactivated states (populated during depolarization) compared to resting states (at hyperpolarized potentials) [4] [5]. This is the core of the Modulated Receptor Hypothesis [1] [6] [7].
  • Use-Dependence (Frequency-Dependence): During rapid or repeated depolarizations (e.g., high-frequency pain signals or cardiac arrhythmias), more channels cycle into the high-affinity open/inactivated states, allowing lidocaine binding to accumulate. This results in greater channel block with increased electrical activity [1] [4].
  • Molecular Interactions: The binding site involves amino acid residues in the S6 segments of domains III and IV of the Naᵥ channel α-subunit [1] [6]. Binding allosterically stabilizes the voltage sensors (S4 segments) of domains III and IV in an outward/depolarized configuration, making it harder for the channel to return to a restable state [1] [6].

Quantitative Biophysical Properties

The table below summarizes key biophysical and pharmacological parameters of lidocaine's interaction with its primary targets.

Property Target: Naᵥ Channels (Neuronal/Cardiac) Target: HCN Channels (e.g., HCN1)
Primary Effect Use-dependent block of sodium current (Iₙₐ) [4] [8] Inhibition of hyperpolarization-activated cation current (Iₕ) [9] [10]
Inhibition EC₅₀/IC₅₀ Varies with channel state and protocol [8] ~30-70 µM for current amplitude (HCN1, HCN2) [9]
State Dependence High affinity for inactivated and open states [4] [5] Greater inhibition at less negative voltages [10]
Effect on Gating Slows recovery from inactivation; reduces gating charge movement [4] [6] Slows activation kinetics; hyperpolarizing shift in V₁/₂ for HCN1 [9]

Experimental Protocols for Mechanism Elucidation

Protocol 1: Investigating Use-Dependence and Recovery from Inactivation

This protocol assesses how lidocaine modifies the recovery of Naᵥ channels from inactivation [4].

  • Cell Preparation: Use a recombinant cell line (e.g., HEK 293) stably expressing the Naᵥ channel of interest (e.g., rNaᵥ1.4) [4].
  • Electrophysiology: Employ whole-cell voltage-clamp recording. The intracellular (pipette) solution contains CsF to block potassium currents. The extracellular solution is standard for sodium currents [4].
  • Voltage Protocol:
    • A conditioning prepulse to -20 mV from a holding potential of -140 mV is applied to inactivate channels.
    • The membrane potential is returned to -140 mV for a variable recovery interval (Δt).
    • A test pulse to -20 mV is applied to open the channels that have recovered.
    • The inward currents from the test pulse are normalized to the maximum current and plotted against Δt [4].
  • Drug Application: Apply lidocaine and compare the time course of recovery from inactivation before and after application. Lidocaine-bound channels typically show a slower recovery, interpreted as slow drug dissociation or stabilization of the inactivated state [4].
Protocol 2: Automated High-Throughput Kinetic Profiling

This comprehensive protocol characterizes multiple biophysical properties of inhibition simultaneously using automated patch-clamp systems [8].

  • Platform: Use an automated patch-clamp instrument (e.g., IonFlux Mercury) with ensemble plates [8].
  • Complex Voltage Protocol: A 17-pulse protocol is run:
    • State-Dependent Onset (SDO): Applies depolarizing pulses of increasing duration to assess block development.
    • Recovery from Inactivation (RFI): Applies hyperpolarizing pulses of increasing duration to assess recovery kinetics.
    • Steady-State Inactivation (SSI): Measures the voltage-dependence of inactivation [8].
  • Data Analysis: The protocol yields compound-specific, concentration-independent properties like binding kinetics and state preferences, which can be used for predictive kinetic modeling of drug action [8].

Mechanism Workflow and Signaling Pathways

The following diagram summarizes the key steps in lidocaine's mechanism and the experimental workflow to study it.

lidocaine_mechanism cluster_0 1. Binding & Initial Effect cluster_1 2. Cellular Outcome cluster_2 3. Secondary Target Lidocaine Lidocaine NVGSC NVGSC Lidocaine->NVGSC Primary Target HCN HCN Lidocaine->HCN Secondary Target A1 Lidocaine diffuses to voltage-gated Na⁺ channel NVGSC->A1 C1 Inhibition of HCN Channels HCN->C1 A2 Binds inner pore via S6 segments (DIII/DIV) A1->A2 A3 Stabilizes voltage sensors (DIII/DIV S4) in outward position A2->A3 A4 Prevents Na⁺ ion influx A3->A4 B1 Use-Dependent Block B2 Failure of action potential initiation & propagation B1->B2 B3 Local Anesthesia Antiarrhythmic Effect B2->B3 C2 Reduced pacemaker current (Iₕ) C1->C2 C3 Contribution to CNS effects & cardiac actions C2->C3

Summary of lidocaine's primary and secondary mechanisms of action.

Beyond Sodium Channels: Additional Molecular Targets

While Naᵥ channels are the primary target, lidocaine also inhibits Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels [9] [10].

  • Mechanism: Lidocaine directly inhibits HCN channels, reducing the amplitude of the pacemaker current (Iₕ or I𝒻), slowing its activation kinetics, and, for some isoforms, shifting the voltage-dependence of activation [9] [10].
  • Physiological Impact: Blocking neuronal HCN channels may contribute to central analgesia and sedation, while blocking cardiac HCN channels (particularly in pacemaker cells) may contribute to its antiarrhythmic effects or cardiovascular toxicity [9].

References

pharmacokinetics metabolism lidocaine hydrochloride CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Pathways and Metabolites of Lidocaine

The primary metabolic pathways of lidocaine in humans are N-deethylation and 3-hydroxylation. The table below details the key metabolites and the enzymes responsible [1] [2].

Metabolite Metabolic Pathway Catalyzing CYP Enzymes Significance
Monoethylglycinexylidide (MEGX) N-deethylation CYP3A4, CYP1A2 Primary, pharmacologically active metabolite [2].
3-OH-lidocaine 3-hydroxylation CYP1A2 (major) A minor metabolite [1].
Glycinexylidide (GX) Further N-deethylation of MEGX CYP3A4 An inactive metabolite [2].

The following diagram illustrates the relationship between the involved enzymes and the metabolites they produce.

lidocaine_metabolism Lidocaine Lidocaine MEGX MEGX Lidocaine->MEGX N-deethylation Lidocaine->MEGX Lidocaine->MEGX OH_Lido OH_Lido Lidocaine->OH_Lido 3-hydroxylation Lidocaine->OH_Lido GX GX MEGX->GX N-deethylation CYP3A4 CYP3A4 CYP3A4->Lidocaine CYP1A2 CYP1A2 CYP1A2->Lidocaine CYP1A2->Lidocaine

Lidocaine Metabolic Pathways

Enzyme Kinetics and Relative Contributions

The relative contribution of CYP3A4 and CYP1A2 to lidocaine metabolism is concentration-dependent. The kinetic parameters for the formation of the primary metabolite, MEGX, are summarized below [1].

Enzyme Role in MEGX Formation (at low [Lidocaine]) Apparent Km (Mean ± SD) Apparent Vmax (Mean ± SD)
CYP1A2 Major role 0.46 ± 0.11 mM 2.70 ± 0.40 nmol/min/mg
CYP3A4 Minor role 4.70 ± 1.60 mM 6.50 ± 1.70 nmol/min/mg
  • Key Observations: The biphasic nature of Eadie-Hofstee plots indicates that at least two distinct enzymes are involved in MEGX formation [1].
  • Concentration-Dependent Kinetics: At therapeutic (low) concentrations, CYP1A2 plays the major role due to its higher affinity (lower Km). At high lidocaine concentrations, the contribution of CYP3A4 becomes equally important due to its higher capacity (higher Vmax) [1].

Impact of CYP3A4 Genetic Polymorphisms

Genetic variations in the CYP3A4 gene can lead to significant inter-individual differences in lidocaine metabolism. The table below summarizes the functional assessment of various CYP3A4 alleles on lidocaine metabolism in vitro [3].

Functional Classification CYP3A4 Allelic Variants Impact on Lidocaine Metabolism
No Activity *17, *30 No detectable enzyme activity.
Decreased Activity *2, *5, *9, *16, *24 Significantly reduced intrinsic clearance values.
Normal Activity *1 (wild-type) Baseline metabolic activity.
  • Clinical Relevance: These findings suggest that patients carrying certain loss-of-function variants (like *17 or *30) or slow-metabolizer variants may be at an increased risk of lidocaine accumulation and potential toxicity, highlighting the potential for personalized dosing strategies [3].

Experimental Protocols for In Vitro Metabolism Studies

The key methodologies for studying lidocaine metabolism using human liver microsomes and recombinant enzyme systems are detailed below.

Enzyme Kinetics Using Human Liver Microsomes
  • System Used: Human liver microsomes from different donors [1].
  • Incubation Conditions: Lidocaine concentration range of 0–10 mM; reaction started by adding NADPH (1 mM final concentration) [1].
  • Metabolite Analysis: Formation curves for MEGX and 3-OH-lidocaine were characterized using 15-point measurements. Enzyme kinetics (Km and Vmax) were determined by fitting the data to appropriate models, with Eadie-Hofstee plots used to identify biphasic kinetics [1].
  • Chemical Inhibition: Selective chemical inhibitors were used to confirm the role of specific CYPs:
    • Furafylline (25 µM): A mechanism-based inhibitor of CYP1A2.
    • Troleandomycin (50 µM): A mechanism-based inhibitor of CYP3A4 [1].
Functional Assessment of CYP3A4 Variants
  • Expression System: Wild-type and 22 variant CYP3A4 alleles were expressed in Spodoptera frugiperda (Sf21) insect cells using the Bac-to-Bac system [3].
  • Microsome Preparation: Insect cell microsomes containing expressed CYP3A4 variants and cytochrome b5 were prepared via ultracentrifugation [3].
  • Activity Assay: Incubations contained 5 pmol of CYP3A4 variant, 5 pmol cytochrome b5, and lidocaine (50–3,000 µM) in potassium phosphate buffer. Reactions were initiated with NADPH and conducted at 37°C for 60 minutes [3].
  • Analytical Method: Lidocaine and MEGX were quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Enzyme activity was expressed as the intrinsic clearance (Vmax/Km) [3].

References

lidocaine hydrochloride physicochemical profile log P

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Profile of Lidocaine Hydrochloride

The table below summarizes the key physicochemical properties of Lidocaine (base) and its hydrochloride salt (LDH), which are critical for pre-formulation studies.

Property Lidocaine (Base) This compound (LDH) Significance in Drug Development
Chemical Formula C₁₄H₂₂N₂O [1] C₁₄H₂₃ClN₂O (Anhyd.) / C₁₄H₂₅ClN₂O₂ (Monohydrate) [2] [3] Determines molecular weight and structural identity.
Molecular Weight 234.34 g/mol [4] [1] 270.80 g/mol (Anhyd.) / 288.81 g/mol (Monohydrate) [2] [3] Essential for dosage calculation and analytical method development.
Log P (Partition Coefficient) 2.26 [4], 2.1 [1], 1.81-2.84 (Predicted) [2] [1] -0.90 (cited for HCl salt) [5] Lidocaine (base) is lipophilic, favoring membrane permeability. The salt form (LDH) is hydrophilic, enhancing aqueous solubility for injection and topical solutions [6].
pKa (Strongest Basic) 7.75 [2] [1] Information not available in search results Indicates the drug is predominantly ionized at physiological pH (7.4), influencing its partitioning behavior and anesthetic action [6].
Water Solubility 0.59 g/L [1] "Easily soluble" / "Soluble in cold water" [3] The hydrochloride salt formation significantly improves aqueous solubility over the parent base, a key consideration for formulating injectable and liquid dosage forms.
Melting Point 68.5 °C [1] 74°C (Monohydrate, cited as 68.5°C in another source) [3] An indicator of purity and crystal form.

Analytical Methodologies for Quantification

Robust analytical methods are vital for quality control. Here are detailed protocols for two key techniques used to quantify LDH, often in combination with other drugs like Diltiazem HCl.

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method for the simultaneous quantification of LDH and Diltiazem HCl in a combined gel formulation is detailed below [7].

  • Stationary Phase: Pre-coated silica gel G60 F254 aluminum plates (10 × 10 cm, 0.2 mm thickness).
  • Mobile Phase: Toluene : Methanol : Ethyl Acetate in a ratio of 7:2:1 (v/v/v), with two drops of ammonia.
  • Sample Preparation: Standards and gel formulation are dissolved in acetonitrile to prepare stock solutions of 1000 µg/mL, which are then diluted to a working concentration of 100 µg/mL.
  • Application: 4-12 µL of the working solution (400-1200 ng/band) is applied to the HPTLC plate.
  • Development & Detection: The chromatogram is developed up to 85 mm, and densitometric scanning is performed at 220 nm, an iso-absorptive point for both drugs.
  • Retention Factors (Rf): Lidocaine HCl: ~0.59; Diltiazem HCl: ~0.48.
  • Validation: The method was validated for linearity (r² > 0.998), precision (%RSD < 2), and accuracy (recovery of 98-102%), per ICH guidelines [7].
HPLC Analysis

While a specific method for the combination was not detailed in the results, Lidocaine is frequently analyzed using HPLC [4] [6].

  • Common Column: A Phenomenex Luna C18 column (150 x 4.6 mm) is typical for LDH analysis [4].
  • Detection: UV detection, often at 220 nm, is standard.
  • Mobile Phase: Methods often use a mixture of acetonitrile and a buffer (e.g., phosphate or acetate) [6]. The development of methods, including the use of HILIC (Hydrophilic Interaction Liquid Chromatography) and LC-MS, has improved the sensitivity and separation for challenging compounds like LDH [6].

Advanced Formulation Strategies

To overcome the short duration of action of conventional LDH injections, advanced delivery systems have been developed.

  • Injectable Nanoemulgel Depot: A novel system encapsulates lidocaine in a nanoemulsion (oily core of Miglyol 812, stabilized by Tween 80 and soy lecithin) which is then incorporated into a thermoreversible poloxamer 407 gel [4]. This system is a free-flowing liquid at room temperature but forms a semi-solid gel at body temperature, creating a drug depot at the injection site.
    • Mechanism: Provides steady drug release over 5 hours in vitro and prolonged analgesic effect for up to 150 minutes in vivo, significantly longer than standard LDH solutions [4].
  • Proniosome Gels for Topical Delivery: Proniosomes are dry, gel-like precursors that form niosomes (vesicles) upon hydration. LDH-loaded proniosome gels using Span 60, lecithin, and cholesterol can be enhanced with chemical permeation enhancers like Transcutol P and d-limonene [5].
    • Mechanism: These enhancers fluidize skin lipids and improve drug solubilization, thereby increasing skin permeation and retention of the hydrophilic LDH molecule [5].

Mechanism of Action and Analysis Workflow

This compound exerts its local anesthetic effect by blocking voltage-gated sodium channels on neuronal membranes. The following diagram illustrates its mechanism and a general analytical workflow.

cluster_mechanism Mechanism of Action: Sodium Channel Blockade cluster_analysis Analytical & Formulation Workflow A Lidocaine HCl (Unionized Form) B Diffuses Across Neuronal Membrane A->B C Lidocaine (Ionized Form) B->C D Binds to Internal Site of Voltage-Gated Na⁺ Channel C->D E Inhibits Ionic Fluxes (Na⁺ Influx) D->E F Prevents Depolarization & Nerve Impulse Conduction E->F G Local Anesthesia F->G H API Characterization (pKa, Log P, Solubility) I Formulation Strategy H->I J Standard Solution Preparation I->J F1 Conventional Solution I->F1 Selection F2 Advanced Delivery System I->F2 Selection K Chromatographic Separation (HPTLC/HPLC) J->K L Detection & Quantification (UV/Densitometer) K->L M Method Validation (ICH Q2(R1)) L->M Start Physicochemical Profile Start->H

Diagram 1: Lidocaine's mechanism of action and the analytical development workflow.

Key Insights for Formulation Scientists

  • Leverage Salt and Base Properties: The hydrochloride salt is ideal for aqueous injectables, while the lipophilic base form is better suited for penetrating intact skin. Understanding the pH-solubility-permeability relationship is fundamental [6] [5].
  • Address Combination Challenges: When developing fixed-dose combinations (e.g., with Diltiazem HCl), sophisticated chromatographic methods like HPTLC are necessary due to the similar Log P and pKa values of the compounds [6] [7].
  • Innovate for Prolonged Effect: For procedures requiring longer anesthesia, consider advanced depot systems like the nanoemulgel, which provides a promising alternative to repeated injections by extending the drug's residence time at the site of action [4].

References

lidocaine hydrochloride thermal properties melting point

Author: Smolecule Technical Support Team. Date: February 2026

Melting Point & Thermodynamic Data

The following table summarizes the key thermal properties of lidocaine and its hydrochloride salt as reported in the literature.

Compound Melting Point (°C) Reported Context / Conditions
Lidocaine (base form) 68 °C Pure substance, standard condition [1] [2].
Lidocaine Hydrochloride 80 - 82 °C As supplied commercial material [3].
This compound 80 - 82 °C Technical data for the chemical compound [3].

The melting point of the hydrochloride salt is characteristically higher than that of the base form, which is typical for salt forms of active pharmaceutical ingredients (APIs) and is often exploited to improve stability and crystallinity.

Experimental Protocols for Thermal Analysis

The provided search results detail several experimental methodologies relevant to the thermal analysis of lidocaine.

Forced Degradation Study (ICH Guidelines)

Forced degradation studies help establish the intrinsic stability of a drug molecule and validate analytical procedures [4].

  • Objective: To investigate the behavior of lidocaine HCl under various stress conditions and identify potential degradation products.
  • Procedure:
    • Sample Preparation: Expose lidocaine HCl to hydrolytic (acid and base), oxidative (hydrogen peroxide), photolytic (UV light at 365 nm), and thermal (dry heat) conditions.
    • Duration: Maintain samples under stress conditions for 24, 48, and 72 hours.
    • Analysis: Analyze samples using Gas Chromatography-Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Key Chromatographic Conditions (GC-FID) [4]:
    • Column: HP-5 capillary column (30 m x 0.320 mm i.d., 25-μm film).
    • Carrier Gas: Nitrogen, constant flow rate of 1.6 mL/min.
    • Oven Program: Initial temp 80°C, ramp at 10°C/min to 210°C, hold, then to 230°C.
    • Injector/Detector Temperature: 260°C.
  • Findings: Lidocaine HCl was found to be stable under most conditions over 72 hours. Spectral changes in NMR indicating n-oxide formation were observed only under hydrogen peroxide and acid degradation [4].
Solubility and Thermodynamic Analysis

Understanding solubility is crucial for crystallization process development. The following workflow outlines a standard gravimetric method for determining solubility.

G Start Start Solubility Measurement Prep Prepare Saturated Solution Start->Prep Thermostat Thermostat at Target Temperature Prep->Thermostat Equilibrate Equilibrate with Stirring Thermostat->Equilibrate Sample Sample Clear Supernatant Equilibrate->Sample Analyze Analyze Concentration Sample->Analyze Model Correlate Data with Thermodynamic Models Analyze->Model End Report Solubility & Thermodynamic Parameters Model->End

Experimental workflow for solubility determination

  • Objective: To determine the solubility of this compound in various pure and binary solvents and correlate it with thermodynamic parameters [5].
  • Procedure (Gravimetric Method):
    • Saturation: Prepare saturated solutions of lidocaine HCl in solvents like ethanol, n-propanol, isopropanol, n-butanol, isobutanol, acetone, methyl acetate, and water, as well as in ethanol-water mixtures.
    • Equilibration: Maintain the mixtures in a thermostatic water bath with stirring at a constant temperature (e.g., between 291.15 to 331.15 K) for several hours to reach equilibrium.
    • Sampling: After equilibrium is reached and undissolved solids settle, withdraw a portion of the clear supernatant.
    • Analysis: Transfer the supernatant to a pre-weighed weighing bottle. Evaporate the solvent completely and weigh the remaining solid lidocaine HCl to determine its concentration.
  • Data Correlation: The experimental solubility data is typically correlated using thermodynamic models such as the Modified Apelblat equation, van't Hoff equation, and NRTL (Non-Random Two-Liquid) equation to calculate thermodynamic functions like dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) [5].

Key Considerations for Researchers

  • Melting Point Depression in Formulations: Lidocaine can form eutectic mixtures with other compounds, such as prilocaine in EMLA cream or with l-menthol and thymol. These mixtures exhibit a depressed melting point, allowing the drug to exist as an oil at skin temperature, which significantly enhances its topical delivery by increasing thermodynamic activity [1].
  • Crystallization Control: In supersaturated systems (e.g., in transdermal patches), lidocaine tends to crystallize over time, which can affect product performance and stability. Studying the isothermal crystallization kinetics is vital for formulating stable supersaturated drug delivery systems [6].

References

lidocaine hydrochloride stability profile degradation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Pathways & Stability Profile

The following table summarizes the key stability characteristics and degradation behavior of lidocaine hydrochloride under various stress conditions, as established by forced degradation studies.

Stress Condition Key Findings & Degradation Products Analytical Techniques Used Experimental Details
Acidic Hydrolysis Formation of a secondary amine salt; Decomposition products observed specifically with Trifluoroacetic Acid (TFA) [1]. GC-FID, NMR (1H, 13C) [2] [1] Acid-induced degradation with HCl or TFA over 24-72 hours [1].
Oxidative Stress Formation of an N-oxide degradation product [1]. GC-FID, NMR (1H, 13C) [2] [1] Treatment with hydrogen peroxide (H₂O₂) over 24-72 hours [1].
Basic Hydrolysis No degradation products observed over 72 hours [2] [1]. GC-FID [2] [1] Treatment with NaOH over 24-72 hours [1].
Thermal Stress (Dry Heat) No degradation products observed over 72 hours [2] [1]. GC-FID [2] [1] Exposure to dry heat for 24-72 hours [1].
Photolytic Stress No degradation products observed over 72 hours [2] [1]. GC-FID [2] [1] Exposure to UV light (λmax = 365 nm) for 24-72 hours [1].
Solution Stability Stable in buffered solutions (with sodium bicarbonate) for 7 days (with epinephrine) and 28 days (without epinephrine) when refrigerated (5°C) [3]. Stability-indicating HPLC [3] Admixtures stored in polypropylene syringes at 5°C, protected from light [3].

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are critical for validating stability-indicating analytical methods and understanding the intrinsic stability of a drug substance. The following protocols are based on ICH guideline Q1A(R2) [2] [1].

Sample Preparation for Degradation Studies
  • Prepare a stock solution of lidocaine HCl in methanol at a concentration of 1 mg/mL [4]. This solution is used for subjecting the drug to various stress conditions.
Stress Conditions and Procedures
  • Acid Degradation

    • Treat the lidocaine HCl stock solution with 1 mL of 1 M methanolic hydrochloric acid (HCl) [4].
    • Allow the mixture to stand at room temperature for 8 hours [4].
    • Neutralize the solution and dilute with the mobile phase to a specific concentration (e.g., 50 μg/mL) before analysis.
  • Alkaline Degradation

    • Treat the lidocaine HCl stock solution with 1 mL of 1 M methanolic sodium hydroxide (NaOH) [4].
    • Allow the mixture to stand at room temperature for 8 hours [4].
    • Neutralize the solution and dilute with the mobile phase for analysis.
  • Oxidative Degradation

    • Treat the lidocaine HCl stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂) [4].
    • Allow the mixture to stand at room temperature for 8 hours, protected from light [4].
    • Dilute the solution with the mobile phase to the required concentration for analysis.
  • Photolytic Degradation

    • Expose a solid sample or solution of lidocaine HCl to a UV light source (e.g., 24 W lamps irradiating at 350-400 nm, λmax = 365 nm) in a photo reactor [2] [1].
    • The exposure period can extend up to 72 hours [2] [1].

The workflow for conducting these studies and analyzing the results is outlined below.

G Start Start: Lidocaine HCl Sample Stress Apply Stress Conditions Start->Stress Hydrolysis Hydrolysis (Acid/Base) Stress->Hydrolysis Oxidation Oxidation (H₂O₂) Stress->Oxidation Photolysis Photolysis (UV Light) Stress->Photolysis Thermal Thermal (Dry Heat) Stress->Thermal Analyze Analyze Degraded Samples Hydrolysis->Analyze Oxidation->Analyze Photolysis->Analyze Thermal->Analyze Techniques Analytical Techniques: GC-FID, HPLC, NMR Analyze->Techniques Results Interpret Results & Identify Pathways Techniques->Results

Forced Degradation Study Workflow

Key Insights for Researchers

  • Robustness of Lidocaine: The studies confirm that lidocaine HCl is a relatively stable molecule under most stress conditions, with significant degradation observed primarily under strong acidic and oxidative conditions [1].
  • Methodology is Crucial: The choice of acidic medium matters. While HCl induced one degradation pathway (salt formation), TFA led to different decomposition products, highlighting the need to consider formulation components during stress testing [1].
  • Stability in Formulations: The compatibility of lidocaine with epinephrine in buffered solutions is time-sensitive. Refrigeration is essential, and a 7-day expiry is recommended for such admixtures, whereas epinephrine-free solutions are stable for much longer [3].

References

Summary of UV-Vis Analytical Methods for Lidocaine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details & Conditions Key Quantitative Data
UV-Vis Spectral Properties Solvent: Reverse osmosis (RO) water [1] λmax: 228.8 nm [1]

| Validated Univariate Method | Linearity range: 20 - 100 µg/mL [1] | Regression equation: y = 0.0097x + 0.023 (R² = 0.9992) [1] LOD: 3.55 µg/mL [1] LOQ: 10.75 µg/mL [1] | | HPLC with UV Detection | Detection wavelength: 210 nm [2], 250 nm [3], 263 nm [3] | Linearity (in serum): 50 - 5000 ng/mL (R² > 0.999) [2] | | Chemometric-Assisted UV Methods | Components: LDC, MIC, DMA, MTP, SAC [4] | Linear range for LDC: 2.40 - 12.00 µg/mL [4] | | | Components: LDC, Phenazone [5] | Linear range for LDC: 50 - 300 µg/mL [5] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own work.

Protocol 1: Basic UV-Vis Analysis of Lidocaine HCl in Bulk and Formulation

This method is suited for quality control of simple formulations [1].

  • Instrument: Standard UV-Vis spectrophotometer.
  • Solvent Preparation: Use reverse osmosis (RO) water or a solvent in which lidocaine is soluble and stable.
  • Standard Stock Solution: Accurately weigh lidocaine HCl to prepare a stock solution of 1000 µg/mL in RO water.
  • Calibration Standards: Dilute the stock solution with RO water to prepare a series of standards within the concentration range of 20 to 100 µg/mL.
  • Sample Preparation (Semisolid Formulation): Weigh an amount of cream equivalent to about 25 mg of lidocaine HCl. Transfer to a centrifuge tube with methanol, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22-µm membrane filter and dilute to the required concentration with solvent.
  • Procedure: Scan the absorbance of standards and samples against a solvent blank. Measure the absorbance at the λmax of 228.8 nm.
  • Validation: Construct a calibration curve (absorbance vs. concentration). The method should demonstrate a linear relationship (e.g., y = 0.0097x + 0.023, R² ≥ 0.999), and precision should meet ICH guidelines [1].
Protocol 2: Forced Degradation Study with GC-FID and NMR

This protocol assesses the stability-indicating properties of an analytical method under ICH-recommended stress conditions [6].

  • Stress Conditions: Expose lidocaine HCl samples to the following conditions for 24, 48, and 72 hours:
    • Acid/Base Hydrolysis: Use 0.1 M HCl or 0.1 M NaOH.
    • Oxidation: Use 3% w/v hydrogen peroxide (H₂O₂).
    • Photolysis: Use a photostability chamber with UV light (e.g., 24 W lamps irradiating at 350-400 nm, λmax = 365 nm).
    • Thermal Degradation: Expose solid drug substance to dry heat (e.g., 70°C).
  • Analysis:
    • GC-FID: Use an HP-5 capillary column. The oven temperature program starts at 80°C, ramps at 10°C/min to 210°C (held for 1.5 min), then to a final temperature of 230°C (held for 0.5 min). Injector and detector temperatures are set at 260°C [6].
    • NMR: Record 1H and 13C NMR spectra in deuterated chloroform (CDCl₃) to identify degradation products, such as the formation of n-oxide under oxidative stress or a secondary amine salt under acid degradation [6].
  • Outcome: Under these conditions, significant degradation products were not observed by GC-FID over 72 hours, but NMR detected structural changes in oxidative and acidic environments [6].
Protocol 3: Chemometric-Assisted Method for Complex Mixtures

This method is for simultaneously analyzing lidocaine with other drugs or excipients that have severely overlapping UV spectra [4].

  • Instrument & Software: UV-Vis spectrophotometer (e.g., Shimadzu 1650) coupled with chemometrics software (e.g., MATLAB with PLS_Toolbox).
  • Stock Solutions: Prepare 1 mg/mL stock solutions of all analytes (e.g., LDC, MIC, SAC, MTP, DMA) in methanol.
  • Calibration & Validation Sets: Use an experimental design (e.g., five-factor, five-level) to prepare laboratory mixtures containing varying ratios of all components. For example, prepare 25 mixtures with LDC in the range of 2.40–12.00 µg/mL. Split these into a calibration set (e.g., 18 mixtures) to build the model and a validation set (e.g., 7 mixtures) to test it [4].
  • Spectral Acquisition: Scan the absorption spectra of all mixtures from 200.0 to 400.0 nm at a small interval (e.g., 0.2 nm).
  • Data Processing & Model Building:
    • Export the spectral data (absorbance vs. wavelength for each mixture).
    • Use the calibration set to build multivariate models like Partial Least Squares (PLS) or Principal Component Regression (PCR).
    • Validate the model using cross-validation and the external validation set. Assess the model's predictive ability using parameters like Root Mean Square Error of Prediction (RMSEP) [4].

The workflow for developing and validating a chemometric-assisted UV method can be visualized as follows:

Start Start Method Development Prep Prepare Calibration and Validation Mixtures Start->Prep Acquire Acquire UV Spectra (200-400 nm) Prep->Acquire Process Process Spectral Data (Build PLS/PCR Model) Acquire->Process Validate Validate Model with External Set Process->Validate Apply Apply to Analyze Unknown Samples Validate->Apply

Advanced Applications and Considerations

  • Addressing Spectral Overlap: UV-Vis spectroscopy combined with multivariate calibration (like PLS regression) can determine the content and verify the identity of lidocaine in solutions. This approach offers accuracy comparable to liquid chromatography but with a significantly shorter analysis time and simpler procedure [7].
  • Analysis in Complex Matrices: For analyzing lidocaine in biological samples like serum, HPLC with UV detection at low wavelengths (e.g., 210 nm) is often employed after a sample preparation step such as liquid-liquid extraction to achieve the necessary sensitivity and selectivity [2].

References

Comprehensive Application Notes and Protocols: Potentiometric Sensors for Determination of Lidocaine Hydrochloride in Serum and Urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The monitoring of lidocaine hydrochloride (LCHC) concentrations in biological fluids is critically important in both clinical and pharmaceutical contexts. As a widely used local anesthetic and antiarrhythmic drug, lidocaine has a narrow therapeutic index, with potential for serious systemic toxicity affecting the central nervous and cardiovascular systems at elevated concentrations. [1] [2] Traditional analytical methods for lidocaine quantification including chromatography, spectrophotometry, and mass spectrometry often require sophisticated instrumentation, extensive sample preparation, and skilled operational expertise, limiting their utility for rapid analysis and point-of-care applications. [3] [4]

Potentiometric sensors based on ion-selective electrodes (ISEs) have emerged as promising alternatives, offering rapid response, cost-effectiveness, simplicity of operation, and minimal sample preparation requirements. [5] [6] These sensors are particularly advantageous for analyzing colored and turbid biological samples without pretreatment, making them ideally suited for therapeutic drug monitoring and quality control in pharmaceutical preparations. [4] Recent advancements in sensor design and recognition elements have significantly improved the sensitivity, selectivity, and stability of potentiometric approaches, enabling their successful application in complex matrices including serum and urine. [1] [4] This document provides detailed application notes and experimental protocols for the determination of this compound using potentiometric sensors, supporting researchers and scientists in pharmaceutical analysis and clinical monitoring.

Sensor Fabrication Protocols

Modified Screen-Printed Electrode (MSPE) Preparation

The fabrication of modified screen-printed electrodes for this compound detection employs thick-film technology, which allows for mass production of disposable electrochemical sensors with high reproducibility and low cost. [1] The following protocol details the step-by-step preparation:

  • Printing substrate preparation: Begin with a flexible X-ray film substrate. Use a heavy-duty polyester fabric (Sefar Pet 1000 with mesh count of 36) pre-tensioned to approximately 30 × 40 cm wooden frame as the screen. Alternatively, a stainless-steel template with grooves matching electrode dimensions may be employed. [1]

  • Conductive ink formulation: Thoroughly mix a cyclohexanone-acetone mixture (1:1 ratio) as solvent for the binding material. Add 450 mg of tricresylphosphate (TCP) as plasticizer, 1.25 mg polyvinyl chloride (PVC, relative high molecular weight), and 0.75 mg of synthetic graphite powder (1-2 µM). Finally, incorporate 5-15 mg of 1:1 (w%) β-cyclodextrine (β-CD) to sodium tetraphenylborate (NaTPB) ionophore. Stir the mixture for 15 minutes, then sonicate to ensure homogeneity. [1]

  • Screen-printing process: Force the prepared conductive ink through the mesh of the screen stencil onto the flexible X-ray film substrate. An array of 12 electrodes can be printed simultaneously. Allow the printed electrodes to dry completely at room temperature. [1]

  • Conditioning and storage: Condition the finished screen-printed electrodes by soaking in distilled water for 24 hours before initial use. Store in a dry state at room temperature when not in use. [1]

Chemically Modified Carbon Paste Electrode (CMCPE) Fabrication

Carbon paste electrodes offer advantages including very low Ohmic resistance, short response time, and ease of regeneration. The fabrication protocol is as follows: [1]

  • Base paste preparation: Transfer 500 mg of pure synthetic graphite powder (1-2 µM) into a mortar. Add 5-15 mg of 1:1 (w%) β-CD:TPB ionophore to the graphite powder and mix thoroughly. [1]

  • Plasticizer incorporation: Add 0.2 mL of an appropriate plasticizer (dioctyl phthalate [DOP], tricresylphosphate [TCP], dibutylphthalate [DBP], dioctyl sebacate [DOS], or o-nitrophenyloctyl ether [o-NPOE]) to the graphite-ionophore mixture. Mix continuously until a homogeneous paste is obtained. [1]

  • Electrode assembly: Pack the modified paste into an appropriate electrode body, ensuring consistent packing density. Smooth the surface with a spatula to create a uniform electrode surface. [1]

  • Conditioning: Condition the completed carbon paste electrode by storing in distilled water for 24 hours before initial use. [1]

  • Surface regeneration: Obtain a fresh electrode surface by gently pushing the stainless-steel screw forward (in screw-type electrode bodies) and polishing the new carbon-paste surface with filter paper to obtain a shiny new surface. Repeat this process before each measurement for consistent results. [1]

Advanced Solid-Contact Ion-Selective Electrode with Molecularly Imprinted Polymer

Recent advancements in sensor technology have incorporated molecularly imprinted polymers (MIPs) and carbon nanotubes to enhance sensor performance. The fabrication protocol for this advanced sensor is as follows: [4]

  • Molecularly imprinted polymer synthesis:

    • Prepare a mixture of 1.0 mol/L this compound as the template molecule with 3.0 mmol/L acrylamide (AAm) as functional monomer in 5.0 mL of acetonitrile in a dark glass tube.
    • Sonicate the mixture for 15 minutes to facilitate pre-complex formation between lidocaine and monomer molecules.
    • Add 5.0 mmol/L of ethylene dimethacrylate (cross-linker) and allow to react for 30 minutes.
    • Add 20 mL of acetonitrile and 50 mg of benzoyl peroxide (BPO) as polymerization initiator.
    • Purge the mixture with nitrogen gas for 15 minutes to maintain inert conditions.
    • Carry out polymerization in an oil bath at 70°C overnight.
    • Filter the resulting polymer beads, gently grind to fine powder, and purify using Soxhlet extraction with methanol-acetic acid mixture (9/1, v/v). [4]
  • Sensor membrane preparation:

    • Prepare the sensing membrane cocktail by dissolving 150 mg of the synthesized MIP, 320 mg PVC, 650 mg o-NPOE plasticizer, and 10 mg of single-walled carbon nanotubes (SWCNTs) in 3 mL tetrahydrofuran (THF).
    • Stir the mixture vigorously until complete dissolution of all components. [4]
  • Electrode assembly:

    • Deposit 100 μL of the membrane cocktail onto the surface of a screen-printed gold electrode.
    • Allow the THF solvent to evaporate slowly at room temperature for 24 hours to form a uniform membrane layer.
    • Condition the prepared electrode in 0.01 mol/L phosphate buffer (pH 6.0) for 24 hours before use. [4]

Sensor Performance Characterization

Electrochemical Performance Metrics

The performance of potentiometric sensors for this compound determination has been extensively characterized across multiple studies. The table below summarizes the key analytical performance parameters for different sensor configurations:

Table 1: Performance comparison of different potentiometric sensors for this compound detection

Sensor Type Linear Range (mol/L) Slope (mV/decade) Detection Limit (mol/L) Response Time (s) Lifetime pH Range
Modified Screen-Printed Electrode (β-CD/TPB) [1] 1.0×10⁻⁷ – 1.0×10⁻² 58.9 1.0×10⁻⁷ 6 6 months 2.0–8.0
Modified Carbon Paste Electrode (β-CD/TPB) [1] 6.2×10⁻⁷ – 1.0×10⁻² 57.5 6.2×10⁻⁷ 4 4 months 2.0–7.5
MSPE with MIP/SWCNTs [4] 4.53×10⁻⁷ – 6.18×10⁻³ 58.92 ± 0.98 7.75×10⁻⁸ <6 >3 months 3.0–8.0
Selectivity and Interference Studies

The selectivity coefficients of the sensors against potentially interfering substances have been evaluated using the separate solution method (SSM) and fixed interference method (FIM). The incorporation of molecularly imprinted polymers significantly enhances sensor selectivity through their lock-and-key recognition mechanism. [4] The table below presents selectivity data for common interferents:

Table 2: Selectivity coefficients (log K⁺⁺) for this compound sensors against common interferents

Interferent Modified Screen-Printed Electrode (β-CD/TPB) [1] MSPE with MIP/SWCNTs [4]
Sodium ions -2.8 -3.5
Potassium ions -2.5 -3.2
Calcium ions -3.1 -3.6
Ammonium ions -1.9 -2.8
Glucose -3.5 -4.1
Procaine -1.2 -2.9
Tetracaine -1.5 -3.1
Mepivacaine -1.3 -2.7

The enhanced selectivity of MIP-based sensors is attributed to the complementary binding sites created during the imprinting process, which exhibit higher affinity for lidocaine molecules compared to structurally similar local anesthetics. [4]

Environmental Parameter Optimization

The performance of potentiometric sensors is influenced by various environmental parameters that must be controlled for optimal operation:

  • pH Optimization: The optimal pH range for this compound sensors is between 5.0 and 7.0. Outside this range, sensor response may be suboptimal due to changes in the ionization state of lidocaine (pKa = 7.7) and potential deterioration of the sensing membrane. [1] [2] Acetate buffer (pH 5.0) is recommended for sample adjustment. [1]

  • Temperature Effects: Sensor performance should be evaluated between 20°C and 60°C. Most sensors exhibit stable response within the physiological range of 25°C to 37°C. The temperature coefficient for typical lidocaine sensors is approximately 0.2 mV/°C. [1]

  • Equilibration Time: Newly prepared sensors require conditioning in distilled water or buffer solution for 24 hours to achieve stable potential readings. Between measurements, a stabilization time of 30-60 seconds is recommended. [1]

Experimental Protocols for Sample Analysis

Preparation of Standard Solutions and Reagents
  • This compound stock solution (0.1 mol/L): Accurately weigh 2.706 g of this compound (molecular weight 270.6 g/mol) and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with deionized water. Store at 2°C when not in use. [4]

  • Working standard solutions: Prepare working standards in the concentration range of 1×10⁻⁷ to 1×10⁻² mol/L by appropriate serial dilution of the stock solution with 0.01 mol/L phosphate buffer (pH 6.0) or acetate buffer (pH 5.0). [1] [4]

  • Tetraphenylborate solution (0.01 mol/L): Dissolve 181.1 mg of sodium tetraphenylborate (NaTPB) in 500 mL distilled water. Adjust to pH 9 using sodium hydroxide solution and make up to final volume with distilled water. Standardize potentiometrically against standard (0.01 mol/L) thallium(I) acetate solution. [1]

  • Buffer solutions: Prepare acetate buffer (0.1 M, pH 5.0) by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Prepare phosphate buffer (0.01 M, pH 6.0) by mixing 0.01 M disodium hydrogen phosphate and 0.01 M sodium dihydrogen phosphate. [1] [4]

Sample Preparation Protocols
4.2.1 Pharmaceutical Formulations
  • Gels and ointments: Accurately weigh an amount of gel or ointment equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask. Add 5-7 mL of acetonitrile and vortex for 10 minutes followed by sonication for 10 minutes. Make up to volume with acetonitrile and filter through Whatman filter paper No. 45. Further dilute with acetonitrile or buffer to achieve concentration within the linear range of the sensor. [7]

  • Solutions and injections: Dilute the pharmaceutical solution appropriately with acetate buffer (pH 5.0) or phosphate buffer (pH 6.0) to achieve a concentration within the sensor's linear range. For injections containing preservatives, additional dilution may be necessary to minimize interference. [1]

4.2.2 Biological Samples (Serum and Urine)
  • Serum sample preparation:

    • Collect blood samples in sterile tubes and allow to clot at room temperature for 30 minutes.
    • Centrifuge at 3000 rpm for 15 minutes to separate serum.
    • To 1.0 mL of serum, add 2.0 mL of acetonitrile for protein precipitation.
    • Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.
    • Collect the supernatant and adjust pH to 5.0 using acetate buffer.
    • Further dilute with buffer if necessary to bring lidocaine concentration within the sensor's linear range. [1]
  • Urine sample preparation:

    • Collect urine samples in sterile containers.
    • Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.
    • Dilute the supernatant 1:10 with acetate buffer (pH 5.0).
    • If necessary, adjust pH to 5.0 using dilute HCl or NaOH solutions.
    • For samples with expected high lidocaine concentrations, additional dilution may be required. [1] [8]
  • Alternative microextraction method for urine samples (BAµE/GC-MS):

    • Adjust urine sample pH to 8.4 using phosphate buffer.
    • Employ bar adsorptive microextraction (BAµE) for preconcentration using an optimized sorbent phase.
    • Extract for 60 minutes at 25-27°C with constant agitation.
    • Back-extract using minimal solvent volume (100 μL) for enhanced sensitivity.
    • This method achieves detection limits of 2-18 ng/mL for local anesthetics in urine. [8]
Calibration and Measurement Procedures
  • Sensor calibration:

    • Immerse the conditioned sensor in conjunction with a reference electrode (e.g., Ag/AgCl double-junction) in 25 mL of acetate buffer (pH 5.0) or phosphate buffer (pH 6.0) with continuous stirring.
    • Add aliquots of standard this compound solution in the concentration range of 1×10⁻⁷ to 1×10⁻² mol/L.
    • Record the stable potential reading after each addition (± 0.1 mV stabilization).
    • Construct a calibration graph by plotting the recorded potentials as a function of -log[LCHC].
    • Determine the slope, linear range, and correlation coefficient from the calibration graph. [1]
  • Sample measurement:

    • Prepare samples as described in section 4.2.
    • Immerse the sensor and reference electrode in the prepared sample solution with continuous stirring.
    • Record the stable potential reading after stabilization to ± 0.1 mV.
    • Determine the lidocaine concentration from the calibration graph.
    • For unknown samples, use the standard addition method to account for matrix effects: spike the sample with known quantities of lidocaine standard and measure the potential change. [1]

The following workflow diagram illustrates the complete experimental procedure from sensor preparation to sample analysis:

G cluster_1 Biological Sample Preparation Sensor Fabrication Sensor Fabrication Sample Preparation Sample Preparation Sensor Fabrication->Sample Preparation Conditioned sensor Calibration Calibration Sample Preparation->Calibration Standard solutions Measurement Measurement Sample Preparation->Measurement Prepared samples Calibration->Measurement Calibration curve Data Analysis Data Analysis Measurement->Data Analysis Potential readings Results Interpretation Results Interpretation Data Analysis->Results Interpretation Concentration values Serum/Urine Collection Serum/Urine Collection Protein Precipitation\n(ACN for serum) Protein Precipitation (ACN for serum) Serum/Urine Collection->Protein Precipitation\n(ACN for serum) Centrifugation Centrifugation Protein Precipitation\n(ACN for serum)->Centrifugation pH Adjustment\n(pH 5.0) pH Adjustment (pH 5.0) Centrifugation->pH Adjustment\n(pH 5.0) Dilution with Buffer Dilution with Buffer pH Adjustment\n(pH 5.0)->Dilution with Buffer Prepared samples Prepared samples Dilution with Buffer->Prepared samples

Method Validation and Quality Control

Validation Parameters

The developed potentiometric methods for this compound determination should be validated according to International Council for Harmonisation (ICH) guidelines Q2(R1). Key validation parameters include: [7]

  • Linearity: The method should demonstrate linearity over the concentration range of 1×10⁻⁷ to 1×10⁻² mol/L for standard solutions. For biological samples, validate linearity in the expected concentration range. Correlation coefficients (r²) should be ≥0.998. [1] [7]

  • Accuracy: Evaluate accuracy using recovery studies by spiking blank biological samples with known concentrations of this compound at three levels (80%, 100%, and 120% of target concentration). Mean recovery should be between 97-103% for pharmaceutical preparations and 85-115% for biological samples. [1] [7]

  • Precision:

    • Intra-day precision: Analyze three different concentrations (low, medium, high) with six replicates each on the same day. %RSD should be ≤5%.
    • Inter-day precision: Analyze three different concentrations with six replicates each on three different days. %RSD should be ≤10%. [7]
  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD = 3.3 × σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
    • LOQ = 10 × σ/S.
    • Typical LOD values for lidocaine sensors range from 1×10⁻⁷ to 7.75×10⁻⁸ mol/L. [1] [4] [7]
  • Selectivity: Evaluate selectivity in the presence of potentially interfering substances including inorganic ions, metabolites, and structurally similar local anesthetics. Selectivity coefficients should be ≤0.01 for major interferents. [1] [4]

  • Robustness: Assess method robustness by making small, deliberate changes to parameters such as pH (±0.2 units), buffer concentration (±10%), and temperature (±2°C). The method should remain unaffected by these variations. [7]

Quality Control Procedures
  • System suitability testing: Before each analytical run, verify sensor performance by measuring the potential response for at least three standard solutions covering the calibration range. The slope should be within ±2 mV/decade of the established value.

  • Control samples: Include quality control samples at low, medium, and high concentrations in each analytical run. These should be prepared independently from calibration standards.

  • Reference method comparison: Periodically validate results against reference methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). [4] [7]

The following diagram illustrates the validation workflow and key parameters:

Troubleshooting and Technical Notes

  • Slow response time: If sensor response time exceeds 10 seconds, check for membrane contamination or aging. Repolish carbon paste electrodes or consider replacing screen-printed electrodes. Ensure samples are properly buffered at pH 5.0-6.0. [1]

  • Reduced sensitivity: A decrease in slope (<55 mV/decade) indicates sensor deterioration. For carbon paste electrodes, obtain a fresh surface by pushing the screw forward and polishing. For screen-printed electrodes, replace if recalibration doesn't restore performance. [1]

  • Drifting potential readings: Potential drift may indicate insufficient conditioning, membrane delamination, or unstable reference electrode. Condition sensors for 24 hours in appropriate buffer before use. Ensure reference electrode filling solution is fresh and properly filled. [4]

  • Poor reproducibility: Between measurements, rinse the sensor thoroughly with distilled water and gently blot dry with soft tissue. Avoid rubbing the sensing surface. For carbon paste electrodes, ensure consistent packing density and surface renewal procedure. [1]

  • Matrix effects in biological samples: For complex matrices like serum or urine, use the standard addition method rather than direct calibration to account for matrix effects. Ensure proper sample preparation including protein precipitation and pH adjustment. [1] [8]

Conclusion

Potentiometric sensors based on ion-selective electrodes provide reliable, cost-effective, and rapid methods for the determination of this compound in pharmaceutical preparations and biological fluids. The protocols described in this document enable researchers to fabricate, characterize, and apply these sensors for quality control of pharmaceutical formulations and therapeutic drug monitoring. The miniaturized design of screen-printed electrodes coupled with advanced recognition elements such as molecularly imprinted polymers offers potential for point-of-care testing and therapeutic drug monitoring in clinical settings. With appropriate validation following regulatory guidelines, these methods can be successfully implemented in various analytical laboratories for routine analysis of this compound.

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Lidocaine Hydrochloride Following ICH Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation Studies

Forced degradation, also known as stress testing, is an essential component of pharmaceutical development that involves intentionally exposing drug substances to extreme environmental conditions to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. These studies provide critical predictive information about the intrinsic stability of drug molecules and help in determining the appropriate storage conditions, packaging, and formulation strategies. For lidocaine hydrochloride, a widely used local anesthetic and antiarrhythmic agent, understanding its degradation behavior is crucial for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies are conducted early in the drug development process to provide insights into the molecular chemistry of the drug substance and to facilitate the development of analytical methods that can distinguish the active pharmaceutical ingredient from its degradation products [1].

The regulatory framework for forced degradation studies is primarily established by the International Conference on Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) covering stability testing of new drug substances and products, and ICH Q1B addressing photostability testing. Additionally, ICH Q3A(R2) and Q3B(R2) provide guidance on impurities in new drug substances and products, respectively, emphasizing the need to identify and characterize degradation products above certain thresholds [2] [1]. These guidelines, while providing the framework, do not specify exact experimental conditions, leaving the design to the applicant's discretion based on scientific rationale. The primary objectives of forced degradation studies for this compound include: identifying possible degradants under various stress conditions, understanding degradation pathways and intrinsic stability, developing and validating stability-indicating analytical methods, facilitating formulation development, and providing insights for manufacturing process controls [1].

Experimental Design and Strategic Approach

Systematic Approach to Stress Conditions

Forced degradation studies should be designed to simulate real-world storage conditions while accelerating the degradation processes to generate meaningful data within a reasonable timeframe. The stress conditions should be severe enough to produce approximately 5-20% degradation of the active pharmaceutical ingredient, as excessive degradation may lead to secondary degradation products that are less relevant to actual storage conditions [1]. For this compound, studies have demonstrated that a systematic approach covering hydrolysis, oxidation, photolysis, and thermal degradation provides comprehensive insights into its stability profile. The forced degradation study of lidocaine HCl should be carried out according to the ICH guideline Q1A(R2), with degradation conditions assessed for hydrolysis, oxidation, photolysis, and dry heat during 24 h, 48 h, and 72 h periods [3] [4].

The experimental design should include both solid-state and solution/suspension studies to evaluate different degradation mechanisms. For drug products, placebo controls should be stressed under similar conditions to distinguish degradation products originating from the active pharmaceutical ingredient from those arising from excipients or interactions between components. The selection of stress conditions should be based on the chemical structure of this compound, which contains amide functional groups, tertiary amine groups, and an aromatic ring, each with specific susceptibility to different stress factors. Typical stress conditions for comprehensive forced degradation studies are summarized in Table 1.

Table 1: Typical Stress Conditions for Forced Degradation Studies of this compound

Stress Condition Specific Conditions Target Degradation Relevance to Lidocaine HCl
Acid Hydrolysis 0.1-1 M HCl at elevated temperatures (e.g., 60-80°C) for 24-72 hours 5-15% Assessment of amide bond stability and salt formation
Base Hydrolysis 0.1-1 M NaOH at elevated temperatures (e.g., 60-80°C) for 24-72 hours 5-15% Evaluation of ester and amide functionality stability
Oxidative Stress 0.3-3% H₂O₂ at room temperature or elevated temperatures for 24-72 hours 5-15% Determination of susceptibility to oxidation, particularly of amine groups
Photolysis Exposure to UV light (320-400 nm) and visible light per ICH Q1B 5-15% Assessment of photostability and identification of photodegradants
Thermal Stress Solid state: 50-80°C; Solution state: 40-60°C for 1-4 weeks 5-15% Evaluation of thermal stability in different states
Humidity Stress 75-85% relative humidity at 25-40°C for 1-4 weeks 5-15% Understanding hydrolytic degradation in solid state
Sample Preparation and Considerations

Sample preparation for forced degradation studies requires careful consideration of the drug's physicochemical properties. This compound is freely soluble in water and soluble in various organic solvents, which facilitates solution state stress testing [5]. For hydrolysis studies, the drug substance can be dissolved in aqueous solutions with appropriate pH adjustments using buffers or direct acid/base addition. For oxidation studies, hydrogen peroxide solutions of varying concentrations are typically used. When dealing with poorly soluble drugs, co-solvents may be employed, but it is crucial to select chemically inert solvents that do not react with the drug or complicate analysis, such as DMSO, acetic acid, or propionic acid [1].

For this compound forced degradation studies, researchers have successfully utilized methanol for preparing standard and sample solutions [3]. In one study, standard working solutions were prepared in concentrations ranging from 0.1 to 5.0 μg/mL from a stock solution of 100 μg/mL lidocaine HCl in methanol [3]. For pharmaceutical formulations, appropriate sample preparation techniques must be employed. For injections, the contents of ampoules can be mixed, filtered through 0.22-μm filters, and diluted with methanol to achieve appropriate concentrations. For cream formulations, the sample can be transferred to centrifuge tubes with methanol, vortexed, centrifuged, and filtered before analysis [3]. The use of internal standards, such as prilocaine HCl, enhances the reliability of quantitative analyses [3].

Analytical Methodologies for Monitoring Degradation

Chromatographic Techniques

Chromatographic methods are the cornerstone of analytical techniques for monitoring forced degradation studies due to their ability to separate and quantify the drug substance from its degradation products. For this compound, several chromatographic techniques have been successfully employed, with gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography (HPLC) being particularly valuable. A validated GC-FID method for lidocaine HCl analysis utilizes a HP-5 capillary column (5%-phenyl-methylpolysilocone 30 m × 0.320 mm i.d., 25-μm film thickness) with nitrogen carrier gas at a flow rate of 1.6 mL/min [3] [6]. The temperature program typically starts at an initial temperature of 80°C, held for 1.5 min at 210°C, with a ramp rate of 10°C/min and a final temperature of 230°C held for 0.5 min [3].

HPLC methods offer versatile applications for lidocaine analysis, with quantification ranges typically from 50 to 5000 ng/mL in human plasma and lower limits of quantification (LLQ) reaching approximately 50 ng/mL [7]. More advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide even greater sensitivity, with limits of quantification as low as 1.6-5 nmol/L in plasma, which is at least ten times lower than conventional HPLC-UV methods [7]. The selection of chromatographic conditions should be optimized to achieve adequate separation of lidocaine from its degradation products, with key parameters summarized in Table 2.

Table 2: Chromatographic Methods for this compound Analysis

Method Parameter GC-FID Conditions HPLC-UV Conditions LC-MS/MS Conditions
Column HP-5 capillary column (30 m × 0.320 mm, 25-μm film) C18 or C8 reversed-phase column C18 reversed-phase column
Mobile Phase/ Carrier Gas Nitrogen at 1.6 mL/min Acetonitrile and phosphate buffer (pH 5.5) Methanol/water or acetonitrile/water with volatile buffers
Detection Flame ionization detector UV detection at 210 nm Mass spectrometric detection with multiple reaction monitoring
Retention Time ~7.53 minutes ~3.4-7 minutes depending on conditions Variable based on specific method
Linear Range 0.1-5.0 μg/mL 0.40-50.0 μg/mL or 5-200 mg/mL Wide dynamic range with high sensitivity
Limit of Quantification Not specified 0.40 μg/mL 1.6-5 nmol/L in plasma
Applications Pharmaceutical formulations, stability studies Pharmaceutical quality control, pharmacokinetic studies Trace analysis, metabolite identification, impurity profiling
Spectroscopic and Complementary Techniques

Spectroscopic techniques provide complementary information to chromatographic methods, particularly for structural elucidation of degradation products. Nuclear magnetic resonance (NMR) spectroscopy has been successfully applied to investigate the forced degradation behavior of this compound. Studies have shown that ¹H and ¹³C NMR spectroscopy can detect spectral changes following stress conditions, even when degradation products are not observed chromatographically [3] [4] [6]. For instance, spectral changes in the ¹H and ¹³C-NMR spectrum were observed in hydrogen peroxide and acid degradation, indicating the formation of N-oxide derivatives [3].

Mass spectrometry coupled with chromatography (LC-MS or GC-MS) is invaluable for identifying the structure of degradation products, especially when unknown impurities are detected. Additional techniques such as Fourier transform infrared (FTIR) spectroscopy and ultraviolet (UV) spectroscopy may provide supplementary information about functional group changes and degradation pathways. For photostability testing, specialized equipment such as photo reactors (e.g., RPR-200) with controlled UV radiation (350-400 nm, λmax = 365 nm) are essential to comply with ICH Q1B requirements [3].

This compound Degradation Pathways

Specific Degradation Behavior

This compound demonstrates remarkable stability under various stress conditions, with studies showing that degradation products are not observed in all reaction conditions during a 72-hour period [3] [4]. However, specific degradation pathways have been identified under certain stress conditions. Under oxidative stress with hydrogen peroxide, spectral changes in NMR indicate the formation of an N-oxide derivative, resulting from oxidation of the tertiary amine group in the diethylamino moiety of lidocaine [3] [6]. This transformation demonstrates the susceptibility of the amine functionality to oxidative degradation, a consideration important for formulation development and packaging selection.

Under acid-induced degradation with HCl, the formation of a secondary amine salt has been observed [3] [6]. Interestingly, when trifluoroacetic acid (TFA) was used as the acidic medium, decomposition products were observed, highlighting the influence of the specific acidic environment on degradation behavior [3]. This finding underscores the importance of evaluating different acid conditions during forced degradation studies, as degradation pathways may vary depending on the specific acid employed. This compound has shown resistance to degradation under alkaline, photolytic, and thermal stress conditions within the 72-hour study period, indicating its relative stability under these conditions [6].

Structural Insights and Degradation Mechanisms

The degradation pathways of this compound can be understood through its chemical structure, which contains three main vulnerable sites: the amide linkage, the tertiary amine group, and the aromatic ring system. The amide bond between the diethylamino moiety and the dimethylphenyl ring is relatively stable but susceptible to hydrolysis under extreme pH conditions, particularly acidic environments. The tertiary amine group is prone to oxidation, leading to N-oxide formation as observed in hydrogen peroxide stress studies. The aromatic ring system may be susceptible to photodegradation, although studies have not observed significant photolytic degradation under standard conditions.

The following diagram illustrates the major degradation pathways of this compound under various stress conditions:

G Lidocaine Lidocaine AcidHydrolysis Acid Hydrolysis (HCl) Lidocaine->AcidHydrolysis OxidativeStress Oxidative Stress (H₂O₂) Lidocaine->OxidativeStress AcidTFA Acid Degradation (TFA) Lidocaine->AcidTFA Thermal Thermal Stress Lidocaine->Thermal Photolysis Photolysis Lidocaine->Photolysis SecondaryAmineSalt Secondary Amine Salt AcidHydrolysis->SecondaryAmineSalt NOxide N-oxide Derivative OxidativeStress->NOxide DecompositionProducts Decomposition Products AcidTFA->DecompositionProducts NoDegradation No Significant Degradation Thermal->NoDegradation Photolysis->NoDegradation

Figure 1: Degradation Pathways of this compound Under Various Stress Conditions

The degradation behavior observed in forced degradation studies has significant implications for formulation development and storage conditions. The resistance of this compound to degradation under various conditions contributes to its excellent shelf life when properly stored. However, the susceptibility to oxidative degradation suggests that antioxidants might be beneficial in certain formulations, particularly those containing oxidizing agents or exposed to oxygen during storage. The formation of decomposition products with specific acids like trifluoroacetic acid indicates that compatibility with acidic excipients should be evaluated during formulation development.

Experimental Protocols and Regulatory Considerations

Step-by-Step Experimental Workflow

A comprehensive forced degradation study for this compound should follow a systematic workflow to ensure generation of meaningful, reproducible data. The following step-by-step protocol outlines the key procedures based on established methodologies:

  • Step 1: Solution Preparation - Prepare stock solution of this compound at 100 μg/mL concentration in methanol. For acid and base hydrolysis studies, prepare 0.1-1 M solutions of HCl and NaOH, respectively. For oxidation studies, prepare 0.3-3% hydrogen peroxide solution in water [3] [1].

  • Step 2: Stress Studies - For each stress condition, mix appropriate volumes of stock solution with stressor solutions to achieve desired concentrations. For thermal stress in solid state, expose the pure drug substance to elevated temperatures (50-80°C). For photostability testing, expose solid drug substance and drug solutions to light sources providing both UV and visible light as per ICH Q1B [3] [1].

  • Step 3: Sample Withdrawal and Quenching - Withdraw samples at predetermined time intervals (e.g., 24, 48, and 72 hours). For hydrolysis studies, neutralize the solutions immediately after withdrawal to prevent ongoing degradation. For oxidation studies, consider adding quenching agents if necessary to stop the reaction [1].

  • Step 4: Sample Analysis - Analyze samples using validated chromatographic methods (GC-FID or HPLC). For GC-FID analysis, employ the following conditions: HP-5 capillary column, nitrogen carrier gas at 1.6 mL/min, injector and detector temperatures at 260°C, and temperature programming from 80°C to 230°C [3].

  • Step 5: Data Interpretation - Calculate the percentage degradation by comparing peak areas of stressed samples with controls. Identify degradation products through retention times and, when necessary, characterize structures using LC-MS/MS or NMR spectroscopy [3] [7].

The following workflow diagram illustrates the key steps in conducting forced degradation studies:

G Step1 Step 1: Solution Preparation - Prepare lidocaine HCl stock solution (100 μg/mL) - Prepare stressor solutions (acid, base, oxidant) Step2 Step 2: Stress Studies - Expose to acid/base hydrolysis - Subject to oxidative stress - Apply thermal stress - Conduct photostability testing Step1->Step2 Step3 Step 3: Sample Withdrawal & Quenching - Withdraw at 24, 48, 72 hours - Neutralize hydrolysis samples - Quench oxidation if needed Step2->Step3 Step4 Step 4: Sample Analysis - GC-FID with HP-5 column - HPLC with UV detection - LC-MS/MS for identification Step3->Step4 Step5 Step 5: Data Interpretation - Calculate % degradation - Identify degradation products - Characterize structures (NMR, MS) Step4->Step5 Step6 Step 6: Method Validation & Reporting - Validate stability-indicating methods - Document degradation pathways - Prepare regulatory submission Step5->Step6

Figure 2: Experimental Workflow for Lidocaine HCl Forced Degradation Studies

Method Validation and Regulatory Considerations

Method validation is a critical component of forced degradation studies to demonstrate that the analytical methods are stability-indicating and capable of reliably quantifying the drug substance while detecting and separating degradation products. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity [3] [7]. For the GC-FID method developed for this compound analysis, system suitability tests were assessed by six replicate analyses, with acceptance criteria set at ±2% deviation from the percent relative standard deviation of peak area and retention time [3].

From a regulatory perspective, forced degradation studies provide essential data to support the identification of possible degradants, understanding of degradation pathways, validation of stability-indicating analytical methods, and development of analytical methods to evaluate stability [2]. These studies should be conducted following good manufacturing practices (GMP) principles with proper documentation to support regulatory submissions. It is important to note that forced degradation conditions are more severe than accelerated stability testing and may include higher temperatures, extreme pH conditions, and stronger oxidizing agents than would be encountered under normal storage conditions [2] [1].

Conclusion

Forced degradation studies of this compound following ICH guidelines demonstrate that the drug substance exhibits significant stability under a wide range of stress conditions, with observable degradation primarily occurring under acidic and oxidative conditions. The formation of an N-oxide derivative under oxidative stress and a secondary amine salt under acid hydrolysis represent the primary degradation pathways. The application of complementary analytical techniques including GC-FID, HPLC, and NMR spectroscopy provides a comprehensive understanding of the stability profile of this compound. The protocols and experimental approaches outlined in these application notes provide researchers and pharmaceutical scientists with a framework for conducting systematic forced degradation studies that meet regulatory requirements and support the development of stable, safe, and effective pharmaceutical products containing this compound.

References

Comprehensive Application Notes and Protocols: Analytical Method Validation for Lidocaine Hydrochloride Following ICH Q2(R1) Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Lidocaine hydrochloride is a crucial local anesthetic and antiarrhythmic pharmaceutical substance that requires rigorous quality control to ensure its safety, efficacy, and stability. The validation of analytical methods for this drug substance represents a fundamental requirement in pharmaceutical development and manufacturing, providing scientific evidence that the analytical procedures employed are suitable for their intended use. These guidelines establish a harmonized framework for validating analytical procedures used in the pharmaceutical industry, particularly for drug substances and products such as this compound. The International Council for Harmonisation (ICH) Q2(R1) guideline, titled "Validation of Analytical Procedures: Text and Methodology," provides the foundational requirements for demonstrating that analytical methods meet predefined quality attributes and are capable of generating reliable results throughout their lifecycle. [1] [2]

The validation process for this compound analytical methods encompasses a systematic evaluation of multiple performance characteristics, each addressing different aspects of method reliability. According to ICH Q2(R1), analytical method validation is not merely a regulatory formality but a critical component of ensuring reliable, reproducible, and scientifically sound data. For this compound, which is typically characterized using various chromatographic and spectroscopic techniques, the validation exercise must demonstrate that the methods can accurately identify the drug substance, precisely quantify its potency, and reliably detect and measure impurities that may arise during synthesis or storage. The analytical target profile (ATP) should be clearly defined early in method development, outlining the intended purpose and quality criteria of the analytical procedure to guide the validation strategy effectively. [1]

Core Validation Parameters and Acceptance Criteria

The validation of analytical methods for this compound requires a comprehensive assessment of multiple performance parameters, each with specific acceptance criteria that must be established based on the method's intended purpose and the analytical characteristics of the drug substance itself. ICH Q2(R1) provides clear definitions and methodological approaches for evaluating these parameters, which collectively demonstrate that an analytical procedure is suitable for use in regulatory testing and quality control. The validation exercise must be carefully planned through a predefined validation protocol that specifies the experimental design, number of replicates, concentrations to be tested, and acceptance criteria for each parameter, ensuring the validation study is conducted systematically and comprehensively. [1] [3]

Table 1: Core Validation Parameters and Acceptance Criteria for this compound Assay

Validation Parameter Experimental Approach Acceptance Criteria for Lidocaine HCl
Specificity Forced degradation studies (acid, base, oxidation, thermal, photolytic); resolution from known impurities and placebo No interference from impurities, degradants, or excipients; Peak purity index > 0.999
Accuracy Spiked recovery with known concentrations (80%, 100%, 120% of target) Mean recovery: 98.0–102.0%; RSD ≤ 2.0%
Precision
- Repeatability Six replicate preparations at 100% target concentration RSD ≤ 1.0%
- Intermediate Precision Different analysts, days, instruments; same concentration RSD ≤ 2.0%
Linearity Minimum of five concentration levels (50–150% of target) Correlation coefficient (r) ≥ 0.999; y-intercept ≤ 2.0% of target response
Range Established from linearity data 80–120% of target concentration for assay
Robustness Deliberate variations in method parameters (pH, temperature, flow rate, mobile phase composition) All variations meet system suitability criteria

For impurity methods, the validation requirements differ significantly, with lower quantitation limits and modified acceptance criteria. The detection limit (LOD) for this compound impurities should typically be established at 0.05% or lower, while the quantitation limit (LOQ) should be validated at 0.1% or lower with acceptable accuracy and precision at this level. The linearity range for impurities generally spans from the LOQ to 1.0–1.5% of the drug substance concentration, with correlation coefficients ≥0.990. The specificity for impurity methods must demonstrate baseline separation between all known impurities and the main peak, typically requiring resolution ≥2.0 between the closest eluting peaks. [1]

Experimental Protocols

HPLC Assay Method for this compound

The chromatographic separation is performed using a reversed-phase C8 or C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of a mixture of phosphate buffer (pH 7.0±0.1) and acetonitrile in a ratio of 60:40 (v/v), delivered isocratically at a flow rate of 1.0 mL/min. Detection is carried out using a UV detector set at 230 nm, with an injection volume of 10 μL. The system suitability requirements include a theoretical plate count ≥2000 for the lidocaine peak, tailing factor ≤2.0, and relative standard deviation (RSD) of ≤2.0% for six replicate injections of the standard solution. [1]

The sample preparation involves accurately weighing approximately 50 mg of this compound working standard and transferring it to a 50 mL volumetric flask. About 30 mL of diluent (water:acetonitrile, 70:30) is added, and the flask is sonicated for 10 minutes to ensure complete dissolution. The solution is then diluted to volume with the same diluent and mixed thoroughly. A standard solution is prepared similarly using a certified reference standard of this compound. For the test preparation, an equivalent amount of the sample (drug substance) is processed following the same procedure. [1]

Specificity and Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method and to ensure that the assay is specific for the analyte in the presence of potential degradation products. For this compound, stress testing should include acid degradation (0.1N HCl at 60°C for 2 hours), base degradation (0.1N NaOH at 60°C for 2 hours), oxidative degradation (3% H₂O₂ at room temperature for 1 hour), thermal degradation (solid state at 105°C for 24 hours), and photolytic degradation (exposure to UV light at 200 watt-hours/m²). After each stress condition, the samples are prepared and analyzed using the validated HPLC method, and peak homogeneity is assessed using a photodiode array detector to demonstrate that the lidocaine peak is pure and free from co-eluting impurities. [1]

Accuracy and Recovery Studies

The accuracy of the method is determined by recovery experiments using a standard addition technique. Known amounts of this compound reference standard are spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target assay concentration), with three preparations at each level. The percentage recovery is calculated by comparing the measured concentration to the theoretical concentration. The mean recovery at each level should be within 98.0–102.0%, with an RSD of ≤2.0% for the nine preparations. This demonstrates that the method provides results that are close to the true value and are not significantly affected by the sample matrix. [1]

Experimental Workflow

The following workflow diagram illustrates the comprehensive process for validating an analytical method for this compound, from initial planning through final documentation:

G Start Define Analytical Target Profile (ATP) P1 Develop Validation Protocol Start->P1 P2 Establish Specificity (Forced Degradation) P1->P2 P3 Determine Linearity & Range P2->P3 P4 Evaluate Accuracy (Recovery Studies) P3->P4 P5 Assess Precision (Repeatability & IP) P4->P5 P6 Define LOD & LOQ P5->P6 P7 Verify Robustness (Parameter Variations) P6->P7 P8 Document Results & Prepare Report P7->P8 End Method Validated & Approved P8->End

Diagram 1: Analytical Method Validation Workflow for this compound

This validation workflow outlines the systematic approach required for comprehensive method validation, beginning with the definition of the Analytical Target Profile (ATP) and proceeding through each critical validation parameter. The process emphasizes the sequential evaluation of method characteristics, where the successful completion of each stage provides the foundation for subsequent assessments. The specificity establishment early in the workflow ensures that the method can accurately measure the analyte in the presence of potential interferents, while the subsequent evaluation of linearity, accuracy, and precision establishes the quantitative reliability of the method. The determination of LOD and LOQ is particularly critical for impurity methods, defining the method's sensitivity, while robustness testing demonstrates that normal, deliberate variations in method parameters do not adversely affect the analytical results. [1]

Lifecycle Management and Documentation

Validation Documentation and Change Management

Throughout the method's lifecycle, a robust change management process must be implemented to evaluate, approve, and document any modifications to the validated method. The gap analysis toolkit proposed in recent scientific literature can streamline risk assessment and change management efforts when updating systems based on established guidelines. Any changes to method parameters, such as mobile phase composition, column type, detection wavelength, or sample preparation procedure, should be assessed through a formal change control process that evaluates the potential impact on method performance and determines the extent of revalidation required. Minor changes may require only limited revalidation, while significant modifications may necessitate partial or full revalidation to demonstrate that the method remains fit for purpose. [4]

Control Strategy and Ongoing Monitoring

A comprehensive control strategy for this compound analytical methods should be established to ensure that the validated state of the method is maintained throughout its operational lifecycle. This includes regular system suitability testing (SST) to verify that the analytical system is functioning properly and providing results of acceptable quality each time the method is executed. The system suitability parameters for the this compound HPLC method typically include requirements for retention time, theoretical plates, tailing factor, and resolution from the nearest eluting peak, with predefined acceptance criteria that must be met before sample analysis. [1]

Ongoing performance monitoring should be implemented through quality control charts that track critical method attributes over time, such as the results for reference standard injections, control samples, or system suitability parameters. Any trends or shifts in method performance should be investigated promptly, and appropriate corrective actions should be implemented to address the root cause. The lifecycle management of analytical methods, as emphasized in modern regulatory thinking, requires a proactive approach to monitoring method performance and addressing issues before they impact product quality decisions, ensuring that methods remain robust and reliable throughout their use in pharmaceutical quality control. [1]

Conclusion

The validation of analytical methods for this compound according to ICH Q2(R1) guidelines provides a science-based framework for demonstrating that the methods are suitable for their intended purpose in pharmaceutical analysis. A systematic approach to validation, encompassing all critical parameters with predefined acceptance criteria, ensures the generation of reliable, accurate, and reproducible data to support the quality assessment of this important pharmaceutical substance. As regulatory landscapes evolve with the adoption of ICH Q2(R2) and Q14, the fundamental principles of method validation remain essential, while embracing enhanced approaches to analytical procedure development and lifecycle management. Through comprehensive validation and proper documentation, pharmaceutical scientists can ensure that analytical methods for this compound consistently produce quality results that protect patient safety and product efficacy. [1] [4]

References

Comprehensive Application Notes and Protocols: Lidocaine HCl-Loaded Chitosan-Pectin-Hyaluronic Acid Polyelectrolyte Complex for Oral Wound Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Polyelectrolyte complexes (PECs) represent an advanced class of drug delivery systems formed through electrostatic interactions between oppositely charged polymers, creating a matrix capable of encapsulating and controlling the release of therapeutic agents. The lidocaine hydrochloride (LH)-loaded chitosan-pectin-hyaluronic acid (HA) PEC represents a cutting-edge approach for managing painful oral conditions such as dry socket (alveolar osteitis) and various oral wounds. This sophisticated drug delivery system addresses the significant challenge of maintaining therapeutic drug levels in the dynamic oral environment, where saliva flow and mechanical movements rapidly clear conventional formulations [1] [2].

The mechanism of PEC formation relies on the electrostatic attraction between the positively charged amino groups of chitosan and the negatively charged carboxyl groups of both pectin and hyaluronic acid. This interaction creates a three-dimensional network that efficiently encapsulates this compound while providing mucoadhesive properties that enhance retention at the application site. The incorporation of hyaluronic acid further contributes to wound healing acceleration through its inherent bioactivity and ability to modulate inflammation, creating a comprehensive therapeutic system that addresses both pain management and tissue regeneration [3] [4]. These PECs can be formulated into various dosage forms, including thermoresponsive gels that undergo sol-gel transition at body temperature, ensuring proper adherence to wound sites and prolonged drug release profiles ideal for oral applications [2].

Formulation Design and Optimization

Factorial Design Approach

The development of an effective LH-loaded PEC requires systematic optimization to balance multiple formulation variables. Researchers have successfully employed a 32 full factorial design (two factors at three levels each) to comprehensively investigate the impact of critical formulation parameters on the characteristics of the resulting complex. This structured approach allows for the identification of optimal factor combinations while understanding interaction effects between variables [1] [5].

In this design, the factors typically investigated include:

  • This compound concentration (4-10% w/w)
  • Hyaluronic acid content (0.5-1.5% w/w)
  • Polymer ratios (chitosan:pectin:hyaluronic acid)

The experimental space explored through this factorial design has enabled researchers to develop nine distinct formulations (designated LC1-LC9) with systematically varied compositions, allowing for thorough characterization of the design space and identification of optimal formulations for specific therapeutic requirements [1].

Composition and Formulation Strategies

Table 1: Key Components of LH-Loaded Chitosan-Pectin-Hyaluronic Acid PEC

Component Function Concentration Range Role in Formulation
Chitosan Polycation 0.5-2.0% w/w Provides positive charges for complex formation, mucoadhesion, and antibacterial properties
Pectin Polyanion 0.5-2.0% w/w Contributes to gel network formation and modulates drug release profile
Hyaluronic Acid Polyanion 0.5-1.5% w/w Enhances wound healing, provides viscosity, and improves mucoadhesion
Lidocaine HCl Active Drug 4-10% w/w Provides local anesthetic effect for pain management
Water/Saline Solvent q.s. to 100% Dispersion medium for polyelectrolyte complex formation

The chitosan utilized in these formulations typically has a medium molecular weight (approximately 200 kDa) with a degree of deacetylation around 0.66, ensuring sufficient positive charge density for effective complex formation. The selection of pectin as a complementary polyanion provides additional gel-forming capabilities through its carboxyl groups, while hyaluronic acid contributes significantly to the biological activity of the complex, particularly in wound healing applications [3] [6]. The concentration of this compound is optimized to balance therapeutic efficacy with potential cytotoxicity concerns, with studies demonstrating that concentrations between 4-10% w/w provide effective analgesia while maintaining biocompatibility with human gingival fibroblasts [2].

Characterization Methods and Results

Physicochemical Properties

Comprehensive characterization of the LH-loaded PEC is essential for ensuring consistent performance and predictable drug delivery profiles. The following parameters are typically evaluated to assess the quality and suitability of the developed formulations for oral wound applications.

Table 2: Characterization Parameters for LH-Loaded PEC Formulations

Parameter Method Results Significance
Particle Size Dynamic Light Scattering 220-390 nm Influences mucoadhesion, drug release, and tissue penetration
Zeta Potential Electrophoretic Mobility +25 to +35 mV Indicates colloidal stability and surface charge
Polydispersity Index Dynamic Light Scattering <0.5 Reflects homogeneity of particle size distribution
Entrapment Efficiency Ultracentrifugation/ HPLC 85-95% Measures drug loading capacity and formulation efficiency
Drug Content HPLC 100-106% of labeled claim Ensures consistent dosing and formulation quality
pH pH meter 6.8-7.0 Matches physiological oral environment to minimize irritation
Gelation Temperature Tube inversion method 26-28°C Ensures sol-gel transition at oral temperature (35-37°C)

The particle size of PECs is influenced by multiple factors including polymer molecular weights, charge densities, and preparation conditions. Studies have demonstrated that PECs based on chitosan and hyaluronic acid typically exhibit diameters between 280-390 nm, while those incorporating more flexible polymers may form smaller complexes (220-280 nm) [3]. The zeta potential values indicate sufficient colloidal stability to prevent aggregation during storage and application. The entrapment efficiency of this compound in these PEC systems is notably high (85-95%), attributed to the drug's favorable interaction with both the cationic and anionic polymer components [1] [5].

Structural and Morphological Characterization

The structural integrity of LH-loaded PECs is typically confirmed through a combination of analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy verifies the formation of polyelectrolyte complexes through shifts in characteristic absorption bands, particularly the amino groups of chitosan and carboxyl groups of pectin/HA. Morphological examination using Scanning Electron Microscopy (SEM) reveals spherical particles with smooth surfaces, while Transmission Electron Microscopy (TEM) confirms the nanoscale dimensions and core-shell structure often observed in these complexes [1] [3].

The rheological properties of thermoresponsive gel formulations demonstrate reversible sol-gel transition at temperatures relevant to oral applications (26-28°C), ensuring easy application as a liquid that subsequently forms a gel upon contact with oral tissues. This phase transition behavior significantly enhances retention at the wound site, addressing the challenge of rapid clearance in the oral environment [2]. The viscosity of these formulations increases substantially with higher hyaluronic acid content, contributing to both mucoadhesive performance and controlled release characteristics.

Functional Performance and Efficacy

Drug Release and Permeation Profiles

The drug release behavior from LH-loaded PECs demonstrates a biphasic pattern characterized by an initial burst release followed by sustained drug release over extended periods. In vitro release studies conducted using Franz diffusion cells with artificial membranes or animal tissue models show approximately 30-40% drug release within the first 2 hours, providing rapid onset of analgesia, followed by sustained release over 24 hours [1] [2]. This release profile is particularly advantageous for oral wound applications where both immediate pain relief and prolonged therapeutic effect are desirable.

The permeation characteristics of lidocaine from PEC formulations have been evaluated using ex vivo models such as porcine buccal mucosa or rat skin. Compared to commercial lidocaine formulations, PEC-based systems demonstrate reduced permeation flow (up to 93% reduction), indicating more localized drug delivery with minimized risk of systemic absorption [7]. This controlled permeation profile extends the duration of anesthetic effect while enhancing safety, particularly important for patients requiring repeated applications.

Mucoadhesive Properties and Retention

The mucoadhesive performance of these PEC systems is a critical attribute for oral applications. Texture profile analysis and in vitro mucoadhesion testing reveal that formulations incorporating chitosan show significantly enhanced adhesion to mucosal surfaces compared to non-mucoadhesive controls. The incorporation of hyaluronic acid further augments this mucoadhesion, with some formulations demonstrating up to a three-fold increase in mucoadhesive strength compared to commercial products [7] [2].

This enhanced mucoadhesion directly translates to improved retention in the oral environment, where conventional formulations are rapidly cleared by salivary flow and mechanical movements. The thermoresponsive gel formulations exhibit particular advantage in this regard, transitioning from easily applicable liquids to adherent gels upon contact with oral tissues, effectively creating a protective barrier over wounds that maintains intimate contact for extended periods [2].

Therapeutic Efficacy Assessment

In vitro cytotoxicity studies using human gingival fibroblasts (HGF) demonstrate excellent biocompatibility of LH-loaded PEC formulations, with cell viability remaining above 85% even at higher lidocaine concentrations (up to 10% w/w) [2]. The wound healing potential has been evaluated through scratch assays, showing significantly enhanced cell migration (wound gap reduction) compared to control treatments, attributable primarily to the presence of hyaluronic acid and its role in promoting tissue regeneration.

In vivo studies using rat palatal wound models have confirmed the therapeutic efficacy of these systems, with histopathological analysis revealing accelerated epithelialization, reduced inflammation, and improved tissue organization in PEC-treated groups compared to controls [2]. The combination of lidocaine anesthesia and hyaluronic acid-mediated wound healing creates a synergistic effect that addresses both symptomatic relief and underlying tissue repair in conditions such as dry socket.

Experimental Protocols

Preparation of Lidocaine-Loaded PEC

Protocol 1: Standard Preparation Method for LH-Loaded Chitosan-Pectin-HA Complex

  • Step 1: Polymer Solution Preparation

    • Dissolve chitosan (0.5-2.0% w/w) in 1% v/v acetic acid solution with stirring at 400 rpm for 2 hours until completely dissolved. Adjust pH to 5.0-5.5 using 1M NaOH.
    • Prepare pectin solution (0.5-2.0% w/w) in deionized water with continuous stirring at 500 rpm for 1 hour.
    • Dissolve hyaluronic acid (0.5-1.5% w/w) in deionized water with slow stirring (200 rpm) for 3 hours to avoid foam formation.
  • Step 2: Drug Incorporation

    • Dissolve this compound (4-10% w/w) in the pectin solution under gentle stirring (300 rpm) for 30 minutes.
  • Step 3: Complex Formation

    • Add the pectin-LH solution dropwise (0.5 mL/min) to the chitosan solution under continuous homogenization at 8000 rpm for 15 minutes.
    • Subsequently add the hyaluronic acid solution dropwise to the mixture while maintaining homogenization at 6000 rpm for an additional 15 minutes.
    • Continue stirring at 500 rpm for 2 hours to allow complete complex formation.
  • Step 4: Purification and Storage

    • Centrifuge the resulting PEC suspension at 12,000 × g for 30 minutes.
    • Resuspend the pellet in phosphate buffer (pH 6.8) and lyophilize for 48 hours if powder form is desired.
    • Store the final product in airtight containers at 4°C until use.

Quality Control Checkpoints:

  • Verify pH of final formulation (should be 6.8-7.0)
  • Check visual appearance (homogeneous milky suspension)
  • Confirm particle size distribution by dynamic light scattering
Analytical Methods and Characterization Protocols

Protocol 2: Characterization of PEC Formulations

  • Particle Size and Zeta Potential Analysis

    • Dilute the PEC dispersion (1:100) with filtered deionized water (0.45 μm filter).
    • Measure particle size, polydispersity index, and zeta potential using dynamic light scattering instrument.
    • Perform measurements in triplicate at 25°C with a detection angle of 90°.
  • Entrapment Efficiency and Drug Loading

    • Centrifuge 2 mL of PEC suspension at 15,000 × g for 30 minutes.
    • Collect supernatant and analyze lidocaine content using HPLC with UV detection at 254 nm.
    • Use mobile phase: acetonitrile:water:glacial acetic acid (25:75:0.1) at flow rate of 1.2 mL/min.
    • Calculate entrapment efficiency using formula: EE% = (Total drug - Free drug) / Total drug × 100
  • In Vitro Drug Release Studies

    • Place 2 mL of PEC formulation in dialysis membrane (MWCO 12-14 kDa).
    • Immerse in 200 mL phosphate buffer (pH 6.8) maintained at 37°C with continuous stirring at 50 rpm.
    • Withdraw 2 mL samples at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh buffer.
    • Analyze samples by HPLC to determine lidocaine concentration.
    • Calculate cumulative drug release and plot release kinetics.
  • Mucoadhesion Testing

    • Use texture analyzer with mucin-coated membrane.
    • Apply formulation between membrane and probe.
    • Measure force required for detachment at speed of 0.5 mm/s.
    • Calculate work of adhesion from area under force-distance curve.

G PEC_Preparation PEC Preparation Process Polymer_Solutions Polymer Solution Preparation PEC_Preparation->Polymer_Solutions Drug_Addition Drug Incorporation Polymer_Solutions->Drug_Addition Chitosan_Soln Chitosan Solution (0.5-2.0% w/w) Polymer_Solutions->Chitosan_Soln Pectin_Soln Pectin Solution (0.5-2.0% w/w) Polymer_Solutions->Pectin_Soln HA_Soln Hyaluronic Acid Solution (0.5-1.5% w/w) Polymer_Solutions->HA_Soln Complex_Formation Complex Formation Drug_Addition->Complex_Formation Lidocaine_HCl Lidocaine HCl (4-10% w/w) Drug_Addition->Lidocaine_HCl Purification Purification & Storage Complex_Formation->Purification Characterization Characterization Purification->Characterization Particle_Analysis Particle Size & Zeta Potential Characterization->Particle_Analysis EE_DL Entrapment Efficiency & Drug Loading Characterization->EE_DL Drug_Release In Vitro Drug Release Characterization->Drug_Release Mucoadhesion Mucoadhesion Testing Characterization->Mucoadhesion

Diagram 1: Experimental workflow for the preparation and characterization of lidocaine HCl-loaded PEC formulations

Applications and Future Perspectives

The LH-loaded chitosan-pectin-hyaluronic acid PEC system holds significant promise for clinical applications in dental medicine and oral surgery. Its primary application is in the management of dry socket (alveolar osteitis), where it addresses both pain control and wound healing acceleration simultaneously [1] [2]. Additional applications include treatment of oral ulcerations, mucositis, post-surgical wounds, and as a pretreatment anesthetic before dental procedures.

Future development directions for this technology include:

  • Combination therapies incorporating additional therapeutic agents such as anti-inflammatory drugs or antimicrobial agents
  • Advanced delivery systems with enhanced targeting capabilities and stimuli-responsive release mechanisms
  • 3D-printed scaffolds incorporating PECs for tissue regeneration applications
  • Personalized medicine approaches with adjustable drug release profiles based on individual patient needs

The translational potential of these systems is supported by their biocompatibility, efficacy in preclinical models, and use of Generally Recognized as Safe (GRAS) components. Further clinical validation will be necessary to establish optimal dosing regimens and confirm long-term safety profiles in human populations.

Conclusion

The this compound-loaded chitosan-pectin-hyaluronic acid polyelectrolyte complex represents a significant advancement in topical oral anesthesia and wound management. By combining the mucoadhesive properties of chitosan, the gel-forming capabilities of pectin, and the wound-healing activity of hyaluronic acid, this system addresses the limitations of conventional formulations in the challenging oral environment. The detailed protocols and comprehensive characterization data provided in these application notes offer researchers a solid foundation for further development and optimization of this promising drug delivery platform.

References

Performance Data of Advanced Lidocaine Mucoadhesive Systems

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Type Key Composition Mucoadhesive Strength Drug Release / Permeation Profile Key Advantages
Liquid Crystal Precursor System (LCPS) [1] Procetyl AWS, Oleic acid, Chitosan Mucoadhesion strength tripled after phase transition [1] Permeation flow reduced by 93% vs. commercial formulation; controlled release [1] In-situ phase transition enhances viscosity & retention; combines with vasoconstrictors
Mucoadhesive Electrospun Patch [2] PVP, Eudragit RS100, PEO, Lidocaine HCl High surface area for strong mucoadhesion [2] 0.16 ± 0.04 mg released in 15 min; drug detected in lamina propria in 15 min [2] Rapid drug uptake; sustained delivery; biologically active drug released
3D-Printed Orodispersible Film [3] PEO/HPMC with Chitosan Thiomers (CS-SH, CS-MNA) CS-SH and CS-MNA films showed the highest detachment force and work of adhesion [3] Disintegration time up to 40 min; S-protected (CS-MNA) provided higher permeation [3] Tunable release (immediate to sustained); enhanced mucosal retention via thiomers
Mucoadhesive Gel [4] Hyaluronic Acid, Carbomer Strong mucoadhesion confirmed on bovine mucosa [4] N/A (Designed for sustained release) Porous structure for drug loading; biocompatible; viscoelastic
Dissolvable Microneedle Patch [5] Polyvinyl Alcohol (PVA), Lidocaine HCl N/A (Penetrates stratum corneum) Significant analgesia in 5 min in mice; drug loading: 24.0 ± 2.84 mg/patch [5] Ultra-rapid onset; bypasses skin barrier; high drug-loading capacity

Detailed Experimental Protocols

Here are detailed methodologies for preparing and characterizing these advanced drug delivery systems, based on recent proof-of-concept and in-vitro studies.

Protocol 1: Development of a Mucoadhesive Liquid Crystal Precursor System (LCPS)

This protocol is adapted from a recent in-vitro study for optimizing topical oral anesthesia [1].

  • 1.1. Formulation Preparation

    • Step 1: Construct a Ternary Phase Diagram. Systematically vary the ratios of surfactant (e.g., Procetyl AWS), oil (e.g., Oleic acid), and aqueous phase (e.g., 0.5% w/v chitosan dispersion) to identify regions forming transparent liquid systems [1].
    • Step 2: Select Lead Formulation. Choose a formulation (F) from the liquid system region near the transition zone to an aqueous-rich viscous system [1].
    • Step 3: Load Active Ingredients. Incorporate 5% w/w Lidocaine Hydrochloride and 0.001% w/w Epinephrine into the lead formulation to create the final LCPS (FLE) [1].
  • 1.2. Structural Characterization

    • Polarized Light Microscopy (PLM): Place a drop of the formulation on a slide, dilute with 30% (F30) and 100% (F100) artificial saliva, and cover with a coverslip. Observe under polarized light to identify liquid crystalline structures (e.g., Maltese crosses for lamellar phases) [1].
    • Small-Angle X-Ray Scattering (SAXS): Use SAXS to confirm the internal nanostructure and phase transition (e.g., from microemulsion to lamellar) upon dilution [1].
  • 1.3. Rheological and Mucoadhesive Analysis

    • Rheological Analysis: Use a rheometer to perform continuous and oscillatory analyses. Document the increase in consistency (over 100-fold) after dilution with artificial saliva [1].
    • Texture Profile Analysis: Use a texture analyzer to measure the force required to detach the formulation from a mucosal membrane. The LCPS should demonstrate a significant (e.g., 3-fold) increase in mucoadhesive force post-dilution compared to the initial liquid [1].
  • 1.4. In-Vitro Drug Release and Permeation

    • Setup: Use Franz-type diffusion cells with a synthetic membrane or ex vivo porcine buccal mucosa.
    • Procedure: Apply the LCPS (FLE) and a control commercial formulation to the donor compartment. Collect samples from the receptor compartment at predetermined time points [1].
    • Analysis: Quantify Lidocaine content using HPLC. The LCPS is expected to show a 93% reduction in permeation flow compared to the control, indicating controlled release [1].

workflow cluster_phase1 Formulation Development cluster_phase2 Characterization & Analysis cluster_D cluster_E cluster_F A Construct Ternary Phase Diagram (Surfactant, Oil, Aqueous Phase) B Select Lead Formulation (F) from Liquid System Region A->B C Load Active Ingredients (5% Lidocaine HCl, 0.001% Epinephrine) B->C D Structural Characterization C->D E Rheological & Mucoadhesive Analysis D->E D1 Polarized Light Microscopy (PLM) D->D1 D2 Small-Angle X-Ray Scattering (SAXS) D->D2 F In-Vitro Drug Release & Permeation E->F E1 Rheological Analysis (Continuous & Oscillatory) E->E1 E2 Texture Profile Analysis (Mucoadhesive Force) E->E2 F1 Franz Diffusion Cell Setup F->F1 F2 Sample Analysis via HPLC F->F2

Protocol 2: Fabrication and Evaluation of Lidocaine-Loaded Electrospun Patches

This protocol outlines the process for creating a bilayer mucoadhesive patch for rapid and sustained drug delivery [2].

  • 2.1. Patch Fabrication by Electrospinning

    • Step 1: Prepare Mucoadhesive Layer Dope. Dissolve polymers (10% w/w PVP, 12.5% w/w Eudragit RS100, 10% w/w PEO) and Lidocaine HCl (to achieve 3% w/w in final patch) in 97% ethanol. Stir for 24 hours [2].
    • Step 2: Electrospin Mucoadhesive Layer. Load the solution into a syringe. Use an electrospinning apparatus with parameters set to: Voltage: 19 kV, Flow Rate: 1.5 mL/h, Tip-to-Collector Distance: 14 cm. Collect the fibrous mat [2].
    • Step 3: Prepare Backing Layer. Dissolve 10% w/w Poly(caprolactone) (PCL) in a 93:7 mixture of DCM/DMF. Electrospin this solution under the same parameters to create a non-adhesive backing layer [2].
    • Step 4: Fuse Layers. Place the mucoadhesive and backing layers between two glass slides. Incubate at 70°C for 5 minutes to melt and fuse the PCL backing onto the drug-loaded layer [2].
  • 2.2. Morphological and Physicochemical Characterization

    • Scanning Electron Microscopy (SEM): Sputter-coate patch samples with gold. Image using SEM at a high accelerating voltage (e.g., 15 kV). Use image analysis software (e.g., ImageJ) to determine average fiber diameter and distribution [2].
    • Differential Scanning Calorimetry (DSC): Perform DSC analysis to determine the thermal properties of the patch and confirm the physical state of Lidocaine (e.g., amorphous or crystalline dispersion within the polymer matrix) [2].
  • 2.3. Ex-Vivo Permeation and Imaging

    • Permeation Study: Use Franz diffusion cells with ex vivo porcine buccal mucosa. Apply the patch to the mucosal surface. Analyze receptor fluid at timed intervals using HPLC to quantify drug permeation [2].
    • MALDI-Mass Spectrometry Imaging (MALDI-MSI): After a specific application time (e.g., 15 min), freeze the mucosal tissue and prepare cryosections. Coat sections with matrix (e.g., DHB) and use MALDI-MSI to visualize the spatial distribution and penetration depth of Lidocaine within the tissue layers [2].
  • 2.4. Bioactivity Assay

    • Cell-Based Assay: Use SH-SY5Y neuroblastoma cells loaded with a fluorescent calcium indicator. Stimulate voltage-gated sodium channels with veratridine and measure the inhibitory effect of Lidocaine released from the patch on the calcium influx to confirm its biological activity [2].

workflow cluster_phase1 Patch Fabrication (Electrospinning) cluster_phase2 Performance Evaluation A Prepare Mucoadhesive Layer Dope (Polymers + Lidocaine HCl in Solvent) B Electrospin Mucoadhesive Layer (19 kV, 1.5 mL/h, 14 cm) A->B C Electrospin PCL Backing Layer B->C D Fuse Bilayer Patches (70°C for 5 min) C->D E Morphological & Thermal Characterization (SEM, DSC) D->E F Ex-Vivo Permeation Study (Franz Cell with Porcine Mucosa) E->F G Spatial Drug Distribution (MALDI-Mass Spectrometry Imaging) F->G H Bioactivity Assay (Neuroblastoma Cell Model) G->H

Application Notes for Researchers

  • Polymer Selection is Critical: The choice of polymer directly dictates mucoadhesive performance and release kinetics. First-generation mucoadhesive polymers (e.g., Chitosan, Carbomer) provide good adhesion, while second-generation thiomers (e.g., Thiolated Chitosan - CS-SH, S-Protected Chitosan - CS-MNA) offer superior mucoadhesion and sustained release profiles due to covalent bonds with mucosal glycoproteins [3] [4] [6].
  • Leverage In-Situ Phase Transitions: Systems like the LCPS are highly effective for the challenging oral environment. Their initial low viscosity allows for easy application, while their transition to a viscous gel upon contact with saliva dramatically improves retention at the target site [1].
  • Validate Functionality with Advanced Imaging: Techniques like MALDI-MSI go beyond simple release kinetics, providing visual confirmation of drug penetration depth and distribution within the tissue. This is crucial for verifying that the formulation achieves effective local concentrations at the site of action [2].

References

lidocaine hydrochloride stability indicating assay method

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Analytical Methods for Lidocaine HCl Assay

The table below compares key stability-indicating methods for lidocaine HCl, detailing their applications and performance characteristics.

Method Key Application / Separation Linear Range Detection (LOD/LOQ) Remarks / Validation
GC-FID [1] [2] Determination in pharmaceutical formulations (cream, injections); forced degradation studies. 0.1 - 5.0 μg/mL [1] - Robust for routine analysis; simple sample prep; RSD for peak area <2.92% [1].
RP-HPLC (Phenazone combo) [3] Simultaneous determination of Phenazone and Lidocaine HCl in bulk and tablets; stability-indicating. 10 - 70 μg/mL [3] LOD: 0.025 μg/mL; LOQ: 0.40 μg/mL [4] Effective separation from degradation products; accuracy 95.9-99.1% [4].
RP-HPLC (Multi-component) [5] Simultaneous analysis of Lidocaine HCl, Dexamethasone Acetate, Calcium Dobesilate in suppositories/ointment. - - Separates active compounds, preservative (BHA), and degradation product (Hydroquinone) in <18 min [5].
HPLC-UV (Human Serum) [6] Therapeutic drug monitoring of lidocaine in human serum. 50 - 5000 ng/mL [6] LLQ: ~50 ng/mL [6] Uses liquid-liquid extraction; suitable for pharmacokinetic studies; CV <15% at LLQ [6].

Detailed Experimental Protocols

Here are the detailed methodologies for the key assays cited above.

GC-FID Method for Pharmaceutical Formulations [1] [2]
  • Instrumentation: Agilent 6890N GC system with FID and HP-5 capillary column (30 m x 0.320 mm i.d., 25-μm film).
  • Chromatographic Conditions:
    • Carrier Gas: Nitrogen, constant flow rate of 1.6 mL/min.
    • Injector/Detector Temp: 260°C.
    • Oven Program: Initial 80°C (held for 1.5 min), ramp at 10°C/min to 210°C, then to 230°C (held for 0.5 min).
    • Injection Volume: 2.0 μL, split mode (10:1).
  • Sample Preparation:
    • Injections: Mix contents of ten ampoules. Dilute an aliquot equivalent to 20 mg lidocaine HCl to 50 mL with methanol. Filter (0.22 μm) and further dilute to 0.5 μg/mL.
    • Cream: Weigh cream equivalent to 25 mg lidocaine HCl into a centrifuge tube. Add methanol, vortex for 5 min, centrifuge at 4000 rpm for 5 min. Filter the supernatant and dilute to 0.5 μg/mL.
  • Internal Standard: Prilocaine HCl at 2.0 μg/mL.
Stability-Indicating RP-HPLC Method (with Phenazone) [3]
  • Instrumentation: Agilent 1260 LC system with DAD detector and Agilent Zorbax Eclipse C18 column (150 mm × 4.6 mm, 5 μm).
  • Chromatographic Conditions:
    • Mobile Phase: Phosphate buffer (pH 2.5):Acetonitrile:Methanol (70:20:10 v/v/v).
    • Flow Rate: 1.5 mL/min.
    • Detection: UV at 230 nm.
    • Injection Volume: 20 μL.
    • Column Temp: 30°C.
    • Retention Times: Lidocaine HCl ~7.2 min; Phenazone ~10.1 min.
  • Forced Degradation Protocol:
    • Acid Degradation: Treat drug solution with 1 mL of 1 M methanolic HCl. Keep at room temperature for 8 hours, then dilute and analyze.
    • Base Degradation: Treat drug solution with 1 M methanolic NaOH. Keep at room temperature for 8 hours, then dilute and analyze.
    • Oxidative Degradation: Treat drug solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 8 hours, protected from light, then dilute and analyze.
RP-HPLC Method for Human Serum [6]
  • Instrumentation: Waters HPLC system with 486 UV detector and Alltima C18 column (150 × 4.6 mm, 3.5 μm).
  • Chromatographic Conditions:
    • Mobile Phase: Acetonitrile:Phosphate solution (25 mM KH₂PO₄, 3 mM H₂SO₄, 3.6 mM triethylamine), pH 5.5 (12:88 v/v).
    • Flow Rate: 0.9 mL/min.
    • Detection: Wavelength switching; 277 nm for IS (Procainamide) for first 4 min, then 210 nm for Lidocaine.
  • Sample Preparation (Liquid-Liquid Extraction):
    • To 0.25 mL of human serum, add 50 μL of Internal Standard (Procainamide) and 200 μL of 1 M NaOH.
    • Add 3 mL of diethyl ether.
    • Vortex mix for 30 seconds and centrifuge at 3000 g for 3 minutes.
    • Transfer the organic layer to a new tube and evaporate to dryness.
    • Reconstitute the dried residue with 150 μL of HPLC-grade water and inject 75 μL.

Troubleshooting Common HPLC Issues

The following workflow diagrams outline common problems and solutions for your lidocaine HCl HPLC assays.

HPLC_Troubleshooting start HPLC Issue Identified peak_shape Poor Peak Shape or Tailing start->peak_shape low_recovery Low Recovery or Signal start->low_recovery retention_time Retention Time Shift start->retention_time high_pressure High Back Pressure start->high_pressure peak_sol Adjust mobile phase pH and composition. Ensure buffer conc. is adequate. peak_shape->peak_sol peak_col Check column performance. Consider replacing guard column. peak_shape->peak_col rec_ext Re-optimize extraction process (e.g., LLE conditions, solvent). low_recovery->rec_ext rec_det Check detector lamp life and wavelength accuracy. low_recovery->rec_det rt_mobile Re-prepare mobile phase and ensure consistent pH/buffer. retention_time->rt_mobile rt_col Check column temperature stability. Equilibrate column. retention_time->rt_col press_filter Filter samples through 0.22/0.45 μm membrane. high_pressure->press_filter press_flush Flush system and column according to guidelines. high_pressure->press_flush

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize in the RP-HPLC method for lidocaine HCl? The pH of the mobile phase is often the most critical. A commonly used pH is 2.5, achieved with a phosphate buffer [3]. This acidic pH helps protonate the amine groups of lidocaine, controlling its retention on the C18 column and ensuring symmetric peak shape. Even slight deviations can significantly alter retention time and resolution, especially in multi-component assays [5] [4].

Q2: How can I confirm my method is stability-indicating? A method is proven stability-indicating through forced degradation studies. You must stress the drug under acidic, basic, oxidative, and thermal conditions, then demonstrate that the method can successfully separate the parent lidocaine peak from all its degradation products [1] [3]. Using a Diode Array Detector (DAD) to check peak purity further confirms that the main peak is not co-eluting with any degradation product [3].

Q3: Why is my sample preparation recovery for serum/plasma low, and how can I improve it? Low recovery in biological fluids is often due to inefficient extraction or matrix effects.

  • Solution: Ensure the sample is adequately alkalinized (e.g., with 1 M NaOH) before liquid-liquid extraction to convert lidocaine to its unionized form, improving its partitioning into the organic solvent like diethyl ether [6]. Using an appropriate internal standard (e.g., Procainamide) can also correct for recovery variations [6]. For higher sensitivity and cleaner extracts, consider switching to Solid-Phase Extraction (SPE) [4].

References

lidocaine hydrochloride degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Lidocaine HCl Forced Degradation & Analytical Methods

The table below summarizes the conditions and outcomes of forced degradation studies conducted on Lidocaine HCl, which can help researchers design their own stability tests.

Stress Condition Reagents & Duration Key Findings & Degradation Products Primary Analytical Technique
Acid Hydrolysis 1M HCl (methanolic), room temp., 8 hours [1] Degradation products observed; Secondary amine salt formed [2]. RP-HPLC [1]
Trifluoroacetic acid (TFA) [2] Decomposition products observed [2]. GC-FID, NMR [2]
Oxidative Degradation 10% Hydrogen Peroxide, room temp., 8 hours [1] Spectral changes indicated; N-oxide formation [2]. RP-HPLC [1], NMR [2]
Photolytic Degradation UV light (350-400 nm), up to 72 hours [2] No degradation products observed over 72 hours [2]. GC-FID [2]
Thermal Degradation (Dry Heat) Up to 72 hours [2] No degradation products observed over 72 hours [2]. GC-FID [2]
Advanced Oxidation TiO₂ nanoparticles under UV light [3] Multiple intermediates identified; Pathway involves hydroxylation, ring opening, and de-ethylation [3]. LC-Q-TOF-MS [3]

Experimental Protocol: Forced Degradation Study

For your troubleshooting guides, you can include this detailed methodology based on the ICH-guided study [2] [1]. The workflow for a typical forced degradation study is outlined in the diagram below.

cluster_stress Stress Conditions Start Start: Prepare Lidocaine HCl Stock Solution Stress Subject Sample to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 1M HCl, 8h, RT) Stress->Acid Base Base Hydrolysis (e.g., 1M NaOH, 8h, RT) Stress->Base Oxidation Oxidative Stress (e.g., 10% H₂O₂, 8h, RT) Stress->Oxidation Photo Photolytic Stress (e.g., UV light, 72h) Stress->Photo Thermal Thermal Stress (e.g., Dry heat, 72h) Stress->Thermal Analyze Analyze Stressed Sample End Identify and Report Degradation Products Analyze->End Acid->Analyze Base->Analyze Oxidation->Analyze Photo->Analyze Thermal->Analyze

Sample Preparation
  • Prepare a stock solution of Lidocaine HCl in methanol at a concentration of 1 mg/mL [1].
  • For pharmaceutical formulations (e.g., cream or injection), extract the active ingredient using a suitable solvent like methanol, followed by vortexing, centrifugation, and filtration (e.g., using a 0.22-μm filter) [2].
Stress Conditions

Apply the following stress conditions to aliquots of the stock solution:

  • Acid Hydrolysis: Treat with 1 mL of 1M methanolic HCl. Keep at room temperature for 8 hours [1].
  • Base Hydrolysis: Treat with 1M methanolic NaOH. Keep at room temperature for 8 hours [1].
  • Oxidative Degradation: Treat with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 8 hours, protected from light [1].
  • Photolytic Degradation: Expose the solution to UV light (e.g., at 365 nm) for up to 72 hours [2].
  • Thermal Degradation: Heat the solid drug substance or solution under dry conditions for up to 72 hours [2].
Sample Analysis
  • After the stress period, dilute the samples with the mobile phase to a specific concentration (e.g., 50 μg/mL) for analysis [1].
  • Analyze the samples using the chromatographic or spectroscopic methods listed in the first table.

Key Troubleshooting Insights for FAQs

Based on the literature, here are some specific issues users might encounter, which can form the basis of your FAQ section:

  • Unexpected Low Degradation: If minimal degradation is observed under standard stress conditions, note that studies have found Lidocaine HCl to be quite stable. The molecule showed no degradation products over 72 hours under photolysis and dry heat [2]. For acid degradation, using stronger acids like Trifluoroacetic Acid (TFA) instead of HCl may be necessary to produce observable decomposition products [2].
  • Identifying "Unknown" Peaks in Oxidation: If you see spectral changes or new peaks after oxidative stress, one likely degradant is Lidocaine N-oxide [2]. Prioritize techniques that can confirm this structure, such as NMR spectroscopy [2].
  • Ensuring Method Validity (Stability-Indicating): A valid stability-indicating method must separate the main drug from its degradants. The GC-FID method reported was validated and found suitable for this purpose, as it did not find any co-eluting degradants under the tested conditions, confirming its specificity [2].

References

Frequently Asked Questions: Excipient Interference in Lidocaine HCl Analysis

Author: Smolecule Technical Support Team. Date: February 2026

  • Q: What are the common excipients that can interfere with Lidocaine HCl analysis?

    • A: Polymer-based excipients used in novel drug delivery systems are a common source of interference. Research indicates that polyvinyl alcohol (PVA) and polyvinylpyrrolidone (PVP), often used as matrix materials for dissolvable microneedles, can complicate analysis if not properly separated [1]. In topical gels, carbomers and other gelling agents can also interfere.
  • Q: Which analytical techniques are most effective for resolving these interferences?

    • A: Chromatographic techniques are preferred for separating lidocaine from complex matrices. Recent studies have successfully employed High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) to quantify lidocaine HCl in the presence of other drugs and excipients [2] [3]. The key is optimizing the mobile phase to achieve baseline separation.
  • Q: How can I validate my method to ensure excipients do not affect accuracy?

    • A: To confirm accuracy, perform a recovery study using the standard addition method. Spike a pre-analyzed sample with known quantities of lidocaine HCl at different concentration levels (e.g., 80%, 100%, 120%) and re-analyze. A percentage recovery close to 100% indicates no significant interference from the excipients [3].

Troubleshooting Guide: Excipient Interference

Here are some common issues and steps to resolve them.

Issue Possible Cause Solution
Poor peak shape or resolution. Co-elution of lidocaine with an excipient or another API. Modify the mobile phase composition. For HPTLC, a mixture of toluene:methanol:ethyl acetate (7:2:1 v/v/v) with two drops of ammonia has been validated for a lidocaine-diltiazem combination [3].
Low recovery in accuracy studies. Excipients are binding with the analyte or interfering with detection. Improve sample preparation. For gels, use sonication and filtration (e.g., Whatman filter paper No. 45) to fully extract the drug and remove particulate matter [3].
Inconsistent results between analyses. Method parameters are not robust enough to handle minor variations. Conduct a robustness test. intentionally vary parameters like mobile phase composition, wavelength, and chamber saturation time to establish the method's tolerance levels [3].

Detailed Experimental Protocols

Protocol 1: HPTLC for Simultaneous Quantification

This protocol is adapted from a validated method for quantifying Lidocaine HCl alongside Diltiazem HCl in a gel formulation, demonstrating its capability to resolve multiple compounds in a complex matrix [3].

  • Sample Preparation:

    • Accurately weigh an amount of gel equivalent to 10 mg of Lidocaine HCl and transfer it to a 10 mL volumetric flask.
    • Add a few mL of acetonitrile, vortex for 10 minutes, and then sonicate for 10 minutes.
    • Make up to volume with acetonitrile to get a stock solution of 1000 µg/mL.
    • Further dilute to obtain a working standard solution of 100 µg/mL.
    • Filter the solution through Whatman filter paper No. 45 before application [3].
  • Chromatographic Conditions:

    • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel G60 F254.
    • Mobile Phase: Toluene : Methanol : Ethyl Acetate in a ratio of 7:2:1 (v/v/v). Add two drops of ammonia to this mixture.
    • Application Volume: 4-12 µL of the working standard solution as bands.
    • Development: Develop the chromatogram in a twin-trough chamber to a distance of 85 mm.
    • Detection & Quantification: Scan the developed plate at 220 nm using a densitometer. The typical Rf value for Lidocaine HCl is approximately 0.59 [3].

The workflow for this method is outlined below:

HPTLC_Workflow Start Start Sample Prep Weigh Weigh Gel Sample Start->Weigh Dissolve Dissolve in Acetonitrile Weigh->Dissolve Mix Vortex 10 min Dissolve->Mix Sonicate Sonicate 10 min Mix->Sonicate Filter Filter Sonicate->Filter Apply Apply to HPTLC Plate Filter->Apply Develop Develop in Chamber Apply->Develop Scan Scan at 220 nm Develop->Scan Analyze Analyze Peak (Rf ~0.59) Scan->Analyze

Protocol 2: Method Validation as per ICH Guidelines

After developing an analytical method, it is crucial to validate it. Here is a summary of key parameters and acceptance criteria based on ICH Q2(R1) guidelines [3].

Validation Parameter Protocol & Acceptance Criteria
Linearity Prepare concentrations from 400-1200 ng/band. The correlation coefficient (r²) should be >0.998 [3].
Precision Intra-day & Inter-day: Analyze three concentrations (400, 800, 1200 ng/band) in triplicate. Percent Relative Standard Deviation (%RSD) should be <2% [3].
Accuracy (Recovery) Perform a standard addition at 80%, 100%, and 120% levels. The mean percentage recovery should be in the range of 98-102% [3].
Robustness Intentionally vary parameters (e.g., mobile phase ±5%, saturation time). The %RSD of results should be <2% [3].

Key Considerations for Advanced Formulations

When working with cutting-edge formulations, the analysis strategy might need adjustments:

  • Novel Delivery Systems: For lidocaine in dissolvable microneedles (DMNs) with PVA/PVP matrices, ensure the sample preparation method completely dissolves the polymer to release the drug without creating a viscous solution that could clog columns [1].
  • Complexation Formulations: If lidocaine is part of a complex (e.g., with Ascorbic Acid 2-Glucoside), standard separation methods might not work as the complex's properties differ from pure lidocaine. Method re-development is often necessary [4].

References

optimization lidocaine hydrochloride extraction recovery methods

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Extraction & Recovery Methods

Modern approaches for lidocaine extraction focus on microextraction techniques, which are efficient, require smaller sample volumes, and use less solvent compared to traditional methods. The following table summarizes two key techniques identified in the recent literature.

Method Key Principle Optimal Conditions Performance (from urine matrices)

| Bar Adsorptive Microextraction (BAµE) [1] | Uses a bar-shaped device coated with a selective sorbent (C18) to adsorb analytes from liquid samples. | Sorbent: C18 pH: 12.3 Extraction Time: 60 min Temperature: 25-27 °C Back-Extraction Solvent: Methanol (for GC-MS analysis) | LOD: 2 ng/mL Linearity: 0.5 - 30.0 µg/mL (r² ≥ 0.9945) Recovery: 30.3 - 97.9% Precision: %RSD ≤ 8.8% | | Solid-Phase Microextraction (SPME) LC Tips [1] | Uses fibers coated with HPLC-type silica particles for immersion extraction and solvent desorption. | Sorbent: C18 (on silica particles) pH: 12.3 Extraction Time: 60 min Temperature: 25-27 °C | Demonstrated lower performance compared to BAµE in recovery yields for local anesthetics [1] |

Detailed Experimental Protocol: BAµE for Urine Samples

The following workflow, based on the research, outlines the steps for determining trace levels of lidocaine in urine using BAµE coupled with GC-MS [1].

start Sample Preparation (Urine Matrix) a Adjust Sample pH to 12.3 start->a b Microextraction Add BAµE device Incubate 60 min at 25-27°C a->b c Back-Extraction Place device in methanol for analyte desorption b->c d GC-MS Analysis Inject desorbed solution c->d e Data Analysis Quantify lidocaine using calibration curve d->e

Step-by-Step Methodology:

  • Sample Preparation: Collect and centrifuge the urine sample to remove any particulate matter.
  • pH Adjustment: Adjust the pH of the sample to 12.3 using a sodium hydroxide (NaOH) solution. This is critical as it promotes the non-ionized form of lidocaine, favoring its adsorption onto the C18 sorbent phase [1].
  • Microextraction (Adsorption):
    • Place the pH-adjusted sample into a suitable container.
    • Introduce the BAµE device, which is a bar coated with C18 sorbent.
    • Allow the device to float in the sample and incubate for 60 minutes at room temperature (25-27°C) under agitation to ensure efficient extraction [1].
  • Back-Extraction (Desorption):
    • After incubation, carefully remove the BAµE device from the sample.
    • Place the device into a vial containing 100 µL of methanol. Analytes are desorbed from the sorbent into the solvent, which is compatible with subsequent GC-MS analysis [1].
  • Instrumental Analysis: Inject an aliquot of the methanolic solution into the Gas Chromatography-Mass Spectrometry (GC-MS) system for separation, identification, and quantification.

Frequently Asked Questions & Troubleshooting

Q1: Why is the recovery yield for lidocaine in my BAµE experiment lower than expected?

  • Incorrect pH: The most common cause is incorrect sample pH. Confirm that the pH is accurately adjusted to 12.3 to ensure lidocaine is in its non-ionized form for optimal interaction with the C18 sorbent [1].
  • Equilibrium Time: Ensure the extraction is carried out for the full 60 minutes. Shorter times may not allow the system to reach equilibrium, leading to low recovery [1].
  • Sorbent Integrity: Check that the BAµE device is properly coated and that the sorbent has not degraded.

Q2: My analysis shows significant matrix interference. How can I improve selectivity?

  • Optimize GC-MS Parameters: Use the Selected Ion Monitoring (SIM) mode on your GC-MS. For lidocaine, monitor the specific target ions to enhance selectivity and sensitivity against a complex background [1].
  • Sample Clean-up: For exceptionally dirty matrices, a preliminary dilution or a simple protein precipitation step before the BAµE process can help reduce interference.

Q3: Why should I consider active metabolites in my recovery studies, especially for patients with liver conditions?

  • Lidocaine is metabolized in the liver to active compounds like Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX). These metabolites possess similar pharmacological and toxicological activities to lidocaine itself [2] [3].
  • In patients with impaired liver function (e.g., those undergoing hepatectomy), the clearance of both lidocaine and its metabolites is slowed. This can lead to significant accumulation of MEGX, contributing to overall toxicity even if the parent lidocaine concentration appears safe [2]. Therefore, a comprehensive recovery or pharmacokinetic study should account for these active metabolites.

Q4: Are there alternative methods to enhance lidocaine recovery from biological samples?

  • Yes, other techniques are available. Solid-Phase Extraction (SPE) is a more traditional method that can be optimized for lidocaine [1]. However, the trend is toward microtechniques like BAµE and SPME due to their advantages in being more environmentally friendly, requiring smaller sample volumes, and reducing solvent consumption [1].

References

lidocaine hydrochloride method robustness ruggedness testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Robustness & Ruggedness

In analytical method validation, these terms have specific meanings guided by ICH guidelines [1] [2]:

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate). It demonstrates the reliability of the method during normal use [1].
  • Ruggedness: Assesses the reproducibility of test results under varied conditions, such as different analysts, instruments, or laboratories [1].

Experimental Protocols for Testing

A standard robustness study involves testing the method against a set of predefined variations. Below is a summary of key parameters and their typical variations based on recent studies for Lidocaine HCl [1] [3] [4].

Parameter Typical Variations Tested Impact Measurement
Flow Rate e.g., ± 0.1 mL/min from set point (1.0 mL/min) [4] Peak area, retention time, theoretical plates, tailing factor [4]
Mobile Phase pH e.g., ± 0.2 units from optimal pH [1] [3] Resolution between peaks, retention time [1]
Column Temperature e.g., ± 5°C from set temperature [3] [4] Peak area, retention time [4]
Organic Modifier e.g., ± 2% absolute change in organic solvent percentage [3] Retention time, peak shape, resolution [1]
Detection Wavelength e.g., ± 2-4 nm from set wavelength [4] Peak area, signal-to-noise ratio [4]
Different Analyst/Column Using different analysts, instruments, or columns of the same type [1] % RSD of results (establishes ruggedness) [1]

The general workflow for conducting these tests is as follows:

G Start Start: Develop and validate base method Step1 1. Select Parameters (e.g., flow rate, pH, column temp) Start->Step1 Step2 2. Define Variation Range (based on preliminary experiments) Step1->Step2 Step3 3. Prepare Sample Solutions (standard and test concentrations) Step2->Step3 Step4 4. Run Chromatography under varied conditions Step3->Step4 Step5 5. Analyze Chromatograms (peak area, retention time, etc.) Step4->Step5 Step6 6. Calculate % RSD for each parameter set Step5->Step6 Step7 7. Evaluate Results (Is % RSD within acceptance criteria?) Step6->Step7 End Method is Robust Step7->End

Frequently Asked Questions (FAQs)

Q1: What is the acceptance criterion for a robustness test? The method is generally considered robust if the % RSD for peak areas and retention times is less than 2% across all tested variations [4]. The critical goal is to maintain system suitability parameters (like resolution, tailing factor) within specified limits despite the changes [1].

Q2: What is the most common cause of retention time shifts during robustness testing? Variations in the mobile phase's pH and organic solvent composition are among the most common factors affecting retention time. Small changes in pH can alter the ionization state of the analyte, while changes in organic modifier concentration directly impact elution strength [1].

Q3: How can I make my HPLC method more robust and environmentally friendly? Consider using ethanol as a greener alternative to acetonitrile or methanol in the mobile phase. Recent studies have developed and validated robust methods using ethanol, which is less toxic and more sustainable, without compromising analytical performance [5].

Q4: Our method failed robustness due to peak tailing. What should we check? This often relates to the chromatographic column and mobile phase pH. You should:

  • Verify the column's health and ensure a guard column is used.
  • Re-check the mobile phase pH preparation accuracy.
  • Ensure the buffer concentration in the mobile phase is sufficient to maintain the pH [1].

References

lidocaine hydrochloride photostability testing ICH conditions

Author: Smolecule Technical Support Team. Date: February 2026

ICH Photostability Testing Conditions for Lidocaine HCl

The following table summarizes the core exposure conditions required by ICH Q1B for confirmatory studies, along with the specific parameters used in a forced degradation study on Lidocaine HCl [1].

Parameter ICH Q1B Minimum Requirement [2] [3] Example from Lidocaine HCl Study [1]
Light Source Visible and UV (e.g., cool white fluorescent, near-UV fluorescent) Photo reactor with UV lamps (RPR-200) emitting at 350-400 nm (λmax = 365 nm)
Visible Light 1.2 million lux hours Not specified in study details
UVA Light 200 W·h/m² Not specified in study details
Sample Duration Duration sufficient to meet min. exposure Up to 72 hours (samples taken at 24h, 48h, 72h)
Analysis Methods Stability-indicating methods GC-FID and NMR Spectroscopy

Detailed Experimental Protocol

For a practical reference, here is the forced degradation protocol followed for lidocaine HCl, which adhered to ICH Q1A(R2) guidelines [1].

  • Step 1: Sample Preparation Lidocaine HCl reference substance was used. The study assessed degradation under various conditions, including hydrolysis (acid, base), oxidation, photolysis, and dry heat. For the photostability portion, samples were likely prepared in a suitable inert container (e.g., glass vial) and exposed uniformly [1].

  • Step 2: Photostability Exposure Prepared samples were placed in a Rayonet Photochemical Chamber Reactor (RPR-200) equipped with 24 W UV lamps that irradiated at a wavelength of 365 nm. The samples were exposed for up to 72 hours, with aliquots taken for analysis at 24-hour intervals [1].

  • Step 3: Sample Analysis Exposed samples were analyzed using two complementary techniques:

    • GC-FID Analysis: Used to detect and quantify any degradation products. The chromatographic conditions involved a HP-5 capillary column with a specific temperature program [1].
    • NMR Spectroscopy: Used to observe spectral changes (1H and 13C NMR) and identify the structural nature of any degradation products formed [1].

The workflow below summarizes the key steps of this experimental protocol.

Sample Preparation Sample Preparation Photostability Exposure Photostability Exposure Sample Preparation->Photostability Exposure Analysis: GC-FID Analysis: GC-FID Photostability Exposure->Analysis: GC-FID Analysis: NMR Spectroscopy Analysis: NMR Spectroscopy Photostability Exposure->Analysis: NMR Spectroscopy Interpret Results Interpret Results Analysis: GC-FID->Interpret Results Analysis: NMR Spectroscopy->Interpret Results

Key Findings & Troubleshooting FAQs

  • Q: What was the main finding of the lidocaine HCl photostability study? A: The study found that no degradation products were observed under the tested photolytic conditions over 72 hours when analyzed by GC-FID. However, NMR spectroscopy detected spectral changes in samples exposed to other stress conditions like oxidation (hydrogen peroxide) and acid, leading to the formation of n-oxide and secondary amine salts, respectively [1].

  • Q: The study found no photodegradation. Does this mean the test was unsuccessful? A: Not at all. A forced degradation study aims to elucidate the intrinsic stability of the molecule. The finding that lidocaine HCl is highly stable under light stress is a valuable result. It suggests that packaging need not be overly restrictive for light protection. The study successfully validated that the GC-FID method was stability-indicating for other degradation pathways that did occur (e.g., acid-induced degradation) [1].

  • Q: Why use both GC-FID and NMR? A: These techniques provide complementary information and form a comprehensive approach. GC-FID is excellent for separating and quantifying volatile degradation products. NMR spectroscopy is a powerful tool for identifying the chemical structure of degradation products, especially when they are novel or when no significant mass change occurs, as was the case with the n-oxide formation observed in this study [1].

Decision Guide for Photostability Results

This flowchart can guide your next steps based on the outcomes you observe in your photostability testing.

Start Start A Degradation Products Detected? Start->A B Identify Structure using NMR or LC-MS/MS A->B Yes C Method Stability-Indicating? (Separates analyte from products) A->C No D Develop & validate stability-indicating method B->D C->D No E Confirm method is suitable for routine analysis C->E Yes D->E F Photostability Assessment Complete E->F

I hope this technical summary provides a solid foundation for your troubleshooting guides. The cited study demonstrates that lidocaine HCl itself can be quite stable under light stress, but a robust testing protocol using complementary analytical techniques is crucial for a definitive assessment.

References

lidocaine hydrochloride hydrolysis oxidation degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Lidocaine HCl Degradation: Pathways & Analysis

Understanding the chemical behavior of lidocaine HCl under various stress conditions is fundamental for its stabilization. The table below summarizes the primary degradation pathways and the analytical techniques used to detect them.

Degradation Pathway Conditions Key Degradation Products / Observations Recommended Analytical Methods
Oxidation Hydrogen peroxide (H₂O₂) [1] Formation of an N-oxide derivative is observed [1]. NMR spectroscopy (1H and 13C) to detect structural changes [1].
Acidic Hydrolysis Hydrochloric acid (HCl) [1] Formation of a secondary amine salt. With strong acids like TFA, decomposition products are observed [1]. NMR spectroscopy, GC-FID [1].
Nitrosamine Formation Presence of nitrosating agents (e.g., nitrites) under elevated temperature [2] Formation of N-nitroso-desethyl lidocaine, a nitrosamine drug substance-related impurity (NDSRI) [2]. HPLC-MS methods for detection and quantification [2].
Thermal Degradation Standard autoclaving conditions (e.g., 250°C) [3] Degradation occurs under extreme heat [3]. Gas chromatography [3].
Photolysis UV radiation (e.g., 365 nm) for up to 72 hours [3] [1] No significant degradation was observed under these conditions, indicating a degree of photostability [3] [1]. GC-FID, NMR spectroscopy [3] [1].

Experimental Protocols for Degradation Studies

Here are detailed methodologies for forced degradation studies, which are critical for validating the stability-indicating power of your analytical methods.

Forced Degradation Study by GC-FID and NMR

This protocol is adapted from a published study that investigated lidocaine HCl behavior under ICH-prescribed stress conditions [3] [1].

  • Objective: To subject lidocaine HCl to hydrolysis, oxidation, photolysis, and dry heat, and to identify degradation products.
  • Materials:
    • API: Lidocaine HCl reference substance.
    • Reagents: Hydrochloric acid (HCl), hydrogen peroxide (H₂O₂), and other chemicals from Merck [3].
    • Equipment:
      • GC System: Agilent 6890N Network GC with FID [3].
      • Column: HP-5 capillary column (30 m x 0.320 mm i.d., 0.25-μm film) [3].
      • NMR: Varian 400 spectrometer (for 1H and 13C NMR) [3].
      • Photo Reactor: RPR-200 Rayonet reactor with 365 nm lamps for photolysis studies [3].
  • Sample Preparation for Stress Studies:
    • Hydrolysis: Expose lidocaine HCl solutions to acidic (HCl) and basic (NaOH) conditions.
    • Oxidation: Treat with H₂O₂ [1].
    • Photolysis: Expose solution to UV light (365 nm) in a photo reactor [3].
    • Dry Heat: Expose the solid API to elevated temperatures.
    • Incubate samples for 24, 48, and 72 hours, then analyze [3] [1].
  • GC-FID Chromatographic Conditions:
    • Carrier Gas: Nitrogen at 1.6 mL/min [3].
    • Injector/Detector Temp.: 260°C [3].
    • Oven Program: Start at 80°C, ramp at 10°C/min to 210°C (hold 1.5 min), then to 230°C (hold 0.5 min) [3].
    • Injection Volume: 2.0 μL in split mode (10:1) [3].
Monitoring Nitrosamine Formation

This protocol is based on recent investigations into the formation of nitrosamine impurities in lidocaine formulations [2].

  • Objective: To investigate the formation of N-nitroso-desethyl lidocaine under stressed conditions.
  • Key Insight: The secondary amine precursor for this nitrosamine, desethyl lidocaine, can form from the decomposition of the lidocaine base, especially under high temperatures. The hydrochloride salt form is more resistant to this decomposition [2].
  • Experimental Setup:
    • Stress Condition: Subject lidocaine base and lidocaine HCl to elevated temperatures that simulate formulation processes.
    • Analysis: Use HPLC-MS to detect and quantify the formed N-nitroso-desethyl lidocaine [2].

Troubleshooting & Prevention FAQs

Q1: How can we prevent the formation of carcinogenic nitrosamines in lidocaine drug products?

  • A: The primary strategy is to control the precursors and reaction conditions.
    • Use the Salt Form: Prefer lidocaine hydrochloride over the lidocaine base, as the HCl salt is more stable and less prone to thermally generating the desethyl lidocaine precursor [2].
    • Control Excipients: Strictly limit and test for the presence of nitrites in all excipients used in the formulation [2].
    • Optimize Manufacturing: Avoid high-temperature processes when possible, as heat is a major driver for the decomposition that leads to nitrosamine formation [2].

Q2: Our analysis shows unknown peaks in the lidocaine sample. How should we proceed?

  • A: A structured forced degradation study can help identify the unknowns.
    • Perform a Stress Study: Follow the protocol above to expose the drug to acid, base, oxidant, and heat [3] [1].
    • Correlate Degradants: Compare the retention time (in GC/HPLC) and spectral properties (via NMR or LC-MS) of your unknown peaks with the peaks generated from the forced degradation. This can help identify if the unknown is an oxidative or hydrolytic degradant [3] [1].
    • Validate Your Method: Ensure that your analytical method can adequately separate and quantify the main active ingredient from any degradation products, confirming its stability-indicating properties [3].

Q3: What are the critical parameters for a validated GC-FID method for lidocaine analysis?

  • A: The method should be validated as per ICH guidelines. Key parameters from a published method are [3]:
    • Linearity: The calibration curve was linear over the range of 0.1 - 5.0 μg/mL [3].
    • Precision: The %RSD for peak area and retention time for six replicate injections were 2.92% and 1.23%, respectively, demonstrating good precision [3].
    • System Suitability: The number of theoretical plates (N) was >186,000, indicating excellent column efficiency [3].

Experimental Workflow & Degradation Pathway

The following diagrams summarize the logical flow of a forced degradation study and the key chemical degradation pathways for lidocaine HCl.

lidocaine_degradation Start Start: Lidocaine HCl Sample Stress Apply Stress Conditions Start->Stress Hydrolysis Acidic Hydrolysis (HCl) Stress->Hydrolysis Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal Stress (High Temp) Stress->Thermal Photolysis Photolysis (UV Light) Stress->Photolysis Analyze Analyze Samples Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photolysis->Analyze GC GC-FID Analysis Analyze->GC NMR NMR Spectroscopy Analyze->NMR HPLC HPLC-MS Analyze->HPLC Results Interpret Results & Identify Degradants GC->Results NMR->Results HPLC->Results

degradation_pathways Lidocaine Lidocaine HCl Oxidative Oxidative Degradant (Lidocaine N-oxide) Lidocaine->Oxidative Oxidizing Agent (H₂O₂) Acidic Acidic Degradant (Secondary Amine Salt) Lidocaine->Acidic Strong Acid (HCl, TFA) Precursor Precursor: Desethyl Lidocaine Lidocaine->Precursor Thermal Stress (High Temp) Nitrosamine Nitrosamine Impurity (N-nitroso-desethyl lidocaine) Precursor->Nitrosamine Nitrosating Agent (e.g., Nitrite)

References

lidocaine hydrochloride sample preparation optimization biological fluids

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodologies for Lidocaine in Biological Fluids

The table below summarizes three established methods for quantifying lidocaine, each suited for different sensitivity requirements and sample types.

Method Biological Matrix Sample Preparation Key Instrumentation & Detection Linear Range & Sensitivity (LLOQ) Application Notes
HPLC-UV [1] Human Serum Liquid-Liquid Extraction (LLE): Serum (0.25 mL) + 1M NaOH + internal standard (Procainamide) + Diethyl ether. Vortex, centrifuge, organic layer evaporated, residue reconstituted [1]. C18 Column; Mobile Phase: Acetonitrile/Phosphate Buffer; UV Detection at 210 nm [1]. 50–5000 ng/mL (LLOQ: 50 ng/mL) [1] Robust for therapeutic level monitoring; uses common lab equipment [1].
LC-MS/MS [2] Human Plasma Solid-Phase Extraction (SPE): Plasma (200 µL) + internal standards (Lidocaine-d6, Prilocaine-d7) + 0.1% formic acid. Loaded onto Oasis HLB cartridge, washed, analytes eluted with mobile phase [2]. C18 Column; Mobile Phase: Acetonitrile/Ammonium Acetate; Tandem Mass Spectrometry (MRM) [2]. 0.10–201.80 ng/mL (LLOQ: 0.10 ng/mL) [2] High sensitivity for low-concentration PK studies; fast run time (3.0 min) [2].
LC-MS/MS [3] Rat Skin & Plasma Skin Homogenization: Skin tissue homogenized with water (1:4 w/v) using collagenase. Plasma/Serum: Protein Precipitation with acetonitrile [3]. C18 Column; Mobile Phase: Methanol/Water + Formic Acid; Tandem Mass Spectrometry [3]. Plasma: 0.025–250 ng/mL; Skin: 10–10,000 ng/g [3] Designed for dermal pharmacokinetics; measures local vs. systemic exposure [3].

Detailed Experimental Protocols

Here are the step-by-step procedures for the two most common sample preparation techniques.

Protocol 1: Liquid-Liquid Extraction (LLE) for HPLC-UV Serum Analysis [1]

This protocol is optimized for 0.25 mL of human serum.

  • Alkalinization: To 0.25 mL of serum in a tube, add 200 µL of 1 M sodium hydroxide (NaOH) and 50 µL of the internal standard (Procainamide) working solution.
  • Extraction: Add 3 mL of diethyl ether to the mixture.
  • Mixing and Centrifugation: Vortex the tubes vigorously for 30 seconds, then centrifuge at 3000 g for 3 minutes to separate the phases.
  • Collection: Transfer the upper organic solvent layer to a new, clean tube.
  • Evaporation: Evaporate the diethyl ether to dryness under a vacuum or stream of inert gas.
  • Reconstitution: Reconstitute the dried residue with 150 µL of HPLC-grade water.
  • Analysis: Inject up to 75 µL of the reconstituted sample into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Plasma Analysis [2]

This protocol is for the simultaneous quantification of lidocaine and prilocaine in 200 µL of human plasma.

  • Internal Standard Addition: Mix 200 µL of plasma with 20 µL of the internal standard working solution (Lidocaine-d6 and Prilocaine-d7).
  • Acidification: Add 200 µL of 0.1% formic acid solution to the mixture and vortex to combine.
  • SPE Cartridge Conditioning: Pre-condition an Oasis HLB 1 cc (30 mg) cartridge by passing 1 mL of methanol through it, followed by 1 mL of water.
  • Sample Loading: Load the entire acidified plasma sample onto the conditioned cartridge.
  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water. Apply positive pressure to dry the cartridge for about 1 minute.
  • Elution: Elute the analytes with 1 mL of the LC-MS/MS mobile phase (Acetonitrile/10mM Ammonium Acetate, 80:20 v/v).
  • Analysis: Vortex the eluate and inject 2 µL into the LC-MS/MS system.

Troubleshooting Guide & FAQs

This section addresses common experimental challenges.

Question / Issue Possible Cause & Solution
Low analyte recovery during LLE. Insufficient alkalinity: Ensure NaOH concentration and volume are correct to keep lidocaine in its uncharged, extractable form. • Incomplete mixing or evaporation: Verify vortex time and ensure evaporation is complete without overheating [1].
Ion suppression or high background noise in LC-MS/MS. Matrix effects: Use a stable isotope-labeled internal standard (e.g., Lidocaine-d6) to correct for suppression/enhancement. • Inadequate sample cleanup: Optimize SPE washing steps or consider a different sorbent. Confirm the mobile phase is LC-MS grade and well-filtered [2].
Chromatographic peak tailing or poor resolution. Column issues: The C18 column may be degraded; consider replacing the guard column or the analytical column. • Mobile phase pH imbalance: Ensure the pH of the buffer in the mobile phase is consistent and appropriate [1].
How to handle complex skin tissue samples? Skin is a complex matrix. The validated method involves homogenizing the tissue with water or buffer, often aided by an enzyme like collagenase, followed by a robust cleanup like protein precipitation or SPE before analysis [3].
Method is not sensitive enough for low-concentration PK studies. The HPLC-UV method is suitable for higher therapeutic levels. For low-level quantification (sub-ng/mL), switch to an LC-MS/MS method which offers superior sensitivity and selectivity [2] [3].

Method Selection and Optimization Workflow

The following diagram outlines a logical pathway for selecting and optimizing a sample preparation method based on your experimental goals.

Start Start: Define Analysis Goal Matrix Select Biological Matrix Start->Matrix Sensitivity Define Sensitivity Need Matrix->Sensitivity PlasmaSerum Plasma or Serum Matrix->PlasmaSerum SkinTissue Skin or Tissue Matrix->SkinTissue HighSens High Sensitivity (e.g., PK studies) Sensitivity->HighSens TherSens Therapeutic Monitoring Sensitivity->TherSens PlasmaSerum->Sensitivity Enzyme Enzymatic Homogenization + SPE/PPT SkinTissue->Enzyme SPE Solid-Phase Extraction (SPE) HighSens->SPE LLE Liquid-Liquid Extraction (LLE) TherSens->LLE HPLC HPLC-UV Analysis LLE->HPLC LCMS LC-MS/MS Analysis SPE->LCMS Enzyme->LCMS Validate Validate & Troubleshoot HPLC->Validate LCMS->Validate

I hope this technical support resource enhances your laboratory's capabilities in analyzing lidocaine hydrochloride.

References

lidocaine hydrochloride vs lignocaine pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacological Properties and Experimental Insights

While the names refer to the same drug, the choice of salt form and the presence of different anions can influence its properties. The following data and experimental contexts are crucial for a professional comparison.

1. Chemical and Physicochemical Properties

The hydrochloride salt is the standard formulation for most clinical applications due to its favorable solubility and stability.

Property Lidocaine Hydrochloride (HCl) Lidocaine (Free Base)
Physical Form Salt (typically as a monohydrate) [1] Free base [1]
Water Solubility Very soluble [1] Not soluble [1]
Solubility in Oils/Alcohol N/A (soluble in water) Soluble [1]
pH of Aqueous Solution Acidic (often 4-5) [1] Not applicable (insoluble)
pKa ~7.8 [1] Information missing from search results
Primary Dosage Forms Aqueous solutions (injections, topical gels, rinses) [1] Anhydrous formulations (ointments, lip balms) [1]

2. Comparative Efficacy and Onset of Action

Experimental studies have compared the hydrochloride form to other salts, providing insight into how formulation affects performance.

  • Comparison with Salicylate Salt (Lisacaine): A 1985 comparative study on frog nerve fibers and sheep cardiac tissues found that while This compound and lidocaine salicylate had the same ultimate anesthetic effectiveness, the salicylate salt (lisacaine) had a faster onset of action [2].
    • Experimental Protocol: The drugs were tested on the frog node of Ranvier, sheep cardiac Purkinje fibres, and rat phrenic nerve-diaphragm. Measurements included the reduction of peak sodium current (INa), shift of the steady-state inactivation curve, decrease in action potential duration, and reduction of the contractile response in the diaphragm [2].
    • Key Data: The time to reach the steady-state effect on the node of Ranvier and the time to affect the maximum rate of depolarization (Vmax) in Purkinje fibres were shorter for the salicylate anion compared to the hydrochloride.

3. Mechanism of Action and Clinical Application

The pharmacological effect is identical, but the formulation can be selected based on the clinical scenario.

G Lidocaine Mechanism of Action Nerve Signal (Pain) Nerve Signal (Pain) Depolarization Depolarization Nerve Signal (Pain)->Depolarization Triggers Voltage-Gated\nNa⁺ Channel Voltage-Gated Na⁺ Channel Depolarization->Voltage-Gated\nNa⁺ Channel Na⁺ Influx Na⁺ Influx Voltage-Gated\nNa⁺ Channel->Na⁺ Influx Opens Action Potential Action Potential Na⁺ Influx->Action Potential Generates Pain Signal Propagation Pain Signal Propagation Action Potential->Pain Signal Propagation Lidocaine Molecule Lidocaine Molecule Binds to Channel Binds to Channel Lidocaine Molecule->Binds to Channel Binds to Channel->Na⁺ Influx Blocks Blocks Blocks Blocks->Action Potential Prevents Prevents Prevents Prevents->Pain Signal Propagation Stops Ionized Form (e.g., HCl Salt) Ionized Form (e.g., HCl Salt) Ionized Form (e.g., HCl Salt)->Binds to Channel Faster in activated (pain) states Non-ionized Form (Free Base) Non-ionized Form (Free Base) Non-ionized Form (Free Base)->Binds to Channel Penetrates membrane better for prophylaxis

This mechanism underpins the following clinical use cases [1]:

  • Use this compound: For current pain (e.g., neuropathic pain), as it binds more readily to activated sodium channels. It is also the form of choice for aqueous bases and formulations with a pH below 7.
  • Use Lidocaine Free Base: to induce analgesia prior to a pain stimulus (prophylactic anesthesia), as the non-ionized form penetrates the nerve cell membrane more effectively. It is used in anhydrous (water-free) vehicles like oils and ointments.

Key Considerations for Research and Development

For researchers and drug development professionals, the following points are critical:

  • Ionization State is Crucial: The activity depends on the molecule's ability to penetrate the nerve membrane (in its non-ionized form) and then bind to the receptor site on the internal portion of the sodium channel (in its ionized form) [1]. The pKa and formulation pH are therefore key determinants of efficacy.
  • Advanced Delivery Systems: Research is focused on novel delivery platforms to improve topical anesthesia. Examples include:
    • Liquid Crystalline Precursor Systems (LCPS): A 2025 study developed a mucoadhesive LCPS co-loaded with lidocaine HCl and epinephrine. This system transitions upon contact with saliva, enhancing viscosity, mucoadhesion, and providing controlled drug release, which could reduce permeation flow by 93% compared to a commercial product [3].
    • Dissolving Microneedles (DMNs): A 2023 study created DMNs from gelatin and sodium carboxymethyl cellulose for transdermal delivery of lidocaine HCl, achieving rapid drug release in under 10 minutes for fast local anesthesia [4].
  • Safety and Toxicity: The safety profile is identical regardless of nomenclature. Key considerations include the maximum recommended dose (e.g., 4.5 mg/kg or 300 mg per dose for adults) and the risk of central nervous system and cardiovascular effects at high plasma concentrations [1] [5].

References

lidocaine hydrochloride with without epinephrine hemodynamic effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Hemodynamic Effects

Formulation Systolic Blood Pressure (SBP) Diastolic Blood Pressure (DBP) Heart Rate (HR) Key Context & Evidence
Lidocaine (without epinephrine) Decrease [1] [2] [3] Decrease [1] Decrease or no significant change [1] [3] Consistent across infiltration and nerve block techniques; attributed to vasodilative effect [1].
Lidocaine with Epinephrine Increase [4] [1] [5] Mixed/Stable (increase, decrease, or no change) [6] [4] [1] Increase [6] [4] [1] Rise is statistically significant but often not clinically considerable in healthy patients [1].
Impact of Epinephrine Concentration Higher concentration = Greater increase [5] [3] Less pronounced/consistent effect vs. SBP [4] Higher concentration = Greater increase [5] 1:80,000 causes significantly greater changes in SBP and HR than 1:200,000 [5].

Detailed Experimental Data and Protocols

For researchers, the specific methodologies from key studies provide critical context for the data summarized above.

  • Study 1: Dental Anesthesia in Healthy Patients (2015) [4]

    • Objective: To evaluate hemodynamic changes after tooth extraction using local anesthetics with various epinephrine concentrations.
    • Interventions: Compared three solutions: 2% Lidocaine with 1:80,000 epinephrine (L80), 4% Articaine with 1:100,000 epinephrine (A100), and 4% Articaine with 1:200,000 epinephrine (A200).
    • Protocol: A prospective randomized clinical trial on 120 patients. Blood pressure, heart rate, and oxygen saturation were measured at three time points: 3 minutes before local anesthetic injection, 3 minutes after injection, and 3 minutes after tooth extraction.
    • Key Findings: L80 and A100 caused a significant immediate increase in systolic blood pressure. A200 had the least effect on hemodynamic parameters, leading to the conclusion that it is "considered safer" [4].
  • Study 2: Comparison of Epinephrine Concentrations in Lidocaine (2017) [5]

    • Objective: To evaluate the efficacy and safety of 2% lidocaine with 1:80,000 versus 1:200,000 epinephrine in surgical extraction of impacted mandibular third molars.
    • Protocol: A multicenter, randomized, double-blind, crossover, phase IV trial with 65 healthy participants. Hemynamic parameters were monitored.
    • Key Findings: Changes in systolic blood pressure and heart rate were significantly greater in the 1:80,000 epinephrine group. The study concluded that 2% lidocaine with 1:200,000 epinephrine has better safety regarding hemodynamics and is preferable for hemodynamically unstable patients [5].
  • Study 3: Animal Model (Rat) of Cardiovascular Effects [3]

    • Objective: To determine the appropriate concentration of epinephrine in lidocaine based on effects on mean arterial pressure (MAP), heart rate, anesthetic onset/duration, and hemostasis.
    • Protocol: Rats and mice were randomly allocated to groups receiving 2% lidocaine with no epinephrine (L0), 1:200,000 (L200), 1:100,000 (L100), or 1:80,000 (L80) epinephrine. MAP and HR were recorded via a carotid artery catheter.
    • Key Findings: MAP increased in an epinephrine dose-dependent manner. L80 showed a significant MAP increase compared to L0. L200 provided stable MAP and HR with a satisfactory duration of action and hemostatic effect [3].

Mechanisms of Action and Experimental Workflow

The contrasting hemodynamic effects are a direct result of the different pharmacological mechanisms of the two drugs. The following diagram illustrates the core signaling pathways involved.

G cluster_path1 Lidocaine Alone Pathway cluster_path2 Epinephrine Addition Pathway Lidocaine Lidocaine L1 Sodium Channel Blockade Lidocaine->L1 Epinephrine Epinephrine E1 α₁-adrenergic receptor stimulation Epinephrine->E1 E4 β₁-adrenergic receptor stimulation Epinephrine->E4 L2 Vasodilation L1->L2 L4 ↓ Systemic Vascular Resistance L2->L4 L3 Smooth Muscle Relaxation L3->L2 L5 ↓ Blood Pressure L4->L5 E2 Vasoconstriction E1->E2 E6 ↑ Blood Pressure & Heart Rate E1->E6 E3 ↓ Systemic Absorption of Lidocaine E2->E3 E5 ↑ Heart Rate & Contractility E4->E5 E5->E6

A typical experimental workflow for investigating these effects in a pre-clinical setting, as used in the cited research [3], can be summarized as follows:

G Start Animal Model Preparation (e.g., Rat Anesthesia, Cannulation) A Baseline Hemodynamic Measurement (MAP, HR) Start->A B Randomized Administration of Test Anesthetic Formulation A->B C Continuous Hemodynamic Monitoring (Post-injection for 10+ min) B->C D Assessment of Secondary Endpoints (Onset/Duration of Anesthesia, Hemostasis) C->D End Data Analysis: Dose-Response & Statistical Comparison D->End

Key Takeaways for Drug Development

  • Formulation Choice is Critical: The decision to include a vasoconstrictor and its concentration is a key lever for tuning a local anesthetic's hemodynamic profile and duration of action.
  • Dose-Dependent Effects: The hemodynamic impact of epinephrine is concentration-dependent. Formulations with lower epinephrine concentrations (e.g., 1:200,000) offer a favorable balance of efficacy and hemodynamic stability [4] [5] [3].
  • Safety in Vulnerable Populations: While significant hemodynamic changes are rare in healthy individuals, the focus of development and clinical use should be on vulnerable populations. Evidence supports the safety of low-dose epinephrine in patients with stable cardiovascular disease [7] and those taking antipsychotics [8], but caution remains paramount.

References

method validation lidocaine hydrochloride BP USP compliance

Author: Smolecule Technical Support Team. Date: February 2026

Reference Standards for BP & USP Compliance

Pharmacopeial reference standards are essential for method validation. The table below compares key offerings.

Pharmacopeia Catalog Number CAS RN Pack Size Price Traceability & Certification
USP [1] 1366013 6108-05-0 150 mg $297.00 Certified Reference Material; primary standard for USP methods.
BP [2] 214 6108-05-0 100 mg £117.00 Certified Reference Material; quantitative, declared content of 99.9%.
Pharmaceutical Secondary Standard [3] PHR1257 Information Not Provided Multiple Information Not Provided Certified; traceable to BP, Ph. Eur., and USP primary standards.

All official reference standards use the molecular formula C14H22N2O•HCl•H2O, corresponding to lidocaine hydrochloride monohydrate [3] [1] [4].

Analytical Methods & Experimental Protocols

Validated methods for this compound analysis typically use techniques like HPLC, with protocols designed to meet pharmacopeial requirements.

High-Performance Liquid Chromatography (HPLC) Protocol

A developed and validated HPLC method for quantifying lidocaine in pharmaceutical forms can be implemented as follows [5]:

  • Instrumentation: Shimadzu UFLC Prominence system with a C-18 column.
  • Mobile Phase: Methanol and water in a 50:50 ratio.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 250 nm.
  • Sample Preparation:
    • Prepare a standard stock solution of lidocaine HCl in methanol (e.g., 100 µg/mL).
    • For a gel formulation, accurately weigh 50 mg of a 2% lidocaine gel.
    • Dissolve in methanol and sonicate to ensure complete extraction.
    • Filter the solution before injection into the HPLC system.
  • Retention Time: Approximately 2.6 minutes under these conditions.

This protocol provides a clear workflow from sample preparation to data analysis, which is critical for ensuring reproducible results.

G Start Start HPLC Analysis Prep Sample Preparation: • Dissolve & weigh sample • Sonicate • Filter Start->Prep MobilePhase Mobile Phase: Methanol:Water (50:50) Prep->MobilePhase Column Chromatographic Separation: C-18 Column Conditions Set Parameters: • Flow rate: 1.0 mL/min • Detection: 250 nm Column->Conditions MobilePhase->Column Inject Inject Sample Conditions->Inject Detect Detect Peak (Retention time: ~2.6 min) Inject->Detect Analyze Data Analysis & Quantification Detect->Analyze End Generate Report Analyze->End

Alternative Analytical Techniques

Beyond HPLC, other suitable techniques can be used for specific applications, as indicated by the certified reference materials [3]:

  • Gas Chromatography (GC): Also suitable for the analysis of this compound.
  • Spectrophotometry: Used for the sensitive determination of lidocaine in binary mixture formulations.

Key Method Validation Parameters

For a method to be compliant with ICH, USP, and BP guidelines, it must be validated by assessing the following parameters [5]:

  • Linearity: The method should demonstrate a linear relationship between concentration and detector response across a specified range. A correlation coefficient () of 0.998 is an excellent target [5].
  • Accuracy: The protocol should recover a high percentage of the known amount of lidocaine from a sample, proving the method yields true results.
  • Precision: The method must provide reproducible results, including repeatability (same day, same analyst) and intermediate precision (different days, different analysts).
  • Specificity: The method should be able to unequivocally assess the analyte (lidocaine) in the presence of other components like excipients or degradation products.
  • Robustness: The reliability of the analysis should be demonstrated when small, deliberate changes are made to method parameters (e.g., mobile phase ratio or flow rate).

Method validation is not a one-time exercise. Methods should be re-validated whenever there is a change in the synthesis of the drug substance, the composition of the finished product, or the analytical procedure.

Professional Recommendations

  • For Regulatory Submission: Use the official USP or BP primary standards for all validation and quality control testing to ensure unambiguous compliance [1] [2].
  • For Internal Quality Control: Pharmaceutical Secondary Standards are a cost-effective option for routine internal work, as they are fully traceable to the primary standards [3].
  • Method Transfer: Any validated method transferred between laboratories should include a comparative study to ensure consistency in results.

References

lidocaine hydrochloride versus prilocaine topical efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Pharmacokinetic Comparison

Feature Lidocaine Prilocaine Lidocaine/Prilocaine Combination
Drug Class Amide local anesthetic [1] Amide local anesthetic [1] Eutectic mixture of local anesthetics (EMLA) [1]
Common Topical Formulations Solutions (4%-10%), Gels (1%-2%), Ointments (5%) [1] Solution (2%) [2] Cream (e.g., 2.5% lidocaine & 2.5% prilocaine) [3] [4]
Mechanism of Action Blocks neuronal sodium channels, inhibiting depolarization and impulse conduction [1] [5]. Same as lidocaine (amide-class mechanism) [1]. Combined action of both agents for enhanced effect [6].
Onset of Action Topical: 3-5 min (ointment); 1 min (IV) [1]. Information not available in search results. 20-30 minutes prior to procedure [6] [4].
Pain Score (VAS) - TFL Examination 2.08 (SD=0.62) [2] 2.21 (SD=0.66) [2] Information not available.
User Rating (Drugs.com) 5.3/10 (43% positive) [3] Information not available. 7.9/10 (73% positive) [3]
Key Advantage Rapid onset; multiple formulation options [1]. Similar efficacy to lidocaine [2]. Proven efficacy for dermal procedures; penetrates intact skin [1] [6].

Experimental Protocols from Clinical Studies

The following are methodologies from key trials that have directly compared or evaluated these anesthetics.

Protocol: Transnasal Fiberoptic Nasopharyngolaryngoscopy (TFL)

This study directly compared the anesthetic efficacy of four solutions [2].

  • Objective: To compare the topical anesthetic efficacy of lidocaine, prilocaine, ropivacaine, and bupivacaine in patients undergoing TFL.
  • Intervention: 200 patients were randomly divided into five groups. Each group received one of the following in the right nostril: 10% lidocaine spray, 2% prilocaine, 0.5% ropivacaine, 0.25% bupivacaine, or saline solution (control). The solutions were applied for 10 minutes before the examination [2].
  • Outcome Measurement: After the examination, patients rated the intensity of pain they experienced using a 100-mm Visual Analog Scale (VAS). Lower scores indicated better anesthesia [2].
Protocol: Fractional CO₂ Laser Treatment

This study evaluated a lidocaine-prilocaine combination cream against a placebo [6].

  • Objective: To evaluate the efficacy and safety of a topical formulation containing lidocaine 25 mg/g and prilocaine 25 mg/g in reducing pain from a fractional CO₂ laser on the forehead.
  • Intervention: In this double-blind, randomized study, 120 participants had the test product applied to one side of the forehead and a placebo to the other. A dose of 2 grams of each product was applied 20 minutes before the laser therapy [6].
  • Outcome Measurement: Pain was assessed immediately after the laser application and at 30, 60, and 90 minutes using a Visual Analog Scale (VAS). The primary outcome was the VAS score at 90 minutes post-laser. A 30% reduction in pain with the topical anesthetic versus placebo was considered clinically significant [6].

Mechanism of Action Workflow

The following diagram illustrates the shared cellular mechanism of action for lidocaine and prilocaine, which explains their synergistic effect in combination products.

G A Lidocaine / Prilocaine Topical Application B Diffusion Through Neural Sheath A->B C Ionization in Axoplasm (Weak Base → Cationic Form) B->C D Binding to Intracellular Side of Voltage-Gated Na⁺ Channels C->D E Channel Locked in Open State Preventing Depolarization D->E F Inhibition of Action Potential Initiation & Conduction E->F G Local Anesthesia F->G P1 Key Pharmacodynamic Insight: P2 Efficacy is reduced in inflamed tissue due to local acidosis, which decreases the proportion of uncharged molecules available to diffuse into the neuron.

Key Insights for Research and Development

  • Synergistic Formulations: The eutectic mixture of lidocaine and prilocaine (EMLA) is a key innovation that allows the combination to form an oil-based emulsion at room temperature, enhancing its ability to penetrate intact skin compared to the individual anesthetics in an aqueous base [1].
  • Context-Dependent Efficacy: The efficacy of lidocaine can be reduced in inflamed tissue due to local acidosis, which decreases the proportion of uncharged molecules available to diffuse into the neuron [1] [5]. This is a critical factor for research targeting specific disease states.
  • Expanding Applications: Beyond dermal anesthesia, research supports the off-label use of topical lidocaine (including IV forms) as an adjunct for perioperative pain in abdominal and bariatric surgery, highlighting its potential in multimodal analgesic regimens [1].

References

lidocaine hydrochloride comparison other amide local anesthetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Clinical Profile Comparison

The table below summarizes the core characteristics of major amide local anesthetics based on current literature and clinical studies.

Anesthetic Agent Typical Formulation & Vasoconstrictor Onset of Action Duration of Action Key Distinguishing Features & Clinical Notes Metabolism & Safety Profile
Lidocaine Hydrochloride 2% with 1:100,000 adrenaline [1] Fast (2-4 minutes) [2] Moderate (3-5 hours with vasoconstrictor) [2] Considered the gold standard; balanced profile for routine procedures [2] [3]. Hepatic (CYP450); low toxicity risk at standard doses [2] [3].
Articaine Hydrochloride 4% with 1:100,000 adrenaline [1] Fast (approx. 1 minute in dental study) [1] Similar to Lidocaine (no significant difference in surgery duration) [1] Enhanced diffusibility due to thiophene ring; effective via buccal infiltration alone for maxillary premolar extraction [1] [2]. Plasma esterases (90-95%); short plasma half-life (~20 min) [2].
Bupivacaine 0.5% with 1:200,000 adrenaline [2] Slow (5-8 minutes) [2] Long (4-9 hours with vasoconstrictor) [2] Preferred for post-operative pain management; higher cardiotoxicity risk [2]. Hepatic; high protein binding [2].
Ropivacaine Not specified in results Information missing Information missing Reduced cardiotoxicity vs. bupivacaine; growing market segment [4]. Information missing
Mepivacaine 3% plain (without vasoconstrictor) [2] Rapid [2] Short to Moderate [2] Effective for patients where vasoconstrictors are contraindicated; less potent vasodilation [2]. Hepatic [2].
Prilocaine With felypressin [2] Information missing Information missing Lower systemic toxicity; metabolized partly in lungs/kidneys; associated with methemoglobinemia at high doses [2]. Hepatic and extra-hepatic [2].

Key Experimental Data and Methodologies

Supporting data for the comparisons above come from well-designed clinical studies and experimental models.

  • Articaine vs. Lidocaine for Maxillary Tooth Extraction

    • Objective: To compare the efficacy of 4% articaine and 2% lidocaine (both with 1:100,000 adrenaline) using a single buccal infiltration for extracting maxillary premolars, thereby avoiding painful palatal injections [1].
    • Methodology: A prospective, double-blind, crossover, randomized clinical trial was conducted on 60 patients. Each patient received both anesthetics on opposite sides, with procedures scheduled 14 days apart. Parameters measured included the time of onset of anesthesia (checked every 30s with a blunt probe), intraoperative discomfort (10-point VAS), and hemodynamic parameters [1].
    • Key Findings: Articaine had a significantly faster mean onset of anesthesia (58.70±24.46 seconds buccally) compared to lidocaine (232.83±46.12 seconds buccally). However, no statistically significant difference was found in intraoperative discomfort or hemodynamic changes. The study concluded that both were effective, with articaine offering a faster onset [1].
  • Molecular Mechanisms of Action

    • Primary Mechanism: Lidocaine and other amides primarily act by blocking voltage-gated sodium channels (VGSCs/NaVs) on the internal surface of nerve cell membranes. This inhibits ionic fluxes, preventing depolarization and the conduction of action potentials [5] [3] [6].
    • Systemic & Anti-inflammatory Effects: At lower concentrations, lidocaine exerts anti-inflammatory and antinociceptive effects independent of sodium channel blockade. These include:
      • Inhibiting the priming and activation of neutrophils [6].
      • Suppressing the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) by preventing the activation of the NF-kβ signaling pathway [6].
      • Inhibiting ligand-gated channels, such as glutamate receptors and P2X7 receptors, which are involved in pain signaling [5].

The diagram below illustrates the multi-modal mechanism of action of lidocaine, highlighting both its central role in nerve conduction blockade and its ancillary anti-inflammatory effects.

lidocaine_mechanism cluster_primary Primary Mechanism: Nerve Blockade cluster_secondary Secondary Mechanisms: Anti-inflammatory & Other Lidocaine Lidocaine NaV Voltage-Gated Sodium Channel (VGSC) Lidocaine->NaV Binds & Blocks NFkB Inhibition of NF-kβ Pathway Lidocaine->NFkB PMN Inhibition of Neutrophil Priming & Activation Lidocaine->PMN Channels Modulation of Ligand-Gated Channels (e.g., P2X7) Lidocaine->Channels AP Blocked Action Potential NaV->AP Inhibits Depolarization Pain Prevention of Pain Signal Transmission AP->Pain Cytokines Reduced Pro-inflammatory Cytokine Release (TNF-α, IL-6) NFkB->Cytokines

Emerging Trends and Innovations

The field of amide local anesthetics is evolving, with research focused on improving delivery and safety.

  • Novel Delivery Systems: To overcome the slow onset and poor permeation of topical formulations, dissolvable microneedles (DMNs) are being developed. One study on this compound-loaded DMNs (LH-DMNs) demonstrated a significant analgesic effect in animal models within 5 minutes, offering a rapid, painless, and minimally invasive alternative [7].
  • Market and Formulation Trends: The global amide local anesthetics market is growing, driven by rising surgical volumes and demand for minimally invasive procedures [4]. Key trends include the development of extended-release formulations (e.g., liposomal bupivacaine), combination products with other analgesics, and a focus on agents with improved safety profiles like ropivacaine [4].

Guidance for Researchers

For drug development professionals, the following points are worth considering:

  • Articaine's Diffusibility: Its enhanced tissue penetration is a key advantage for procedures where deep nerve blocks are challenging [1] [2].
  • Bupivacaine's Cardiotoxicity: While excellent for long-duration analgesia, its safety profile necessitates careful dose calculation and monitoring [2].
  • Lidocaine's Versatility: Beyond local anesthesia, its well-characterized anti-inflammatory and systemic analgesic effects at low plasma concentrations (1–2 μg/mL) open avenues for repurposing in pain and inflammatory conditions [5] [6].

References

lidocaine hydrochloride analytical methods comparison sensitivity specificity

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The table below compares common analytical techniques for Lidocaine Hydrochloride, highlighting their typical sensitivity and scope of application.

Method Key Characteristics Reported Linear Range Reported LOD/LOQ Common Applications
HPLC-UV [1] [2] High precision, accuracy, suitable for biological and pharmaceutical matrices [1]. 50 - 5,000 ng/mL (serum) [1]; Up to 10 µg/mL [2] LOD: 43 ng/mL (serum) [1]; LOQ: Not specified in sources Therapeutic Drug Monitoring (TDM), pharmaceutical QC [1]
GC-FID [3] [4] Robust, simple sample prep, effective for stability studies and pharmaceutical formulations [3]. 0.1 - 5.0 µg/mL [3] [4] Not specified in sources Pharmaceutical formulation analysis, forced degradation studies [3]
TLC-Densitometry [2] [5] Cost-effective, high throughput for simultaneous compound analysis [2] [5]. 1.00 - 2.50 µg/spot [5]; Up to 8 mg/mL [2] LOD: 0.090 µg/spot; LOQ: 0.270 µg/spot [5] Simultaneous assay in combination drugs, routine QC [5]
Colorimetry [6] Simple, rapid; suitable for on-spot detection and formulation screening. 0.05 - 0.8 µg/mL [6] LOD: 0.014 µg/mL; LOQ: 0.045 µg/mL [6] On-spot screening, analysis of various dosage forms [6]

Detailed Experimental Protocol: HPLC-UV for Serum Analysis

For a practical understanding, here is a detailed protocol for a specific, sensitive HPLC-UV method developed for determining lidocaine in human serum [1].

  • Instrumentation & Chromatography

    • Column: Alltima C18-column (150 × 4.6 mm i.d., 3.5 µm) with a guard cartridge [1].
    • Mobile Phase: Mixture of acetonitrile and phosphate solution (25 mM KH₂PO₄ - 3 mM sulfuric acid - 3.6 mM triethylamine) in a ratio of 12:88 (v/v) [1].
    • Flow Rate: 0.9 mL/min at room temperature [1].
    • Detection: Wavelength programming: 277 nm for the first 4 minutes (for Internal Standard), then switched to 210 nm for lidocaine detection [1].
    • Run Time: <13 minutes [1].
    • Internal Standard (IS): Procainamide HCl [1].
  • Sample Preparation (Liquid-Liquid Extraction)

    • To 0.25 mL of human serum, add 50 µL of IS stock solution and 200 µL of 1 M NaOH [1].
    • Add 3 mL of diethyl ether, vortex mix for 30 seconds, and centrifuge at 3000 g for 3 minutes [1].
    • Transfer the organic (ether) layer to a new tube and evaporate to dryness in vacuo [1].
    • Reconstitute the dried residue with 150 µL of HPLC-grade water and inject up to 75 µL into the HPLC system [1].
  • Method Validation Data

    • Linearity: Excellent linearity (r² > 0.999) over the range of 50–5000 ng/mL [1].
    • Accuracy & Precision:
      • Intra-day: Coefficient of variation (CV%) <15% at the lowest concentration (50 ng/mL) and <12% at higher levels [1].
      • Inter-day: CV% <15% across validation concentrations [1].
      • Percent error was less than 9% [1].
    • Recovery: Mean absolute recoveries were 93.9% at 50 ng/mL and 80.42% at 1000 ng/mL [1].
    • Sensitivity: The lower limit of quantification (LLOQ) was established at 43 ng/mL in serum [1].

This workflow can be visualized in the following diagram:

start Start Sample Prep step1 Add Internal Standard (Procainamide HCl) and 1M NaOH to 0.25 mL Serum start->step1 step2 Add 3 mL Diethyl Ether step1->step2 step3 Vortex Mix (30 sec) step2->step3 step4 Centrifuge (3000 g, 3 min) step3->step4 step5 Transfer Organic Layer step4->step5 step6 Evaporate to Dryness step5->step6 step7 Reconstitute with 150 µL HPLC-grade Water step6->step7 step8 Inject into HPLC step7->step8 hplc1 HPLC Analysis Mobile Phase: ACN/Phosphate (12:88) Flow: 0.9 mL/min step8->hplc1 detect1 UV Detection at 277 nm (Internal Standard) hplc1->detect1 detect2 Switch Wavelength to 210 nm (Lidocaine Detection) detect1->detect2 At 4 min end Analyze Lidocaine Peak (< 13 min total run time) detect2->end

Choosing the Right Method for Your Needs

Selecting an appropriate method depends on your specific analytical requirements.

  • For maximum sensitivity and bioanalysis: The detailed HPLC-UV method is highly suitable for quantifying lidocaine in biological fluids like serum for pharmacokinetic studies [1].
  • For stability-indicating assays and formulation analysis: GC-FID has been proven robust for analyzing pharmaceutical formulations (creams, injections) and conducting forced degradation studies to identify impurities [3].
  • For rapid, cost-effective quality control: TLC-Densitometry offers an excellent alternative for the routine analysis of lidocaine in combination pharmaceutical products, providing reliable results with lower operational costs [5].

References

×

Physical Description

Dry Powder

Color/Form

Needles from benzene or alcohol
Yellow needles from water
White or slightly yellow, crystalline powde

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.1498911 Da

Monoisotopic Mass

270.1498911 Da

Boiling Point

159-160 °C at 2.00E+00 mm Hg
BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg
181 °C

Heavy Atom Count

18

Odor

Characteristic odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

68 °C
68.5 °C

UNII

EC2CNF7XFP

Related CAS

137-58-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.87%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.13%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lidocaine is an anesthetic of the amide group indicated for production of local or regional anesthesia by infiltration techniques such as percutaneous injection and intravenous regional anesthesia by peripheral nerve block techniques such as brachial plexus and intercostal and by central neural techniques such as lumbar and caudal epidural blocks.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiarrhythmics; Local Anesthetics

Therapeutic Uses

Anesthetics, Local; Anti-Arrhythmia Agents; Voltage-Gated Sodium Channel Blockers
Lidocaine hydrochloride is used for infiltration anesthesia and for nerve block techniques including peripheral, sympathetic, epidural (including caudal), and spinal block anesthesia. /Included in US product label/
Lidocaine has been administered intraperitoneally for anesthesia of the peritoneum and pelvic viscera. /NOT included in US product label/
Lidocaine is considered an alternative antiarrhythmic agent to amiodarone in the treatment of cardiac arrest secondary to ventricular fibrillation or pulseless ventricular tachycardia resistant to cardiopulmonary resuscitation (CPR), electrical cardioversion (e.g., after 2 to 3 shocks) and a vasopressor (epinephrine, vasopressin). /Included in US product label/
For more Therapeutic Uses (Complete) data for LIDOCAINE (21 total), please visit the HSDB record page.

Pharmacology

Lidocaine Hydrochloride is the hydrochloride salt from of lidocaine, an aminoethylamide and a prototypical member of the amide class anesthetics. Lidocaine interacts with voltage-gated Na+ channels in the nerve cell membrane and blocks the transient increase in permeability of excitable membranes to Na+. This prevents the generation and conduction of nerve impulses and produces a reversible loss of sensation. Lidocaine hydrochloride also exhibits class IB antiarrhythmic effects. The agent decreases the flow of sodium ions into myocardial tissue, especially on the Purkinje network, during phase 0 of the action potential, thereby decreasing depolarization, automaticity and excitability.

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

Mechanism of Action

Lidocaine is a local anesthetic of the amide type. It is used to provide local anesthesia by nerve blockade at various sites in the body. It does so by stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action. In particular, the lidocaine agent acts on sodium ion channels located on the internal surface of nerve cell membranes. At these channels, neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions. The resultant lidocaine cations are then capable of reversibly binding the sodium channels from the inside, keeping them locked in an open state that prevents nerve depolarization. As a result, with sufficient blockage, the membrane of the postsynaptic neuron will ultimately not depolarize and will thus fail to transmit an action potential. This facilitates an anesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their generation in the first place. In addition to blocking conduction in nerve axons in the peripheral nervous system, lidocaine has important effects on the central nervous system and cardiovascular system. After absorption, lidocaine may cause stimulation of the CNS followed by depression and in the cardiovascular system, it acts primarily on the myocardium where it may produce decreases in electrical excitability, conduction rate, and force of contraction.
Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component.
Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue.
Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia.
Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6108-05-0

Absorption Distribution and Excretion

In general, lidocaine is readily absorbed across mucous membranes and damaged skin but poorly through intact skin. The agent is quickly absorbed from the upper airway, tracheobronchial tree, and alveoli into the bloodstream. And although lidocaine is also well absorbed across the gastrointestinal tract the oral bioavailability is only about 35% as a result of a high degree of first-pass metabolism. After injection into tissues, lidocaine is also rapidly absorbed and the absorption rate is affected by both vascularity and the presence of tissue and fat capable of binding lidocaine in the particular tissues. The concentration of lidocaine in the blood is subsequently affected by a variety of aspects, including its rate of absorption from the site of injection, the rate of tissue distribution, and the rate of metabolism and excretion. Subsequently, the systemic absorption of lidocaine is determined by the site of injection, the dosage given, and its pharmacological profile. The maximum blood concentration occurs following intercostal nerve blockade followed in order of decreasing concentration, the lumbar epidural space, brachial plexus site, and subcutaneous tissue. The total dose injected regardless of the site is the primary determinant of the absorption rate and blood levels achieved. There is a linear relationship between the amount of lidocaine injected and the resultant peak anesthetic blood levels. Nevertheless, it has been observed that lidocaine hydrochloride is completely absorbed following parenteral administration, its rate of absorption depending also on lipid solubility and the presence or absence of a vasoconstrictor agent. Except for intravascular administration, the highest blood levels are obtained following intercostal nerve block and the lowest after subcutaneous administration. Additionally, lidocaine crosses the blood-brain and placental barriers, presumably by passive diffusion.
The excretion of unchanged lidocaine and its metabolites occurs predominantly via the kidney with less than 5% in the unchanged form appearing in the urine. The renal clearance is inversely related to its protein binding affinity and the pH of the urine. This suggests by the latter that excretion of lidocaine occurs by non-ionic diffusion.
The volume of distribution determined for lidocaine is 0.7 to 1.5 L/kg. In particular, lidocaine is distributed throughout the total body water. Its rate of disappearance from the blood can be described by a two or possibly even three-compartment model. There is a rapid disappearance (alpha phase) which is believed to be related to uptake by rapidly equilibrating tissues (tissues with high vascular perfusion, for example). The slower phase is related to distribution to slowly equilibrating tissues (beta phase) and to its metabolism and excretion (gamma phase). Lidocaine's distribution is ultimately throughout all body tissues. In general, the more highly perfused organs will show higher concentrations of the agent. The highest percentage of this drug will be found in skeletal muscle, mainly due to the mass of muscle rather than an affinity.
The mean systemic clearance observed for intravenously administered lidocaine in a study of 15 adults was approximately 0.64 +/- 0.18 L/min.
Binding of lidocaine to plasma proteins is variable and concentration dependent. At concentrations of 1-4 ug/mL, the drug is approximately 60-80% bound to plasma proteins. Lidocaine is partially bound to a1-acid glycoprotein (a1-AGP), and the extent of binding to a1-AGP depends on the plasma concentration of the protein. In patients with myocardial infarction, increases in plasma a1-AGP concentration are associated with increased lidocaine binding and increased total plasma concentrations of the drug, but only small increases in plasma concentration of free drug; these changes in a1-AGP concentration and lidocaine binding are believed to account in part for accumulation of the drug observed in patients with myocardial infarction receiving prolonged infusions.
The volume of distribution is decreased in patients with congestive heart failure and increased in patients with liver disease.
Lidocaine is widely distributed into body tissues. After an IV bolus, there is an early, rapid decline in plasma concentrations of the drug, principally associated with distribution into highly perfused tissues such as the kidneys, lungs, liver, and heart, followed by a slower elimination phase in which metabolism and redistribution into skeletal muscle and adipose tissue occur. Lidocaine has a high affinity for fat and adipose tissue. As plasma concentrations of the drug fall, the diffusion gradient from tissue to blood increases and the lidocaine that initially entered the highly perfused tissues and fat diffuses back into the blood.
Plasma lidocaine concentrations of approximately 1-5 ug/mL are required to suppress ventricular arrhythmias. Toxicity has been associated with plasma lidocaine concentrations greater than 5 ug/mL. Following IV administration of a bolus dose of 50-100 mg of lidocaine hydrochloride, the drug has an onset of action within 45-90 seconds and a duration of action of 10-20 minutes. If an IV infusion is begun without an initial bolus dose, the attainment of therapeutic plasma concentrations is relatively slow. For example, therapeutic plasma concentrations are achieved in 30-60 minutes after the start of a continuous infusion of 60-70 ug/kg per minute when no loading dose is given. Plasma concentrations of 1.5-5.5 ug/mL have been reported to be maintained with an initial IV bolus of 1.5 mg/kg followed by infusion of 50 ug/kg per minute in patients with heart disease.
For more Absorption, Distribution and Excretion (Complete) data for LIDOCAINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic. Route of Elimination: Lidocaine and its metabolites are excreted by the kidneys. Half Life: 109 minutes

Associated Chemicals

Lidocaine hydrochloride; 73-78-9

Wikipedia

Lidocaine
Triazolam

Drug Warnings

WARNING: Life-threatening and fatal events in infants and young children. Postmarketing cases of seizures, cardiopulmonary arrest, and death in patients under the age of 3 years have been reported with use of Xylocaine 2% Viscous Solution when it was not administered in strict adherence to the dosing and administration recommendations. In the setting of teething pain, Xylocaine 2% Viscous Solution should generally not be used. For other conditions, the use of the product in patients less than 3 years of age should be limited to those situations where safer alternatives are not available or have been tried but failed. To decrease the risk of serious adverse events with use of Xylocaine 2% Viscous Solution, instruct caregivers to strictly adhere to the prescribed dose and frequency of administration and store the prescription bottle safely out of reach of children.
Life-threatening adverse effects (e.g., irregular heart beat, seizures, breathing difficulties, coma, death) may occur when topical anesthetics are applied to a large area of skin, when the area of application is covered with an occlusive dressing, if a large amount of topical anesthetic is applied, if the anesthetic is applied to irritated or broken skin, or if the skin temperature increases (from exercise or use of a heating pad).101 102 When applied in such a manner, the amount of anesthetic that is absorbed systemically is unpredictable and the plasma concentrations achieved may be high enough to cause life-threatening adverse effects.
The Food and Drug Administration (FDA) has reviewed 35 reports of chondrolysis (necrosis and destruction of cartilage) in patients given continuous intra-articular infusions of local anesthetics with elastomeric infusion devices to control post-surgical pain. The significance of this injury to otherwise healthy young adults warrants notification to health care professionals. The local anesthetics (with and without epinephrine) were infused for extended periods of time (48 to 72 hours) directly into the intra-articular space using an elastomeric pump. Chondrolysis was diagnosed within a median of 8.5 months after the infusion. Almost all of the reported cases of chondrolysis (97%) occurred following shoulder surgeries. Joint pain, stiffness, and loss of motion were reported as early as the second month after receiving the infusion. In more than half of these reports, the patients required additional surgery, including arthroscopy or arthroplasty (joint replacement). It is not known which specific factor or combination of factors contributed to the development of chondrolysis in these cases. The infused local anesthetic drugs, the device materials, and/or other sources may have resulted in the development of chondrolysis. It is important to note that single intra-articular injections of local anesthetics in orthopedic procedures have been used for many years without any reported occurrence of chondrolysis. Local anesthetics are approved as injections for the production of local or regional anesthesia or analgesia. Neither local anesthetics nor infusion devices are approved for an indication of continuous intra-articular infusion.
Local anesthetics should only be administered by clinicians who are experienced in the diagnosis and management of dose-related toxicities and other acute emergencies associated with these agents. Resuscitative equipment, oxygen, drugs, and personnel required for treatment of adverse reactions should be immediately available when lidocaine is administered. Proper positioning of the patient is extremely important in spinal anesthesia.
For more Drug Warnings (Complete) data for LIDOCAINE (31 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of lidocaine hydrochloride following an intravenous bolus injection is typically 1.5 to 2.0 hours. Because of the rapid rate at which lidocaine hydrochloride is metabolized, any condition that affects liver function may alter lidocaine HCl kinetics. The half-life may be prolonged two-fold or more in patients with liver dysfunction.
... In 30 patients (aged 18-70 yr) undergoing surgery ... mean half-life ... lidocaine was ... 94 min.
... In patients with myocardial infarction (with or without cardiac failure), the half-lives of lidocaine and MEGX have been reported to be prolonged; the half-life of GX is reportedly prolonged in patients with cardiac failure secondary to myocardial infarction. The half-life of lidocaine is reportedly also prolonged in patients with congestive heart failure or liver disease and may be prolonged following continuous IV infusions lasting longer than 24 hours.
Lidocaine has an initial half-life of 7-30 minutes and a terminal half-life of 1.5-2 hours. In healthy individuals, the elimination half-lives of the active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are 2 hours and 10 hours, respectively...
Lidocaine is extensively metabolized by the liver; heaptic disease and reduced hepatic blood flow prolong the half life, which is normally < 1 hr in dogs.
The elimination half-life of lidocaine in the newborn following maternal epidual anesthesia averaged 3 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared by acylation of 2,6-dimethylaniline with chloroacetyl chloride and subsequent reaction with diethylamine.
By action of diethylamine on chloroacetylxylidide.
Preparation: N. M. Lofgren, B. J. Lundqvist, United States of America patent 2441498 (1948 to Astra); A. D. H. Self, A. P. T. Easson, United Kingdom patent 706409 (1954 to May & Baker); I. P. S. Hardie, E. S. Stern, United Kingdom patent 758224 (1956 to J. F. MacFarlane & Co.)
... Synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in glacial acetic acid and adding sodium acetate. The product (chloroacetyl-2,6-dimethylanilide) is boiled with diethylamine in an inert solvent (e.g., benzene). The hydrochloride crystallizes with one molecule of water which can be removed by careful drying. /Lidocaine hydrochloride/

General Manufacturing Information

Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1): ACTIVE

Analytic Laboratory Methods

DETERMINATION OF LIDOCAINE BY HPLC.
Charcoal is used to adsorb the lidocaine, which is then eluted with chloroform. The concentrated eluate is then gas chromatographed. Methadone is added as an internal standard ... to the alkalinized sample which is then extracted with ether. The concn of lidocaine in the original samples is determined by GC analysis of an aliquot of the chloroform layer. Sensitivity for lidocaine is 0.5 mg/dl. The coefficient of variation for ten replicate analyses of samples containing 0.4 mg/100 ml was 1.7%.
A lidocaine test system is a device intended to measure lidocaine, an antiarrythmic and anticonvulsant drug, in serum and plasma. Measurements obtained by this device are used in the diagnosis and treatment of lidocaine overdose or in monitoring levels of lidocaine to ensure appropriate therapy.

Clinical Laboratory Methods

QUANTIFICATION OF LIDOCAINE AND SEVERAL METABOLITES UTILIZING CHEMICAL IONIZATION MS AND STABLE ISOTOPE LABELING IN HUMAN PLASMA AND URINE SAMPLES.
A METHOD OF RAPIDLY MEASURING BLOOD LEVELS OF LIDOCAINE BY ENZYME IMMUNOASSAY IS PRESENTED.
GLC ASSAY FOR LIDOCAINE IN PLASMA.
The drug and its metabolites are effectively extracted from alkalinized plasma (serum) by a mixture of organic solvents. An aliquot is evaporated to dryness under a slow stream of nitrogen and the residue is dissolved in methanol containing the internal standard. An aliquot is determined by high performance liquid chromatography on a reversed-phase column with ultraviolet detection and quantitation at 210 nm. Flow rate is 2 ml/min, sensitivity is 0.05 mg/ml and recovery is 94% respectively.

Storage Conditions

Lidocaine hydrochloride injections and commercially available solutions of the drug in 5% dextrose should be stored at 25 °C but may be exposed to temperatures up to 40 °C; the injection and solutions should not be frozen, and the solutions should be protected from excessive heat.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Lidocaine hydrochloride injections should be stored at a 20-25 °C; solutions containing epinephrine should be protected from light.

Interactions

EMLA cream is a topical formulation based upon the eutectic mixture of lidocaine and prilocaine and is used in clinical settings to produce local analgesia after application under occlusive dressing. A blanching reaction has been reported to occur locally after application, but it is not clear whether this reaction is caused by the anesthetic mixture, by the vehicle or the occlusion. This blanching reaction was studied in 50 healthy volunteers in a double-blind randomized assay: EMLA versus placebo, under occlusive dressing for 1 hr, each subject being his own control. 33 Cases (66%) of blanching after application of EMLA cream were observed versus 3 cases (6%) after placebo, this difference being highly significant. Blanching was observed without delay, after removal of the dressing, and was very transient, disappearing in less than 3 hr in all cases. It is concluded that the blanching reaction is (1) frequent but very transient, and (2) determined by the anesthetic mixture included in EMLA cream and not by the vehicle alone, nor by the occlusion, since it is not found with the placebo. The precise mechanism of this reaction is unknown.
Recent studies have suggested that cytochrome P-450 isoenzyme 1A2 has an important role in lidocaine biotransformation. /This research/ studied the effect of a cytochrome P-450 1A2 inhibitor, ciprofloxacin, on the pharmacokinetics of lidocaine. In a randomized, double-blinded, cross-over study, nine healthy volunteers ingested for 2.5 days 500 mg oral ciprofloxacin or placebo twice daily. On day 3, they received a single dose of 1.5 mg/kg lidocaine intravenously over 60 min. Plasma concentrations of lidocaine, 3-hydroxylidocaine and monoethylglycinexylidide were determined for 11 hr after the start of the lidocaine infusion. Ciprofloxacin increased the mean peak concentration and area under plasma concentration-time curve of lidocaine by 12% (range [-6] to 46%; P<0.05) and 26% (8 to 59%; P 0.01), respectively. The mean plasma clearance of lidocaine was decreased by ciprofloxacin by 22% (7 to 38%; P<0.01). Ciprofloxacin decreased the area under the plasma concentration-time curve of monoethylglycinexylidide by 21% (P<0.01) and that of 3-hydroxylidocaine by 14% (P< 0.01). The plasma decay of intravenously administered lidocaine is modestly delayed by concomitantly administered ciprofloxacin. Ciprofloxacin may increase the systemic toxicity of lidocaine.
Epinephrine is commonly added to lidocaine solutions to increase the duration of spinal anesthesia. Despite this common usage, the effect of epinephrine on the neurotoxic potential of this anesthetic is not known. The current experiments investigated whether adding epinephrine increases functional impairment or histologic damage induced by spinal administration of lidocaine in the rat. Eighty rats were divided into four groups to receive an intrathecal injection of normal saline containing either 5% lidocaine, 5% lidocaine with 0.2 mg/mL of epinephrine, 0.2 mg/mL of epinephrine, or normal saline alone. Animals were assessed for persistent sensory impairment using the tail-flick test administered 4 and 7 days after infusion. Animals were then killed, and the spinal cord and nerve roots were prepared for neuropathologic evaluation. Rats given 5% lidocaine developed persistent sensory impairment and histologic damage, and the addition of epinephrine resulted in a further significant increase in injury. Sensory function in animals given epinephrine without anesthetic was similar to baseline and did not differ from saline. Histologic changes in animals treated with epinephrine alone did not differ significantly from saline controls. The neurotoxicity of intrathecally administered lidocaine is increased by the addition of epinephrine. When making clinical recommendations for maximum safe intrathecal dose of this anesthetic, one may need to consider whether the solution contains epinephrine.
PURPOSE: During continuous epidural anesthesia with lidocaine, plasma monoethylglycinexylidide (MEGX), an active metabolite of lidocaine, increases continuously. /This study/ assessed the effect of epinephrine on the absorption of lidocaine and the accumulation of MEGX during continuous epidural anesthesia in children. Anesthesia was administered as an initial bolus of 5 mg/kg of 1% lidocaine solution followed by continuous infusion at 2.5 mg/kg/hr. Patients in the control group (n = 8) received lidocaine alone, while patients in the epinephrine group (n = 8) received lidocaine + epinephrine (5 ug/mL). Concentrations of lidocaine and its active metabolite, MEGX, were measured in plasma samples obtained after 15 min, 30 min, and one, two, three, four, and five hours of infusion using high-performance liquid chromatography with ultraviolet detection. Plasma lidocaine concentrations were higher in samples from the control group for the first hour; however, after two hours the levels were the same in all samples. Plasma MEGX levels increased continuously in both groups and were significantly higher in the control group samples. The sum of lidocaine + MEGX was higher in the control group for the first two hours but there was no significant difference between groups after three hours. Reduction of the potential for systemic toxicity by the addition of epinephrine to lidocaine is limited, because the reduction of the sum of the plasma concentrations of lidocaine and its active metabolite MEGX is small and limited to the initial phase of infusion.
For more Interactions (Complete) data for LIDOCAINE (33 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available solutions of lidocaine hydrochloride in 5% dextrose usually are stable for 18 months after the date of manufacture. Commercially available solutions of lidocaine hydrochloride in 5% dextrose may be provided in plastic containers.
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Effect of adjunctive lidocaine-based scalp block and laryngotracheal local anesthesia vs general anesthesia only on plasma and cerebrospinal fluid pro-inflammatory cytokine concentrations in patients with cerebral aneurysm: a randomized controlled trial

Marijana Matas, Vlatka Sotošek, Ana Kozmar, Robert Likić, Goran Mrak, Bálint Nagy, Ante Sekulić
PMID: 34472736   DOI:

Abstract

To compare the effect of adjunctive lidocaine-based scalp block and laryngotracheal local anesthesia vs general anesthesia only on pro-inflammatory cytokine concentrations in patients with non-ruptured brain aneurysms undergoing elective open surgery.
This parallel, randomized, controlled, open-label trial was conducted at Clinical Hospital Center Zagreb between March 2019 and March 2020. At the beginning of anesthesia, lidocaine group received 40 mg of 2% lidocaine for laryngotracheal topical anesthesia and 4 mg/kg for the scalp block. Control group underwent general anesthesia only. Plasma concentrations of IL-6, TNF-α, and IL-1β were measured before anesthesia (S0); at the incision (S1); at the end of surgery (S2); 24 hours postoperatively (S3). Cerebrospinal fluid (CSF) cytokine concentrations were measured at the incision (L1) and the end of surgery (L2).
Forty patients (each group, 20) were randomized; 37 were left in the final analysis. IL-6 plasma concentrations increased significantly compared with baseline at S3 in lidocaine group, and at S2 and S3 in control group. In both groups, changes in TNF-α and IL-1β were not significant. CSF cytokine concentrations in lidocaine group did not change significantly; in control group IL-6 and IL-1β were significantly higher at L2 than at L1. CSF IL-6 in control group significantly increased at L2, but TNF-α and IL-1β did not. No differences in clinical outcome and complication rates were observed.
Adjunctive lidocaine-based scalp block and laryngotracheal local anesthesia might attenuate CSF IL-6 concentration increase in patients with brain aneurysm.


Lidocaine for Reduction of Pain Induced by Propofol in a Tertiary Care Hospital: A Descriptive Cross-sectional Study

Binam Ghimire, Man Bahadur Chand
PMID: 34508534   DOI: 10.31729/jnma.5796

Abstract

Propofol is the most frequently used anaesthetic agent. Despite various anaesthetic benefits, propofol is not without side effects, pain on injection being the most common adverse effect. This study aimed to find the grade of pain reduced due to the injection of propofol after administration of lidocaine.
A descriptive cross-sectional study was conducted from March 2015 to August 2015 in the operating theatre in a tertiary care hospital after taking ethical clearance with an ethical clearance from the Institutional Review Committee. A total of 64 participants fulfilling all inclusion criteria of both gender, age ranged from 16-65 years of American Society of Anesthesiologists physical status I and II ready for elective surgery under general anaesthesia with propofol pretreated with 60mg lidocaine with venous occlusion for one minute were observed. The pain was graded by the four-point scale (0=none, 1=mild, 2=moderate, 3=severe). Haemodynamic variables were measured until just before intubation.
In patients pretreated with lidocaine, no pain 56 (87.5%), mild pain 8 (12.5%) and moderate pain 0 (0%) were observed.
The grade of pain during injection of propofol was reduced in more than three-fourth of the patients after administration of pre-anaesthetic drug-like lidocaine.


Comparison between Topical and Injection Anesthetics on Pain Related to Orthodontic Miniscrew Placement: A Split-mouth Study

Manal A Al-Melh, Hanan Badr, Lars Andersson
PMID: 34393120   DOI:

Abstract

The aims of this study were to compare the anesthetic effect of a lidocaine/prilocaine (L/P) topical anesthetic with placebo on pain from needle sticks and to compare the anesthetic effect of the L/P topical anesthetic with an infiltrative anesthetic on pain from orthodontic miniscrew placement.
Pain elimination was analyzed from two interventions: (a) needle stick and (b) miniscrew insertion. When assessing pain from needle stick, one side of the mandible received 2.5% lidocaine/2.5% prilocaine topical anesthetic, and the other side received placebo. When evaluating pain from miniscrew placement, one side of the mandible received L/P topical anesthetic and the other side received infiltrative anesthetic. The findings were recorded on a Visual Analogue Scale after needle stick and after miniscrew placement. Subjective assessment was analyzed by a questionnaire.
The L/P topical anesthetic significantly eliminated the pain from needle stick (Mann-Whitney test of medians, 29.0 vs 0.0, respectively,
<0.001). However, the injection anesthetic eliminated the pain from the miniscrew placement better than the L/P topical anesthetic (Mann-Whitney test of medians, 0.0 vs 5.5, respectively,
<0.001). Eighty percent of the subjects felt more comfortable with L/P topical anesthetic than injection anesthetic. Pain from needle stick pain was reported to be the most uncomfortable part of the study.
The L/P topical anesthetic efficiently eliminated pain from needle stick. The L/P topical anesthetic did not completely eliminate pain from miniscrew placement as the injection anesthesia, but it did reduce pain to tolerable levels.
L/P topical anesthetics can significantly eliminate pain from needle stick injections, and L/P topical anesthetics can reduce pain from orthodontic miniscrew placement to tolerable levels.


[Local anesthesia in children younger than 4 years in dentistry: state of the question]

O V Gulenko, Yu L Vasil'ev
PMID: 34357739   DOI: 10.17116/stomat2021100041117

Abstract

The article is a review of modern literature and an analysis of the legal framework regarding the use of local anesthetics in children under 4 years of age. There is a discussion of the validity of the off-label principle. In the domestic and foreign literature, there are publications highlighting the use of drugs based on 4% articaine in children under 4 years old, despite age-related contraindications according to the instructions. It is necessary to pay special attention to the regulatory status of the instructions for the medical use of the medicinal product. Summarizing the presented arguments, we can talk about the available spectrum of clinical studies, meta-analyzes and RCT data on the use of articaine in dental practice in children under 4 years of age, which indicates its effectiveness and is considered a safe alternative to lidocaine for use. in children of all ages.


Effect of perioperative intravenous lidocaine on postoperative outcomes in patients undergoing resection of colorectal cancer: a protocol for systematic review and meta-analysis

Wentao Ji, Xiaoting Zhang, Guolin Sun, Xiandong Wang, Jia Liu, Jinjun Bian, Lulong Bo
PMID: 34426465   DOI: 10.1136/bmjopen-2021-048803

Abstract

Techniques using local anaesthetics provide high-quality analgesia, while the anti-inflammatory properties of these drugs may represent an additional advantage. Perioperative intravenous lidocaine has shown positive effects not only on postoperative pain but also on bowel function and duration of hospital stay, due to its analgesic, anti-inflammatory and opioid-sparing effects. However, these potential benefits are not well established in patients undergoing resection with colorectal cancer. This research aims to determine the effect of perioperative intravenous lidocaine on postoperative outcomes in patients undergoing resection of colorectal cancer.
PubMed, Embase, Web of Science, CNKI, SinoMed and WanFang Data databases were electronically retrieved to include the randomised controlled trials comparing perioperative intravenous lidocaine with placebo infusion in patients undergoing resection of colorectal cancer before August 2021. Registers of clinical trials, potential grey literature and abstracts from conferences will also be searched. Two reviewers will screen literature, extract data and assess risk of bias of studies included independently. The primary outcome variable will be long-term survival outcome, tumour recurrence and metastasis rate, and restoration of intestinal function. The secondary outcome variables will consist of the severity of postoperative pain at 4, 12, 24 and 48 hours after surgery, the incidence of postoperative nausea and vomiting, and the length of hospital stay. A meta-analysis will be performed using RevMan V.5.4 software provided by the Cochrane Collaboration and Stata V.12.0. subgroup and sensitivity analyses will be conducted.
Because the data used for this systematic review will be exclusively extracted from published studies, ethical approval and informed consent of patients will not be required. The systematic review will be published in a peer-reviewed journal, presented at conferences and shared on social media platforms.
CRD42020216232.


Comparative evaluation of anesthetic efficacy of inferior alveolar nerve block and inferior alveolar nerve block plus buccal or lingual infiltration using articaine in mandibular molars with irreversible pulpitis: a preliminary prospective randomized single-blind clinical trial

Farzaneh Afkhami, Salma Pirmoazen, Adel Ardestani, Mohammad Javad Kharrazi Fard
PMID: 34369941   DOI: 10.3290/j.qi.b1864321

Abstract

This study was designed as a prospective randomized single-blind clinical trial to compare the anesthetic efficacy of inferior alveolar nerve block (IANB), IANB plus buccal infiltration, and IANB plus lingual infiltration of 4% articaine with 1:100,000 epinephrine in mandibular molars with irreversible pulpitis.
Sixty healthy volunteers who had a first or second mandibular molar diagnosed with irreversible pulpitis participated in the present study. This study was composed of three arms for the first molar and three arms for the second molar. Subjects in test arm A received two IANB injections (3.6 mL). Subjects in test arm B received 1.8 mL IANB injection plus 1.8 mL buccal infiltration. Subjects in test arm C received 1.8 mL IANB injection plus 1.8 mL lingual infiltration. Articaine (4%) with 1:100,000 epinephrine was used for all injections. The subject's pain during access preparation and pulp extirpation was recorded on the Heft-Parker visual analog scale. Success was defined as "none" or "mild" pain during treatment. Kruskal-Wallis test was used to compare pain categories in three groups of interventions for each mandibular molar.
IANB with a supplemented buccal infiltration provided more success than IANB alone or IANB plus lingual infiltration, in first molars (P = .019). There were no significant differences between the three injection techniques in second molars (P = .795).
Adding a supplemental buccal infiltration to a standard IANB was more successful in providing pain-free treatment for patients experiencing irreversible pulpitis in mandibular first molars.


[Unexplained cyanosis in two newborns: neonatal methemoglobinemia after maternal perineal infiltration of prilocaine]

Bernice V Wieland, Alex Leijten, Hylke H A C M van der Heijden, Rafli van de Laar, Fia Ten Brink, Nicole O Alers
PMID: 34346590   DOI:

Abstract

Methemoglobinemia is a rare cause of neonatal cyanosis in the newborn. It is considered a medical emergency. Failure of recognition or appropriated treatment could result in serious disease and neonatal death. Neonatal methemoglobinemia can be caused by both hereditary and acquired factors.
We present two cases of newborns who developed severe cyanosis a few hours after birth due to methemoglobinemia. This was thought to be related to the local maternal perineal infiltration of prilocaine during childbirth. Though rare, prilocaine is the most potent agent to induce methemoglobinemia compared to other local aneasthetics. After intravenous administration of methylene blue, both newborns fully recovered.
Neonatal methemoglobinemia is a rare and potentially fatal complication of local anesthetics, particularly prilocaine, administered to the mother during childbirth. Midwives, obstetricians, gynecologists and pediatricians should be aware of this complication. The use of other local anesthetics, including lidocaine, should be considered.


Lidocaine: A Local Anesthetic, Its Adverse Effects and Management

Entaz Bahar, Hyonok Yoon
PMID: 34440986   DOI: 10.3390/medicina57080782

Abstract

The most widely used medications in dentistry are local anesthetics (LA), especially lidocaine, and the number of recorded adverse allergic responses, particularly of hazardous responses, is quite low. However, allergic reactions can range from moderate to life-threatening, requiring rapid diagnosis and treatment. This article serves as a review to provide information on LA, their adverse reactions, causes, and management.


French guidelines for neuropathic pain: An update and commentary

X Moisset, D Bouhassira, N Attal
PMID: 34332778   DOI: 10.1016/j.neurol.2021.07.004

Abstract

Neuropathic pain remains a significant unmet need. French recommendations were updated in 2020. The goal of this minireview is to provide an update on these published guidelines. Despite newer relevant studies, our proposed algorithm remains relevant. First-line treatments include serotonin-noradrenaline reuptake inhibitors (duloxetine and venlafaxine), gabapentin and tricyclic antidepressants, topical lidocaine and transcutaneous electrical nerve stimulation being specifically proposed for focal peripheral neuropathic pain. Second-line treatments include pregabalin (such position being confirmed by newer studies), tramadol, combinations and psychotherapy as add on, high-concentration capsaicin patches and botulinum toxin A being proposed specifically for focal peripheral neuropathic pain. Third-line treatments include high-frequency repetitive transcranial magnetic stimulation of the motor cortex, spinal cord stimulation and strong opioids (in the lack of alternative). Disseminating these recommendations and ensuring that they are well accepted by French practitioners will be necessary to optimize neuropathic pain management in real life.


The PATCH trial: efficacy and safety of 5% lidocaine-medicated plaster for the treatment of patients with trigeminal neuralgia: a study protocol for a multicentric, double-blind, enriched enrolment randomised withdrawal, vehicle-controlled study

Chunmei Zhao, Niti Shrestha, Hongbing Liu, Ying Shen, Lan Meng, Bifa Fan, Fang Luo
PMID: 34341037   DOI: 10.1136/bmjopen-2020-045493

Abstract

Trigeminal neuralgia (TN) is characterised by a sudden, severe, electric shock like paroxysmal pain, which is almost always associated with triggers. Carbamazepine is the first-line medical management of TN. However, side effects are common. Currently, there is no ideal treatment for TN. Since there is a known abnormality of Na
channels in the trigger zone, 5% lidocaine-medicated plaster (LMP), which can block the Na
channels on Aδ and C fibres, is an effective treatment method in many chronic pain conditions. A case report has found the benefit of LMP for the treatment of TN without any side effects. Whether LMP is an option for the treatment of TN is worth exploring.
The PATCH trial is a double-blind, enriched enrolment with randomised withdrawal, vehicle-controlled trial, aiming to explore the effects and safety of LMP in patients with TN. There is a 3-week initial open-label phase, followed by a 4-week double-blind treatment phase for responders. In the double-blind phase, patients will have to withdraw from this PATCH study if they meet one of the following criteria for treatment failure such as: >50% increase in pain intensity or paroxysms, lack of efficacy or side effects. The primary outcome will be the number of treatment failures. Adverse events will also be monitored throughout the study.
This study protocol has been approved by the Institutional Review Board of Beijing Tiantan Hospital (approval number: KY 2020-102-02). The results will be disseminated in international academic meetings and published in peer-reviewed journals.
.


Explore Compound Types